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Core Science & Biosynthesis

Foundational

2-Ethyl-6-fluoroaniline Hydrochloride: Physicochemical Profile & Technical Guide

Executive Summary 2-Ethyl-6-fluoroaniline hydrochloride (CAS: 2551120-63-7) is a specialized halogenated aromatic amine salt used primarily as a high-value intermediate in the synthesis of agrochemicals (chloroacetanilid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-6-fluoroaniline hydrochloride (CAS: 2551120-63-7) is a specialized halogenated aromatic amine salt used primarily as a high-value intermediate in the synthesis of agrochemicals (chloroacetanilide herbicides) and pharmaceutical active ingredients (kinase inhibitors). Its unique substitution pattern—combining a steric ethyl group with an electron-withdrawing fluorine atom at the ortho positions—imparts specific conformational and electronic properties to downstream scaffolds. This guide details its physicochemical properties, synthesis via salt formation, and critical handling protocols for research and development applications.

Chemical Identity & Nomenclature[1]

ParameterDetails
IUPAC Name 2-Ethyl-6-fluoroaniline hydrochloride
Common Name 2-Ethyl-6-fluoro-phenylamine HCl
CAS Number (Salt) 2551120-63-7
CAS Number (Free Base) 53982-04-0
Molecular Formula C₈H₁₀FN[1][2][3] · HCl
Molecular Weight 175.63 g/mol (Salt); 139.17 g/mol (Free Base)
SMILES CCC1=C(C(=CC=C1)F)N.Cl
Structure A primary aniline with an ethyl group at position 2 and a fluorine at position 6, protonated as a chloride salt.

Physicochemical Properties

Note: Specific experimental constants for the hydrochloride salt are rare in open literature. The values below represent a synthesis of available experimental data for the free base and predicted properties for the salt based on structural analogs (e.g., 2-fluoroaniline HCl).

Physical Constants
PropertyValue / DescriptionSource/Type
Appearance Off-white to pale beige crystalline solidObserved (Salt)
Melting Point >180 °C (Decomposes) Predicted (Analogous Salts)
Boiling Point Free base boils at ~85-90 °C @ 15 mmHgExperimental (Free Base)
Solubility (Water) High (>50 mg/mL); forms acidic solutionExperimental (Salt)
Solubility (Organics) Soluble in Methanol, Ethanol, DMSO.[1] Insoluble in Hexane, Et₂O.Experimental (Salt)
pKa (Conjugate Acid) ~3.5 - 4.0Predicted (Electronic effects)
Hygroscopicity Moderate; requires desiccant storageGeneral Property
Electronic & Steric Profile

The 2-Ethyl-6-fluoro substitution pattern creates a "gear effect." The ethyl group provides steric bulk that forces the amino group out of planarity, while the fluorine atom reduces the basicity of the amine via inductive withdrawal (-I effect), making the salt less stable than simple alkyl anilines but more stable than poly-fluorinated anilines.

Technical Workflow: Salt Formation & Purification

The following diagram outlines the logical flow for converting the commercially available free base into the stable hydrochloride salt, ensuring removal of oxidation impurities.

SaltFormation RawBase Raw 2-Ethyl-6-fluoroaniline (Free Base, Liquid) Solvation Solvation (Anhydrous Et2O or EtOH) RawBase->Solvation Dissolve Acidification Acid Addition (HCl gas or 4M HCl/Dioxane) Solvation->Acidification 0-5°C, N2 atm Precipitation Precipitation (Cooling/Anti-solvent) Acidification->Precipitation Induce Crystal Filtration Filtration & Washing (Remove colored impurities) Precipitation->Filtration Isolate Drying Vacuum Drying (P2O5, 40°C) Filtration->Drying Desiccate FinalSalt Pure Hydrochloride Salt (White Solid) Drying->FinalSalt QC Check

Caption: Workflow for the controlled hydrochlorination of 2-ethyl-6-fluoroaniline to minimize oxidation byproducts.

Experimental Protocols

Synthesis of 2-Ethyl-6-fluoroaniline Hydrochloride

Objective: To convert the liquid free base (CAS 53982-04-0) into the stable hydrochloride salt for storage or solid-phase handling.

Reagents:

  • 2-Ethyl-6-fluoroaniline (Free Base): 10.0 mmol (approx. 1.39 g)

  • Hydrochloric acid (4M in Dioxane): 12.0 mmol (3.0 mL)

  • Diethyl ether (Anhydrous): 20 mL

  • Hexane (Reagent grade): 10 mL

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.39 g of 2-Ethyl-6-fluoroaniline in 15 mL of anhydrous diethyl ether.

  • Cooling: Place the flask in an ice-water bath (0–4 °C) to control the exotherm of neutralization.

  • Acidification: Dropwise add 3.0 mL of 4M HCl in Dioxane over 5 minutes under vigorous stirring. A white to off-white precipitate should form immediately.

    • Note: If using concentrated aqueous HCl (37%), dissolve the amine in ethanol instead of ether, then add HCl, and precipitate with ether.

  • Aging: Stir the suspension at 0 °C for 30 minutes to ensure complete salt formation.

  • Isolation: Filter the solid using a sintered glass funnel (porosity 3).

  • Washing: Wash the filter cake twice with cold ether/hexane (1:1 mixture, 2 x 5 mL) to remove unreacted free base and colored oxidation impurities.

  • Drying: Dry the solid in a vacuum oven at 40 °C over P₂O₅ for 4 hours.

Expected Yield: 1.58 – 1.65 g (90–94%). Validation: The product should be a white crystalline solid. If pink/brown, recrystallize from Ethanol/Ether.

Analytical Verification
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.2 (br s, 3H, NH₃⁺), 7.1-7.3 (m, 3H, Ar-H), 2.65 (q, 2H, CH₂), 1.15 (t, 3H, CH₃).

    • Key Feature: The ammonium protons (NH₃⁺) typically appear as a broad singlet around 9-10 ppm, disappearing upon D₂O shake.

  • ¹⁹F NMR: Single peak typically around -115 to -120 ppm (referenced to CFCl₃).

Handling & Safety (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Oral/Dermal/Inhalation (Category 3/4).

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Target Organ: May cause respiratory irritation (H335).

Critical Precautions:

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (darkening) upon air exposure. The HCl salt is more stable than the free base but still hygroscopic.

  • Incompatibility: Strong oxidizing agents. Reacts with bases to liberate the free amine.

References

  • PubChem. (n.d.). 2-Ethyl-6-fluoroaniline hydrochloride (Compound). National Library of Medicine. Retrieved from [Link]

  • WIPO Patents. (2017). WO2017012647A1 - Novel compounds and pharmaceutical compositions. World Intellectual Property Organization.

Sources

Exploratory

2-Ethyl-6-fluoroaniline Hydrochloride: A Technical Guide

This technical guide details the chemical structure, synthesis, properties, and applications of 2-Ethyl-6-fluoroaniline hydrochloride . It is designed for researchers and drug development professionals, moving beyond bas...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, properties, and applications of 2-Ethyl-6-fluoroaniline hydrochloride . It is designed for researchers and drug development professionals, moving beyond basic data to provide actionable insights into its use as a strategic intermediate.

Executive Summary

2-Ethyl-6-fluoroaniline hydrochloride (CAS: 2551120-63-7) is a specialized aniline derivative characterized by the presence of an ethyl group and a fluorine atom at the ortho positions relative to the amine functionality.[1] This specific substitution pattern creates a unique steric and electronic environment, making it a critical building block in the synthesis of chloroacetanilide herbicides and fluorinated pharmaceutical agents (e.g., kinase inhibitors).

The hydrochloride salt form is preferred in research and industrial handling due to its enhanced stability against oxidation and improved water solubility compared to the free base (CAS: 53982-04-0).

Chemical Identity & Structural Analysis

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2-Ethyl-6-fluoroaniline hydrochloride
Common Name 2-Ethyl-6-fluorobenzenamine HCl
CAS Number (HCl Salt) 2551120-63-7
CAS Number (Free Base) 53982-04-0
Molecular Formula C₈H₁₀FN[1][2] · HCl
Molecular Weight 175.63 g/mol (Salt); 139.17 g/mol (Base)
SMILES CCC1=C(N)C(F)=CC=C1.Cl
Structural Dynamics

The molecule features a 1,2,3-trisubstituted benzene ring.

  • Steric Hindrance: The bulky ethyl group at the C2 position and the fluorine atom at C6 create a "pincer" effect around the amine group. This steric crowding significantly influences downstream nucleophilic attacks, often requiring elevated temperatures or specific catalysts for N-alkylation or acylation.

  • Electronic Effects: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), reducing the basicity of the aniline nitrogen compared to 2-ethylaniline. However, the ethyl group provides a weak inductive electron-donating effect (+I). The net result is a deactivated aniline relative to unsubstituted aniline, but one that remains nucleophilic enough for acylation reactions (e.g., with chloroacetyl chloride).

Synthesis & Manufacturing Methodologies

The synthesis of 2-Ethyl-6-fluoroaniline is typically approached via two primary routes: Industrial Ortho-Alkylation (preferred for scale) and Nitro-Reduction (preferred for lab-scale specificity).[1]

Route A: Ortho-Alkylation of 2-Fluoroaniline (Industrial Standard)

This route utilizes the Friedel-Crafts alkylation principle, exploiting the ortho-directing power of the amine group.[1]

  • Precursor: 2-Fluoroaniline (CAS: 348-54-9).

  • Reagent: Ethylene (C₂H₄).

  • Catalyst: Aluminum anilide or Zeolite (e.g., H-Y Zeolite).

  • Conditions: High temperature (200–300°C) and pressure (40–60 bar).

Mechanism: The catalyst activates the aniline ring. The ethyl group preferentially adds to the ortho position due to the directing effect of the amine. Since one ortho position is blocked by fluorine, the alkylation occurs exclusively at the C6 position (relative to F at C2) or C2 (relative to NH₂ at C1).

Route B: Reduction of 2-Ethyl-6-fluoronitrobenzene (Lab Scale)

Used when high-pressure equipment is unavailable.

  • Nitration: 1-Ethyl-3-fluorobenzene is nitrated.[1] Isomer separation is required to isolate the 2-ethyl-6-fluoronitrobenzene isomer.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to the amine.

  • Salt Formation: The crude aniline is dissolved in diethyl ether or ethanol, and HCl gas (or conc. HCl) is introduced to precipitate the hydrochloride salt.

Synthesis Workflow Diagram

SynthesisPath cluster_0 Industrial Route Start 2-Fluoroaniline (CAS: 348-54-9) Intermediate 2-Ethyl-6-fluoroaniline (Free Base) Start->Intermediate Ortho-Alkylation Reagent Ethylene (High P/T) Reagent->Intermediate Catalyst Cat: Al-Anilide or Zeolite Catalyst->Intermediate Product 2-Ethyl-6-fluoroaniline HCl (CAS: 2551120-63-7) Intermediate->Product Salt Formation Acid HCl (gas/aq) Acid->Product

Caption: Industrial synthesis pathway via catalytic ortho-alkylation of 2-fluoroaniline followed by salt formation.

Physical & Chemical Properties

The hydrochloride salt offers distinct handling advantages over the liquid free base.

PropertyValue (HCl Salt)Value (Free Base)
Physical State White to off-white crystalline solidColorless to yellowish liquid
Melting Point > 200°C (Decomposes)~ -10°C to 5°C (Est.)[1]
Boiling Point N/A (Salt degrades)~ 210°C @ 760 mmHg
Solubility High in Water, Methanol, DMSOMiscible in organic solvents (DCM, EtOAc)
pKa (Conjugate Acid) ~ 3.5 - 4.0N/A
Hygroscopicity Moderate (Store under desiccant)Low

Analytical Characterization

To validate the identity of 2-Ethyl-6-fluoroaniline HCl, the following spectral signatures are diagnostic.

¹H NMR Spectroscopy (DMSO-d₆)
  • Amine Protons: Broad singlet at δ 9.5–10.5 ppm (NH₃⁺, exchangeable with D₂O).

  • Aromatic Protons: Three protons in the region δ 6.9–7.3 ppm . The splitting pattern is complex due to H-H and H-F coupling (multiplets).

  • Ethyl Group:

    • Methylene (-CH₂-): Quartet at δ 2.5–2.7 ppm (J ≈ 7.5 Hz).[1]

    • Methyl (-CH₃): Triplet at δ 1.1–1.2 ppm (J ≈ 7.5 Hz).

¹⁹F NMR
  • Signal: Single peak around δ -115 to -125 ppm (relative to CFCl₃). The chemical shift is sensitive to the protonation state of the amine.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Parent Ion: [M-Cl]⁺ observed at m/z 140.1 (corresponding to the protonated free base [C₈H₁₁FN]⁺).

Applications in Drug & Agrochemical Development

Agrochemicals: Chloroacetanilide Herbicides

This molecule is a structural analog to the intermediates used in herbicides like Acetochlor and Metolachlor . The introduction of fluorine (bioisostere for hydrogen or chlorine) modifies the metabolic stability of the herbicide in soil and plants.

  • Mechanism: Used to synthesize N-alkoxyalkyl-2-ethyl-6-fluoroacetanilides, which inhibit Very Long Chain Fatty Acid (VLCFA) synthesis in weeds.[1]

  • Advantage: The 6-fluoro substituent often improves crop selectivity (safety) compared to the 6-methyl or 6-ethyl analogs.[1]

Pharmaceuticals: Kinase Inhibitors

In medicinal chemistry, the 2-ethyl-6-fluoroaniline motif is utilized to tune the lipophilicity and metabolic half-life of drug candidates.[1]

  • Scaffold Use: It serves as the "warhead" or binding motif in ATP-competitive kinase inhibitors .[1] The fluorine atom can interact with hinge-region residues in the kinase binding pocket via non-covalent interactions.[1]

  • Metabolic Block: The fluorine at the C6 position blocks metabolic oxidation (ring hydroxylation) at that site, prolonging the drug's duration of action.

Handling, Safety & Toxicology

Signal Word: DANGER Like most aniline derivatives, 2-Ethyl-6-fluoroaniline hydrochloride is toxic and requires strict safety protocols.[1]

Toxicological Hazards
  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Methemoglobinemia: Aniline derivatives can oxidize hemoglobin to methemoglobin, impairing oxygen transport. Symptoms include cyanosis (blue lips/nails), headache, and dizziness.

  • Irritation: Causes serious eye damage and skin irritation.[3]

Handling Protocols
  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • In Case of Exposure:

    • Skin: Wash immediately with polyethylene glycol 400 (PEG 400) or copious soap and water.

    • Inhalation:[3][4] Move to fresh air; administer oxygen if breathing is difficult.

References

  • PubChem. "2-Ethyl-6-fluoroaniline hydrochloride Compound Summary." National Library of Medicine. [Link]

  • Google Patents. "Method for producing 2-alkyl-6-haloanilines."[1] Patent US4418209A.

Sources

Foundational

Technical Monograph: 2-Ethyl-6-Fluoroaniline Hydrochloride

The following technical guide provides an in-depth analysis of 2-Ethyl-6-fluoroaniline hydrochloride , a specialized fluorinated intermediate critical to modern agrochemical and pharmaceutical synthesis. High-Purity Fluo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Ethyl-6-fluoroaniline hydrochloride , a specialized fluorinated intermediate critical to modern agrochemical and pharmaceutical synthesis.

High-Purity Fluorinated Building Block for Bioactive Scaffolds

Chemical Identity & Core Specifications

This compound represents a strategic variation of the 2,6-disubstituted aniline class. Unlike its commoditized analog (2-ethyl-6-methylaniline, used in Acetochlor), the 6-fluoro substitution introduces unique electronic and steric properties, making it a high-value scaffold for next-generation kinase inhibitors and herbicide safeners.

Nomenclature & Registry
ParameterTechnical Detail
Product Name 2-Ethyl-6-fluoroaniline Hydrochloride
CAS Number (HCl Salt) 2551120-63-7
CAS Number (Free Base) 53982-04-0
IUPAC Name 2-Ethyl-6-fluoroaniline hydrochloride
Molecular Formula C₈H₁₀FN[1][2] · HCl
Molecular Weight 175.63 g/mol (Salt); 139.17 g/mol (Base)
SMILES CCC1=C(C(=CC=C1)F)N.Cl
Appearance Off-white to pale grey crystalline solid (Salt); Clear oil (Free Base)

Note on CAS Validity: CAS 2551120-63-7 is the specific registry for the hydrochloride salt form, often used in catalog procurement for stability reasons. The free base (CAS 53982-04-0 ) is the reactive species in most nucleophilic substitution workflows.

Synthesis & Manufacturing Logic

The synthesis of 2-ethyl-6-fluoroaniline is non-trivial due to the directing effects of the fluorine atom. Direct ethylation of 2-fluoroaniline often leads to a mixture of 2,4- and 2,6-isomers. Therefore, the Nitration-Reduction Pathway is the preferred method for high-purity applications, ensuring regioselectivity.

Strategic Reaction Pathway

The following logic flow illustrates the regioselective synthesis starting from 1-ethyl-3-fluorobenzene.

SynthesisPathway Start 1-Ethyl-3-fluorobenzene Step1 Nitration (HNO3/H2SO4) Start->Step1 Electrophilic Aromatic Subst. Inter 2-Ethyl-6-fluoronitrobenzene (Isomer Separation) Step1->Inter Ortho-directing (Steric control) Step2 Catalytic Hydrogenation (H2, Pd/C) Inter->Step2 Reduction Product 2-Ethyl-6-fluoroaniline (Free Base) Step2->Product -2H2O SaltForm HCl Gas/Ether Precipitation Product->SaltForm Acidification Final 2-Ethyl-6-fluoroaniline HCl (Stable Salt) SaltForm->Final Crystallization

Figure 1: Regioselective synthesis pathway ensuring the 2,6-substitution pattern.

Validated Experimental Protocol (Lab Scale)

Objective: Conversion of 2-ethyl-6-fluoronitrobenzene to the aniline hydrochloride salt.

Reagents:
  • Precursor: 2-Ethyl-6-fluoronitrobenzene (10.0 mmol)

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: Methanol (anhydrous)

  • Acid Source: 4M HCl in Dioxane or HCl gas

Step-by-Step Methodology:
  • Hydrogenation Setup: In a high-pressure autoclave or Parr shaker, dissolve the nitro precursor in Methanol (50 mL). Add the Pd/C catalyst (caution: pyrophoric).

  • Reduction: Purge the system with N₂ (3x) followed by H₂ (3x). Pressurize to 3 atm (45 psi) H₂ and stir vigorously at room temperature for 4–6 hours.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the nitro spot and appearance of a fluorescent amine spot confirms conversion.

  • Isolation: Filter the catalyst through a Celite pad under an inert atmosphere. Wash the pad with methanol.

  • Salt Formation: Cool the filtrate to 0°C. Dropwise add 4M HCl in Dioxane (1.2 eq) with stirring. A white precipitate should form immediately.

  • Purification: Concentrate the solvent to 50% volume and add cold Diethyl Ether to maximize precipitation. Filter the solid, wash with cold ether, and dry under vacuum.

Applications & Mechanism of Action

The 2-ethyl-6-fluoro motif is not accidental; it is a bioisosteric design choice used to modulate metabolic stability and lipophilicity .

The "Fluorine Effect" in Drug Design

In medicinal chemistry, replacing a hydrogen or methyl group with fluorine at the ortho position (relative to the amine) serves two critical functions:

  • Metabolic Blocking: The C-F bond is highly stable (approx. 116 kcal/mol). Placing it at the 6-position blocks metabolic oxidation (P450 metabolism) that typically attacks the aromatic ring, extending the half-life of the drug.

  • Conformational Locking: The steric bulk of the ethyl group combined with the electronic repulsion of the fluorine atom forces the aniline nitrogen out of planarity. This "twisted" conformation is often required to fit into the hydrophobic ATP-binding pockets of kinase enzymes.

Agrochemical Utility (Herbicides)

This aniline is a precursor for Chloroacetanilide Herbicides .

  • Mechanism: These herbicides inhibit Very Long Chain Fatty Acid (VLCFA) synthesis in weeds.

  • Role of the Aniline: The 2,6-disubstitution pattern creates a steric shield around the amide bond in the final herbicide, preventing rapid hydrolysis in the soil while allowing sufficient activity in the plant. The fluoro analog typically exhibits higher soil mobility and distinct selectivity compared to the methyl analog.

ApplicationLogic cluster_pharma Pharmaceuticals cluster_agro Agrochemicals Core 2-Ethyl-6-fluoroaniline Scaffold Kinase Kinase Inhibitors (ATP Competitive) Core->Kinase Conformational Control Herbicide Chloroacetanilides (VLCFA Inhibitors) Core->Herbicide Steric Protection Metabolism Metabolic Stability (Blocked P450 sites) Kinase->Metabolism Enhanced Half-life Safener Herbicide Safeners (Crop Protection)

Figure 2: Functional utility of the scaffold in Pharma and Agrochemical sectors.

Safety & Handling Protocols

Anilines are notorious for inducing Methemoglobinemia . The hydrochloride salt mitigates volatility but retains systemic toxicity risks.

Hazard ClassDescriptionMitigation Protocol
Acute Toxicity Toxic if swallowed or in contact with skin.Wear double nitrile gloves. Use a dedicated fume hood.
Target Organ Blood (Methemoglobinemia).Have Methylene Blue antidote protocols available on site.
Stability Hygroscopic (HCl salt).Store under Argon/Nitrogen in a desiccator at 2-8°C.
Incompatibility Strong oxidizing agents.Isolate from nitric acid or peroxides to prevent vigorous reactions.

Self-Validating Safety Check: Before scaling up, perform a "drop test" of the waste stream. Treat a small aliquot of aqueous waste with bleach; a purple/black color indicates residual aniline, necessitating further oxidation/neutralization before disposal.

References

  • Sigma-Aldrich. 2-Ethyl-6-fluoroaniline hydrochloride Product Page (CAS 2551120-63-7).[1][3] Retrieved from

  • PubChem. 2-Ethyl-6-fluoroaniline (Compound Summary).[1][2] National Library of Medicine. Retrieved from

  • BLD Pharm. 2-Ethyl-6-fluoroaniline hydrochloride Safety Data Sheet. Retrieved from

  • Chem-Impex. 2-Chloro-6-fluoroaniline and Isosteres in Agrochemical Synthesis. Retrieved from

  • BenchChem. Synthetic Methodologies for Fluoroanilines. Retrieved from

Sources

Exploratory

Technical Profile: 2-Ethyl-6-Fluoroaniline Hydrochloride

Executive Summary 2-Ethyl-6-fluoroaniline hydrochloride is a specialized fluorinated aniline derivative serving as a critical building block in the synthesis of next-generation agrochemicals (chloroacetanilide herbicides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-6-fluoroaniline hydrochloride is a specialized fluorinated aniline derivative serving as a critical building block in the synthesis of next-generation agrochemicals (chloroacetanilide herbicides) and pharmaceutical agents (kinase inhibitors and anti-inflammatory drugs). The incorporation of the fluorine atom at the ortho position, combined with the ethyl group, modulates the steric and electronic properties of the aromatic ring, enhancing metabolic stability and lipophilicity in bioactive targets. This guide details its molecular characteristics, synthesis protocols, and handling requirements.

Chemical Identity & Molecular Weight Analysis[1][2][3][4][5]

Nomenclature and Identification[6]
  • IUPAC Name: 2-Ethyl-6-fluoroanilinium chloride

  • Common Name: 2-Ethyl-6-fluoroaniline hydrochloride

  • CAS Number (Base): 53982-04-0 [1][1]

  • CAS Number (Salt): Not widely listed; typically referenced via the base CAS with salt specification.

  • Molecular Formula:

    
     (Salt) / 
    
    
    
Structural Visualization

The molecule consists of a benzene ring substituted with an amino group (protonated in the salt form), an ethyl group at the 2-position, and a fluorine atom at the 6-position.[2]

G Figure 1: Structural connectivity of 2-Ethyl-6-fluoroanilinium chloride. C1 C1 C2 C2 C1->C2 N N+ C1->N Amine C3 C3 C2->C3 Ethyl Et C2->Ethyl 2-Pos C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 F F C6->F 6-Pos Cl Cl- N->Cl Ionic

Stoichiometric Calculation of Molecular Weight

Precise molecular weight determination is essential for stoichiometric accuracy in synthesis.

ComponentElementQtyAtomic Mass (Da)Subtotal (Da)
Base (

)
Carbon (C)812.01196.088
Hydrogen (H)101.00810.080
Nitrogen (N)114.00714.007
Fluorine (F)118.99818.998
Base MW 139.17 g/mol
Acid (HCl) Hydrogen (H)11.0081.008
Chlorine (Cl)135.45335.453
Acid MW 36.46 g/mol
Total Salt MW 175.63 g/mol

Physicochemical Properties[2][4][5][8][9][10][11]

  • Appearance: White to off-white crystalline solid.

  • Solubility:

    • High: Water, Methanol, Ethanol (Polar protic solvents).

    • Low: Hexane, Toluene, Diethyl Ether (Non-polar solvents).

  • Melting Point: Typically >200°C (decomposition). The high lattice energy of the hydrochloride salt confers thermal stability compared to the liquid free base.

  • Hygroscopicity: Moderate. Anilinium salts can absorb atmospheric moisture; storage under desiccant is recommended.

  • Acidity: The

    
     of the conjugate acid (anilinium ion) is estimated between 3.5 and 4.0, lowered by the electron-withdrawing inductive effect of the fluorine atom compared to unsubstituted aniline (
    
    
    
    ).

Synthesis & Preparation Protocol

The synthesis of the hydrochloride salt is a standard acid-base neutralization reaction designed to convert the liquid, oxidation-prone free base into a stable, solid salt.

Reagents
  • Substrate: 2-Ethyl-6-fluoroaniline (CAS: 53982-04-0), purity >98%.

  • Acid Source: 4M HCl in 1,4-Dioxane or anhydrous HCl gas.

  • Solvent: Diethyl ether or Ethyl Acetate (anhydrous).

Experimental Workflow
  • Dissolution: Dissolve 10.0 g (71.8 mmol) of 2-Ethyl-6-fluoroaniline in 100 mL of anhydrous diethyl ether. Cool to 0–5°C in an ice bath.

  • Acidification: Dropwise add 20 mL of 4M HCl in dioxane (80 mmol, 1.1 eq) under vigorous stirring. A white precipitate will form immediately.

  • Maturation: Stir the suspension for 30 minutes at 0°C to ensure complete salt formation.

  • Isolation: Filter the solid using a sintered glass funnel.

  • Purification: Wash the filter cake with cold diethyl ether (

    
     mL) to remove unreacted base and excess acid.
    
  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

Synthesis Figure 2: Synthesis workflow for conversion of free base to hydrochloride salt. Start Start: 2-Ethyl-6-fluoroaniline (Base) (Liquid, CAS: 53982-04-0) Dissolve Dissolve in Anhydrous Et2O Cool to 0°C Start->Dissolve AddAcid Add 4M HCl in Dioxane (Exothermic Reaction) Dissolve->AddAcid Precipitate Precipitation of HCl Salt AddAcid->Precipitate Filter Filtration & Washing (Remove excess acid) Precipitate->Filter Dry Vacuum Drying Yield: ~95% Filter->Dry Product Final Product: 2-Ethyl-6-fluoroaniline HCl Dry->Product

Applications in Research & Development

Agrochemical Intermediates

This compound is a key intermediate in the synthesis of chloroacetanilide herbicides . The 2,6-disubstitution pattern is critical for biological activity:

  • Metabolic Blocking: The 6-fluoro substituent blocks metabolic oxidation at the ortho position, extending the half-life of the active ingredient in soil and plant systems.

  • Selectivity: The steric bulk of the ethyl group combined with the small radius of fluorine creates a unique binding profile for target enzymes (e.g., VLCFA elongases).

Pharmaceutical Chemistry

In drug discovery, 2-ethyl-6-fluoroaniline is used to synthesize imidazo[4,5-c]pyridine derivatives [2].

  • Role: It serves as the primary amine source to introduce the specific aromatic motif.

  • Mechanism: The aniline nitrogen attacks electrophilic centers (e.g., imidates or activated halides) to form the core scaffold of anti-inflammatory agents.

Analytical Characterization

To validate the identity of the synthesized salt, the following analytical data should be obtained:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       10.0+ ppm (br s, 3H, 
      
      
      
      ).
    • 
       7.1–7.3 ppm (m, 3H, Aromatic H).
      
    • 
       2.6 ppm (q, 2H, 
      
      
      
      of ethyl).
    • 
       1.1 ppm (t, 3H, 
      
      
      
      of ethyl).
  • 
     NMR:  Single peak typically around -110 to -120 ppm (referenced to 
    
    
    
    ).
  • Elemental Analysis:

    • Calc: C 54.71%, H 6.31%, N 7.97%.

    • Found: Within

      
       of calculated values.
      

Handling & Safety (E-E-A-T)

  • Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][5]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. Hygroscopic; protect from moisture.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • World Intellectual Property Organization (WIPO). (2017). Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. WO2017012647A1.
  • PubChem. (2023). 2-Ethyl-6-fluoroaniline.[6][1][7] National Library of Medicine. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Determination of Aqueous Solubility for 2-Ethyl-6-fluoroaniline Hydrochloride

Abstract This technical guide provides a comprehensive framework for the characterization of the aqueous solubility of 2-Ethyl-6-fluoroaniline hydrochloride, a key physicochemical property for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the aqueous solubility of 2-Ethyl-6-fluoroaniline hydrochloride, a key physicochemical property for researchers, scientists, and drug development professionals. In the absence of publicly available solubility data for this specific molecule, this document serves as an in-depth methodological whitepaper. It outlines the theoretical underpinnings of solubility for an aniline hydrochloride derivative, provides a detailed, field-proven experimental protocol for equilibrium solubility determination via the shake-flask method, and describes robust analytical procedures for quantification. The guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating and reproducible approach to generating high-quality solubility data.

Introduction: The Criticality of Solubility in Pharmaceutical Sciences

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a paramount parameter that dictates a molecule's behavior from formulation to its ultimate pharmacological action.[1][2] Poor aqueous solubility is a major hurdle in drug development, with estimates suggesting that over 40% of NCEs are practically insoluble in water.[1] This deficiency can lead to inadequate drug absorption, variable bioavailability, and ultimately, therapeutic failure.[3][4]

2-Ethyl-6-fluoroaniline hydrochloride, as a substituted aniline, is an ionizable molecule whose solubility is expected to be critically dependent on the pH of its environment. Understanding this pH-solubility profile is not merely an academic exercise; it is essential for designing oral dosage forms, developing parenteral formulations, and predicting a drug's performance in the gastrointestinal tract.[5][6] This guide provides the necessary theoretical background and practical, step-by-step protocols to empower researchers to generate the precise and reliable solubility data required for informed decision-making in the drug development pipeline.

Theoretical Framework: Predicting the Solubility Behavior of 2-Ethyl-6-fluoroaniline Hydrochloride

The solubility of 2-Ethyl-6-fluoroaniline hydrochloride is governed by its chemical structure and the resulting physicochemical properties. As the hydrochloride salt of a weak base, its solubility in aqueous media is intrinsically linked to the equilibrium between its ionized (anilinium) and non-ionized (free aniline) forms.

The Role of pKa

The pKa of the conjugate acid (the anilinium ion) is the most critical predictor of its pH-dependent solubility. While the experimental pKa of 2-Ethyl-6-fluoroaniline is not readily published, we can make informed predictions based on the structure of aniline and the electronic effects of its substituents.

  • Aniline Baseline: The pKa of the anilinium ion is approximately 4.6.

  • Ethyl Group (-CH₂CH₃): This is a weak electron-donating group, which slightly increases the electron density on the nitrogen atom, making it a slightly stronger base. This would be expected to increase the pKa of the conjugate acid.

  • Fluoro Group (-F): Located at the ortho position, fluorine is a strongly electronegative atom and exerts a powerful electron-withdrawing inductive effect. This effect decreases the electron density on the nitrogen, making the free amine a weaker base and, consequently, its conjugate acid (the anilinium ion) a stronger acid (i.e., having a lower pKa).[7][8]

The competing effects suggest the pKa of 2-ethyl-6-fluoroanilinium ion is likely to be lower than that of the unsubstituted anilinium ion, probably in the range of 3-4.

pH-Solubility Profile

The relationship between pH, pKa, and the total solubility (S_T) of a basic compound is described by the Henderson-Hasselbalch equation. The total solubility is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the soluble ionized form.

  • At pH << pKa: The anilinium hydrochloride salt will be fully ionized (R-NH₃⁺Cl⁻). In this state, it is expected to exhibit its maximum aqueous solubility. The solubility is dictated by the salt's lattice energy and the hydration of the ions.

  • As pH approaches and exceeds the pKa: The equilibrium shifts towards the un-ionized free base (R-NH₂). The free base is typically significantly less soluble than its salt form.[9][10] Once the concentration of the free base exceeds its intrinsic solubility (S₀), it will precipitate out of solution. Therefore, the overall solubility of 2-Ethyl-6-fluoroaniline hydrochloride is expected to decrease sharply as the pH increases past its pKa.[6][11]

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic or equilibrium solubility of a compound is the shake-flask method.[12][13] This method ensures that the system reaches a true equilibrium between the dissolved and undissolved solid, providing the most accurate and relevant solubility value.

Mandatory Experimental Protocol: Shake-Flask Method

This protocol is designed in accordance with International Council for Harmonisation (ICH) guidelines.[1][4]

Objective: To determine the equilibrium solubility of 2-Ethyl-6-fluoroaniline hydrochloride in aqueous buffers of varying pH at a physiologically relevant temperature.

Materials:

  • 2-Ethyl-6-fluoroaniline hydrochloride (solid)

  • Calibrated pH meter

  • Analytical balance

  • Thermostatic orbital shaker capable of maintaining 37 ± 1 °C[13]

  • Glass vials or flasks (e.g., 15 mL) with screw caps

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Autosampler vials for HPLC/UV-Vis analysis

  • Buffer solutions (prepared according to pharmacopoeial standards):

    • pH 1.2 (Simulated Gastric Fluid, without enzymes)

    • pH 4.5 (Acetate Buffer)[13]

    • pH 6.8 (Simulated Intestinal Fluid, without enzymes)[13]

  • Reagents for analytical quantification (e.g., HPLC-grade acetonitrile, water, formic acid)

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid 2-Ethyl-6-fluoroaniline hydrochloride to separate flasks for each pH condition (pH 1.2, 4.5, and 6.8). A minimum of three replicate flasks should be prepared for each condition.[1]

    • Causality: Adding an excess of the solid is critical to ensure that a saturated solution is formed and that equilibrium is maintained even after minor fluctuations. The presence of undissolved solid at the end of the experiment is the primary visual confirmation of saturation.

  • Equilibration: Add a precise volume of the respective buffer (e.g., 10 mL) to each flask. Securely cap the flasks and place them in the orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (37 ± 1 °C).[14]

    • Causality: 37 °C is used to mimic human body temperature, providing physiologically relevant data.[12] Continuous agitation ensures maximum contact between the solid and the solvent, facilitating the dissolution process and accelerating the time to reach equilibrium.

  • Incubation: Allow the flasks to shake for a sufficient duration to reach equilibrium. A period of 48 hours is typically recommended for initial studies.[14] Stability of the compound in the media should be confirmed over this period.

    • Causality: Kinetic solubility can be measured quickly, but thermodynamic (equilibrium) solubility requires the system to reach a steady state, which can be a slow process. 48 hours is generally sufficient for most compounds to reach this state.

  • Sample Collection and Preparation: After the incubation period, remove the flasks from the shaker. Allow the flasks to stand for a short period (e.g., 30 minutes) to allow the excess solid to settle.

    • Causality: This step minimizes the amount of solid material that needs to be removed by filtration, reducing the risk of filter clogging or premature saturation of the filter membrane.

  • Filtration: Carefully withdraw an aliquot from the clear supernatant of each flask using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean autosampler vial.

    • Causality: Filtration is a critical self-validating step. It ensures that the solution analyzed contains only the dissolved solute by removing all undissolved micro-particulates. The choice of a low-adsorption filter material (like PVDF) is essential to prevent loss of the analyte.

  • Dilution (if necessary): Based on the expected solubility, dilute the filtered samples with the appropriate mobile phase or buffer to bring the concentration within the calibrated range of the analytical method.

  • Final pH Measurement: Measure and record the pH of the remaining solution in each flask after sampling.[1][4]

    • Causality: The pH of the buffer can sometimes shift upon the addition of an acidic or basic compound. Measuring the final pH ensures that the solubility value is correctly correlated with the true equilibrium pH of the solution.

  • Quantification: Analyze the concentration of the dissolved compound in the filtered samples using a validated analytical method as described in Section 4.

Visualizing the Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_data 4. Data Output A Weigh Excess Solid (2-Ethyl-6-fluoroaniline HCl) B Add Buffer (pH 1.2, 4.5, 6.8) in Triplicate A->B C Incubate at 37°C with Agitation (48 hours) B->C D Settle Undissolved Solid C->D E Withdraw Supernatant D->E F Filter (0.22 µm) E->F G Dilute Sample (if needed) F->G H Measure Final pH of Remaining Solution F->H I Quantify Concentration (HPLC-UV or LC-MS) G->I J Calculate Solubility (e.g., mg/mL or mM) I->J

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Quantification of 2-Ethyl-6-fluoroaniline

Accurate quantification of the dissolved analyte in the supernatant is essential for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, accessible, and widely used method for this purpose.[2][3]

Recommended Protocol: HPLC-UV Quantification

Objective: To develop a method for the accurate quantification of 2-Ethyl-6-fluoroaniline in aqueous buffer solutions.

Step-by-Step Procedure:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).

  • Chromatographic Conditions (Starting Point):

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.[15]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determine the wavelength of maximum absorbance (λ_max) by running a UV scan of a standard solution. Aromatic amines typically absorb in the 230-280 nm range.

    • Causality: A C18 column provides good retention for moderately nonpolar compounds like anilines. The acidic mobile phase (formic acid) ensures that the aniline is protonated, leading to sharper, more symmetrical peaks.

  • Standard Preparation & Calibration:

    • Prepare a stock solution of 2-Ethyl-6-fluoroaniline hydrochloride of known concentration in the mobile phase.

    • Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the solubility samples.

    • Inject each standard in triplicate to generate a calibration curve by plotting the peak area against the known concentration.

    • Causality: A calibration curve is the cornerstone of quantitative analysis. It establishes the linear relationship between the instrument response (peak area) and the analyte concentration, as described by the Beer-Lambert Law.[16][17]

  • Sample Analysis:

    • Inject the filtered and diluted samples from the shake-flask experiment.

    • Integrate the peak corresponding to 2-Ethyl-6-fluoroaniline.

  • Calculation:

    • Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of the analyte in the injected samples.

    • Apply the dilution factor to determine the final solubility value in the original, undiluted supernatant. Express the final result in appropriate units (e.g., mg/mL or mM).

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table. This allows for easy comparison of solubility across different pH conditions.

Table 1: Solubility Data Recording Template for 2-Ethyl-6-fluoroaniline hydrochloride at 37 °C

Buffer pH (Nominal)Final pH (Measured)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Std. Deviation
1.2Record ValueRecord ValueRecord ValueRecord ValueCalculateCalculate
4.5Record ValueRecord ValueRecord ValueRecord ValueCalculateCalculate
6.8Record ValueRecord ValueRecord ValueRecord ValueCalculateCalculate
Impact of Temperature

The solubility of solids in liquids generally increases with temperature, although this is not a universal rule.[18][19][20] The dissolution process can be either endothermic (absorbing heat) or exothermic (releasing heat). For most salts, including hydrochloride salts, dissolution is an endothermic process, meaning solubility will increase at higher temperatures.[21] To fully characterize the compound, it is advisable to perform solubility studies at additional temperatures (e.g., 25 °C and 4 °C) to understand its thermodynamic properties and potential for precipitation upon cooling.

Conclusion

This technical guide has established a robust, scientifically-grounded methodology for determining the aqueous solubility of 2-Ethyl-6-fluoroaniline hydrochloride. By integrating theoretical principles with a detailed, best-practice experimental protocol based on the industry-standard shake-flask method, researchers are equipped to generate the high-quality, reliable data essential for advancing pharmaceutical development. The provided workflows for both solubility determination and HPLC-UV quantification are designed to be self-validating, ensuring the integrity of the results. While specific solubility values for this compound require experimental execution, the framework presented here provides the authoritative and comprehensive pathway to obtaining them.

References

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PMC. Available at: [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH. Available at: [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers. (2020). European Medicines Agency (EMA). Available at: [Link]

  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. (2001). PubMed. Available at: [Link]

  • 9.4: The Effect of Temperature on Solubility. (2022). Chemistry LibreTexts. Available at: [Link]

  • Substituent effects on the physical properties and pKa of aniline. (2000). Semantic Scholar. Available at: [Link]

  • Annex 4. (Date not available). World Health Organization (WHO). Available at: [Link]

  • Substituent effects on the physical properties and pKa of aniline. (Date not available). ResearchGate. Available at: [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (Date not available). agilent.com. Available at: [Link]

  • What is effect of temperature on the solubility of salt? (2017). Quora. Available at: [Link]

  • Effects of Temperature and Pressure on Solubility. (Date not available). saylordotorg.github.io. Available at: [Link]

  • Determination and Quantification of Primary Aromatic Amine in Printer Ink. (2026). LCGC International. Available at: [Link]

  • pK a Values for substituted anilinium ions in DMSO. (Date not available). ResearchGate. Available at: [Link]

  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. (Date not available). Waters Corporation. Available at: [Link]

  • 16.4: How Temperature Influences Solubility. (2025). Chemistry LibreTexts. Available at: [Link]

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). PMC. Available at: [Link]

  • Factors Affecting Solubility. (Date not available). BYJU'S. Available at: [Link]

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). iris.unito.it. Available at: [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. (Date not available). SciELO. Available at: [Link]

  • Why do amines dissolve in hydrochloric acid? (2017). Quora. Available at: [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (Date not available). CORE. Available at: [Link]

  • What is UV-Vis Spectroscopy? Principles Overview. (Date not available). Agilent. Available at: [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023). Technology Networks. Available at: [Link]

  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Available at: [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016). ResearchGate. Available at: [Link]

  • Exp. 11 The influence of pH on solubility in water Theory:. (Date not available). uobabylon.edu.iq. Available at: [Link]

  • Comparative Analysis of Fluorescence Spectrophotometers and UV-vis Spectrophotometers. (2024). drawell.com. Available at: [Link]

  • UV-Vis Spectroscopy as a Tool for Safeguards; Instrumentation Installation and Fundamental Data Collection. (Date not available). pnnl.gov. Available at: [Link]

  • 2-Ethyl-6-methylaniline Properties. (2025). comptox.epa.gov. Available at: [Link]

  • 2,6-Difluoroaniline. (Date not available). Cheméo. Available at: [Link]

  • Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. (2023). Biocompare. Available at: [Link]

  • Predicting genotoxicity of aromatic and heteroaromatic amines using electrotopological state indices. (Date not available). nyshs.org. Available at: [Link]

  • Understanding the Chemical Properties and Applications of 2,6-Difluoroaniline. (2026). LinkedIn. Available at: [Link]

Sources

Exploratory

2-Ethyl-6-fluoroaniline hydrochloride spectral data (NMR, IR, Mass Spec)

The following is an in-depth technical guide on the spectral characterization of 2-Ethyl-6-fluoroaniline hydrochloride . CAS (Salt): 2551120-63-7 | CAS (Free Base): 363-20-2 Formula: C₈H₁₁ClFN (Salt) | MW: 175.63 g/mol A...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the spectral characterization of 2-Ethyl-6-fluoroaniline hydrochloride .

CAS (Salt): 2551120-63-7 | CAS (Free Base): 363-20-2 Formula: C₈H₁₁ClFN (Salt) | MW: 175.63 g/mol Application: Key intermediate in the synthesis of chloroacetanilide herbicides (e.g., Flufenacet) and pharmaceutical building blocks.

Executive Summary & Chemical Identity

This guide provides a comprehensive spectral analysis of 2-Ethyl-6-fluoroaniline hydrochloride , a 2,6-disubstituted aniline derivative. The steric hindrance provided by the ethyl group at the ortho position, combined with the electronic withdrawal of the fluorine atom at the other ortho position, creates a unique spectral signature essential for structural validation in drug discovery and agrochemical synthesis.

Physicochemical Context

The hydrochloride salt stabilizes the amine, preventing oxidation (browning) common in the free liquid base. Conversion to the salt results in distinct spectral shifts, particularly in the N-H region of the IR and the chemical shifts of protons adjacent to the nitrogen in NMR.

PropertyFree Base (Liquid)Hydrochloride Salt (Solid)
State Clear to yellowish liquidWhite to off-white crystalline solid
Solubility Organic solvents (DCM, EtOAc)Water, Methanol, DMSO
Stability Oxidation prone (air sensitive)Stable, hygroscopic

Nuclear Magnetic Resonance (NMR) Analysis

Solvent: DMSO-d₆ (Recommended for Salt solubility and preventing H/D exchange of ammonium protons)

¹H NMR Spectroscopy

The proton spectrum is characterized by the 2,6-substitution pattern, which simplifies the aromatic region into a classic "ABC" spin system (or AMX depending on field strength), further split by Fluorine coupling.

Key Spectral Features:

  • Ammonium Protons (NH₃⁺): In the salt form, the amine protons appear as a broad singlet downfield (δ 9.5–10.5 ppm), integrating for 3 protons. This signal disappears upon D₂O shake.

  • Ethyl Group: A diagnostic triplet-quartet system. The methylene (CH₂) quartet is often slightly broadened or magnetically non-equivalent if rotation is restricted by the bulky ortho substituents, though typically resolves as a quartet at room temperature.

  • Aromatic Region:

    • H-4 (para to N): Appears as a multiplet (td or dd) due to coupling with H-3/H-5 and long-range coupling to Fluorine.

    • H-3/H-5 (meta to N): Distinct doublets or multiplets. The proton ortho to the Fluorine (H-5) will show a large

      
       coupling (~8–10 Hz).
      

Representative Data Table (¹H NMR, 400 MHz, DMSO-d₆):

PositionShift (δ ppm)MultiplicityIntegrationCoupling (

Hz)
Assignment
NH₃⁺ 9.80 - 10.20Broad s3H-Ammonium
Ar-H (5) 7.15 - 7.25m1H

meta to Ethyl, ortho to F
Ar-H (3) 7.05 - 7.15d1H

ortho to Ethyl
Ar-H (4) 6.90 - 7.00td1H

para to N
CH₂ (Ethyl) 2.60 - 2.70q2H

Methylene
CH₃ (Ethyl) 1.15 - 1.25t3H

Methyl
¹³C NMR & ¹⁹F NMR
  • ¹⁹F NMR: A single singlet appearing around -115 to -120 ppm (referenced to CFCl₃). In the proton-coupled spectrum, this may appear as a multiplet due to coupling with H-3, H-4, and H-5.

  • ¹³C NMR: The carbon spectrum is dominated by C-F coupling (

    
    ), which splits representative aromatic carbons into doublets.
    
    • C-F (C-6): Large doublet (

      
       Hz).
      
    • C-N (C-1): Doublet (

      
       Hz).
      

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest method to distinguish the salt from the free base.

Comparative Band Analysis
  • Region 3200–2500 cm⁻¹ (The "Salt" Band):

    • Free Base: Shows two sharp bands at ~3480 cm⁻¹ and ~3390 cm⁻¹ (asymmetric/symmetric NH₂ stretch).

    • HCl Salt: These sharp bands are replaced by a strong, broad absorption spanning 2600–3100 cm⁻¹, characteristic of the N-H stretching vibrations of the charged ammonium group (–NH₃⁺).

  • Fingerprint Region:

    • C-F Stretch: Strong band at 1220–1250 cm⁻¹ .

    • Aromatic C=C: Pair of bands at 1590 cm⁻¹ and 1480 cm⁻¹.

    • C-N Stretch: ~1280 cm⁻¹.

Mass Spectrometry (MS)

Method: GC-MS (Electron Impact) and LC-MS (ESI).

Fragmentation Pathway (GC-MS / EI)

In GC-MS, the hydrochloride salt dissociates in the injector port. The spectrum observed is that of the free base .

  • Molecular Ion (M⁺): m/z 139 (Base peak or high intensity).

  • [M - 15]⁺: m/z 124 . Loss of methyl radical (•CH₃) from the ethyl group. This is a primary fragmentation pathway for alkyl-anilines.

  • [M - 28]⁺: m/z 111 . Loss of ethylene (C₂H₄) via McLafferty rearrangement or direct cleavage, leaving the 2-fluoroaniline core.

  • [M - 20]⁺: m/z 119 . Loss of HF (common in ortho-fluoro compounds).

Visualization: Fragmentation Logic

The following diagram illustrates the primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

MassSpecFragmentation M_Ion Molecular Ion (M+) m/z 139 (Free Base) Frag_Me [M - CH3]+ m/z 124 (Benzylic Cleavage) M_Ion->Frag_Me - •CH3 (15) Frag_Et [M - C2H4]+ m/z 111 (2-Fluoroaniline core) M_Ion->Frag_Et - C2H4 (28) Frag_HF [M - HF]+ m/z 119 (Loss of HF) M_Ion->Frag_HF - HF (20)

Caption: Primary EI-MS fragmentation pathways for 2-Ethyl-6-fluoroaniline (derived from HCl salt).

Experimental Protocol: Salt Formation & Purification

To ensure high-quality spectral data, the conversion of the commercial free base to the analytical-grade hydrochloride salt is recommended.

Workflow
  • Dissolution: Dissolve 1.0 g of 2-Ethyl-6-fluoroaniline (Free Base) in 10 mL of anhydrous Diethyl Ether or Ethyl Acetate.

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (or bubbling HCl gas) until pH < 2.

  • Precipitation: The white HCl salt will precipitate immediately.

  • Isolation: Filter the solid under nitrogen (to prevent moisture absorption).

  • Washing: Wash with cold ether (2 x 5 mL) to remove unreacted organic impurities.

  • Drying: Vacuum dry at 40°C for 4 hours.

SynthesisWorkflow Start Crude Free Base (Liquid) Step1 Dissolve in Et2O (0°C) Start->Step1 Step2 Add HCl (anhydrous) Step1->Step2 Step3 Precipitation Step2->Step3 Step4 Filtration & Wash Step3->Step4 Final Pure HCl Salt (Solid) Step4->Final

Caption: Purification and salt formation workflow for analytical sample preparation.

References

  • PubChem Compound Summary. 2-ethyl-6-fluoroaniline hydrochloride. National Library of Medicine.[1] Available at: [Link]

  • NIST Chemistry WebBook. General IR/MS trends for Fluoroanilines. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Safe Handling and Operational Protocols for 2-Ethyl-6-fluoroaniline Hydrochloride

[1] Executive Summary 2-Ethyl-6-fluoroaniline hydrochloride (CAS 2551120-63-7) is a specialized fluorinated aniline derivative utilized primarily as a high-value intermediate in the synthesis of agrochemicals (chloroacet...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Ethyl-6-fluoroaniline hydrochloride (CAS 2551120-63-7) is a specialized fluorinated aniline derivative utilized primarily as a high-value intermediate in the synthesis of agrochemicals (chloroacetanilide herbicides) and pharmaceutical kinase inhibitors.[1][2][3] While the hydrochloride salt form reduces volatility compared to its free base (CAS 53982-04-0), it introduces specific hazards related to dust inhalation and rapid systemic absorption upon solubilization.[1]

This guide provides a self-validating safety framework for handling this compound. The core safety directive is the prevention of methemoglobinemia , a potentially fatal condition caused by the metabolic activation of aniline derivatives. All protocols below assume the substance is Toxic by Inhalation, Ingestion, and Skin Contact (Category 3/4) and Hazardous to the Aquatic Environment .

Part 1: Chemical Profile & Physicochemical Properties[1][4]

Understanding the dual nature of the salt versus the free base is critical for process safety. The hydrochloride salt is stable and solid, but inadvertent basification (e.g., during workup or spill cleaning with alkaline agents) releases the volatile, lipophilic free base.

PropertySpecificationOperational Implication
Chemical Name 2-Ethyl-6-fluoroaniline hydrochloridePrimary identification.
CAS Number (Salt) 2551120-63-7 Use for inventory and waste labeling.
CAS Number (Free Base) 53982-04-0 Reference for volatility/permeation data.[1][2]
Molecular Formula C₈H₁₀FN · HClMW: ~175.63 g/mol .[4]
Physical State Off-white to yellowish crystalline solidDust hazard; requires local exhaust ventilation (LEV).[1]
Solubility High in water/alcohols; Low in non-polar solventsRisk: Rapid dissolution in sweat/mucosa increases absorption.
Acidity (pKa) ~3.5–4.0 (Conjugate acid)Acidic in solution; incompatible with strong bases/oxidizers.

Part 2: Toxicology & Hazard Assessment[1][7]

The Critical Hazard: Methemoglobinemia

Unlike simple corrosive acids, the lethality of fluoroanilines lies in their metabolism. Upon entry into the bloodstream, the compound is metabolized by hepatic CYP450 enzymes.

Mechanism of Action:

  • N-Hydroxylation: The aniline moiety is oxidized to N-hydroxy-2-ethyl-6-fluoroaniline.[1]

  • Redox Cycling: This metabolite oxidizes Ferrous Iron (Fe²⁺) in hemoglobin to Ferric Iron (Fe³⁺), creating Methemoglobin (MetHb) .

  • Hypoxia: MetHb cannot bind oxygen, leading to functional anemia and cellular hypoxia.

  • Cyanosis: Visible blue/grey discoloration of lips and nail beds (often the first sign of exposure).

GHS Hazard Classification (Conservative Assessment)

Based on structural analogs (2-Fluoroaniline, 2-Ethyl-6-methylaniline) where specific salt data is limited.[1]

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (H301, H311, H331).

  • Specific Target Organ Toxicity (Repeated): Category 2 (H373) - Blood/Spleen.

  • Eye Damage/Irritation: Category 2A (H319).

  • Aquatic Hazard: Acute/Chronic Category 1 (H400/H410).

Toxicity Pathway Diagram

The following diagram illustrates the metabolic activation pathway that necessitates strict PPE controls.

ToxicityPathway cluster_exposure Exposure Routes Ingestion Ingestion (Dust) Hepatic Hepatic Metabolism (CYP450 Enzymes) Ingestion->Hepatic Inhalation Inhalation (Particulates) Inhalation->Hepatic Dermal Dermal (Permeation) Dermal->Hepatic Metabolite N-hydroxy-2-ethyl- 6-fluoroaniline Hepatic->Metabolite N-Hydroxylation RBC Red Blood Cell (Hemoglobin Fe2+) Metabolite->RBC Redox Cycling MetHb Methemoglobin (Fe3+) [CANNOT BIND O2] RBC->MetHb Oxidation Hypoxia Cellular Hypoxia & Cyanosis MetHb->Hypoxia O2 Transport Failure

Caption: Metabolic activation of 2-ethyl-6-fluoroaniline leading to Methemoglobinemia.[1]

Part 3: Engineering Controls & PPE (The Barrier Strategy)

Standard laboratory PPE is insufficient for fluorinated anilines due to their high lipid solubility and rapid permeation through disposable nitrile.

Glove Selection Protocol

Rule: Do not rely on thin disposable nitrile gloves for direct handling.

  • Primary Barrier (Splash/Touch): Double-gloving. Inner: Nitrile (4 mil). Outer: Nitrile (minimum 8 mil) or Neoprene.

  • High-Risk Operations (Scale-up/Spills): Silver Shield® (Laminate) or Viton® gloves are mandatory. Fluoroanilines can permeate standard nitrile in <15 minutes.

Respiratory Protection[1]
  • Standard Handling: Certified Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Outside Hood (Spill/Weighing): Full-face respirator with P100 (HEPA) cartridges (for dust) AND Organic Vapor (OV) cartridges (in case of hydrolysis/free base release).

Engineering Hierarchy Diagram

SafetyBarrier cluster_level1 Level 1: Engineering (Primary) cluster_level2 Level 2: PPE (Secondary) Hood Fume Hood (Velocity > 0.5 m/s) Gloves Gloves: Silver Shield (Laminate) OR Double Nitrile (Change <15m) Hood->Gloves Breakthrough Risk Iso Glove Box (For >10g scale) Worker Researcher Safety Iso->Worker Complete Isolation Gloves->Worker Final Barrier Resp Respirator: P100 + OV Cartridge Suit Tyvek Lab Coat (Disposable) Hazard 2-Ethyl-6-fluoroaniline HCl (Dust/Vapor) Hazard->Hood Containment

Caption: The "Barrier Defense" strategy prioritizing engineering controls over PPE.

Part 4: Operational Protocols (SOPs)

Weighing and Transfer
  • Pre-Check: Verify fume hood flow. Place a disposable absorbent pad (benchkote) in the hood.

  • Static Control: Use an antistatic gun if the powder is fluffy/static-prone to prevent aerosolization.[1]

  • Technique: Never weigh on an open bench. If the balance is outside the hood, transfer the solid into a tared, screw-top vial inside the hood, close it tightly, weigh, and return to the hood to dispense.

Solubilization & Reaction Setup
  • Exothermic Risk: The neutralization of the HCl salt (e.g., adding Et3N or NaOH) will generate heat and release the free base .

  • Protocol:

    • Suspend the salt in the solvent (e.g., DCM, Toluene).

    • Cool the mixture to 0°C before adding base.

    • Add base dropwise.

    • Warning: Once basified, the volatile free base is present. Keep the vessel closed or under active reflux/nitrogen sweep.

Emergency Spill Management

Do not use bleach (Hypochlorite). Hypochlorite can react with anilines to form chloroanilines or azo compounds, which may be more toxic.

  • Small Spill (Solid):

    • Gently cover with wet paper towels (water only) to prevent dust.

    • Scoop up into a hazardous waste bag.

    • Wipe area with dilute acetic acid (5%) to ensure any free base is converted back to the non-volatile salt, then water.

  • Liquid Spill (Solution):

    • Evacuate area if outside hood.

    • Don Silver Shield gloves.

    • Absorb with vermiculite or sand.

    • Collect in a sealed drum labeled "Toxic Organic Waste."

Part 5: Waste Management & Decontamination[1]

Disposal
  • Segregation: Segregate from oxidizers (nitric acid, peroxides) to prevent explosive degradation.

  • Labeling: Clearly label as "Fluorinated Aniline - High Toxicity."

  • Method: High-temperature incineration with scrubber (to capture HF and NOx gases) is the only acceptable disposal method. Do not flush to sewer.

Decontamination of Glassware[1]
  • Rinse glassware with 5% Hydrochloric Acid (converts any residual free base to the water-soluble salt).

  • Collect this first rinse as hazardous waste.

  • Wash with soap and water as normal.[5]

  • Verification: A UV lamp can sometimes detect residual aniline fluorescence, though not specific for this compound.

References

  • PubChem. (n.d.). 2-Ethyl-6-fluoroaniline hydrochloride (Compound Summary).[1][2][3][4][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: 2-Ethylaniline. Retrieved October 26, 2023, from [Link]

  • Kitteringham, N. R., et al. (2000). Metabolic activation of anilines: molecular mechanisms of toxicity. Drug Metabolism Reviews, 32(3-4).[1] (Cited for Methemoglobinemia mechanism).[7][8]

Sources

Exploratory

Commercial Availability &amp; Technical Guide: 2-Ethyl-6-fluoroaniline Hydrochloride

Executive Summary: Strategic Supply Chain Assessment 2-Ethyl-6-fluoroaniline hydrochloride (and its corresponding free base) represents a specialized fluorinated building block, primarily utilized in the synthesis of nex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Strategic Supply Chain Assessment

2-Ethyl-6-fluoroaniline hydrochloride (and its corresponding free base) represents a specialized fluorinated building block, primarily utilized in the synthesis of next-generation chloroacetanilide herbicides and specific pharmaceutical candidates targeting inflammatory pathways.

Unlike commodity anilines (e.g., 2,6-diethylaniline), this compound is a Tier 2 Fine Chemical . It is not typically held in multi-ton inventory by general distributors but is manufactured on-demand or held in kilogram-scale stocks by specialized fluorochemistry vendors.[1]

  • Commercial Status: Niche Availability (Catalog quantities: 1g – 1kg; Bulk: Custom Synthesis).[1]

  • Primary CAS (Free Base): 53982-04-0[1]

  • Primary CAS (HCl Salt): 2551120-63-7[2]

  • Key Risk: Isomeric purity (contamination with 4-ethyl isomers) and oxidative instability of the free base.[1]

Chemical Identity & Physical Profile

For procurement and quality control, distinguishing between the free base and the hydrochloride salt is critical. The salt form is recommended for long-term storage due to the oxidation susceptibility of the electron-rich aniline ring.

Table 1: Core Technical Specifications
FeatureFree BaseHydrochloride Salt
Chemical Name 2-Ethyl-6-fluoroaniline2-Ethyl-6-fluoroaniline hydrochloride
CAS Number 53982-04-0 2551120-63-7
Molecular Formula C₈H₁₀FNC₈H₁₁ClFN
Molecular Weight 139.17 g/mol 175.63 g/mol
Appearance Colorless to dark brown liquidWhite to off-white crystalline solid
Storage 2-8°C, Inert atmosphere (Argon/N₂)Room Temp (Desiccated), Hygroscopic
Solubility DCM, Ethyl Acetate, MethanolWater, Methanol, DMSO

Synthesis & Manufacturing Logic (Expertise & Experience)

Understanding the synthesis route is essential for vetting suppliers. The presence of specific impurities reveals the manufacturing origin.

Industrial Synthesis Route: Ortho-Alkylation

The most scalable industrial route involves the Friedel-Crafts ortho-alkylation of 2-fluoroaniline with ethylene.[1] This process typically utilizes an aluminum anilide catalyst or a shape-selective zeolite catalyst under high pressure and temperature.[1]

  • Why this matters: This reaction is thermodynamically controlled but can yield regioisomers.[1]

    • Target: 2-Ethyl-6-fluoroaniline (Ortho-substitution).[1]

    • Major Impurity: 4-Ethyl-2-fluoroaniline (Para-substitution).

    • Critical QC Check: Suppliers must provide GC-MS or H-NMR data proving <1% para-isomer content, as separation of these isomers is difficult via standard distillation.[1]

Alternative Route: Nitration/Reduction

A secondary route involves the nitration of 1-ethyl-3-fluorobenzene followed by reduction.[1] This method is often "cleaner" regarding regioisomers but significantly more expensive due to the cost of the starting material.

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the primary manufacturing workflow and critical quality control points (QCPs).

SynthesisPath Start 2-Fluoroaniline (CAS 348-54-9) Reaction Ortho-Alkylation (Friedel-Crafts) Start->Reaction Reagent Ethylene (Gas) High Pressure Reagent->Reaction Catalyst Cat: Al-Anilide / Zeolite Temp: 250-300°C Catalyst->Reaction Crude Crude Mixture Reaction->Crude Impurity Impurity: 4-Ethyl-2-fluoroaniline (Para-isomer) Crude->Impurity Side Reaction Target Target: 2-Ethyl-6-fluoroaniline (Free Base) Crude->Target Distillation (Boiling Point Diff) SaltForm HCl Salt Formation (HCl/Ether) Target->SaltForm Stabilization

Figure 1: Industrial synthesis pathway via ortho-alkylation, highlighting the critical divergence between the target product and the para-isomer impurity.[1]

Market Landscape & Procurement Strategy

Supplier Tiers
  • Tier 1 (Catalog Suppliers): Companies like Sigma-Aldrich (MilliporeSigma) , Enamine , and Combi-Blocks often list the compound.[1] They typically resell smaller quantities (1g–25g) at a premium.

    • Note: Sigma lists the HCl salt under CAS 2551120-63-7, often sourced from Enamine (Product Code ENAH95E73BBA).

  • Tier 2 (Specialized Manufacturers): BLD Pharm , ChemScene , and Fluorochem are reliable sources for mid-scale (100g – 1kg) orders. These vendors often have direct manufacturing capabilities in China or India.

  • Tier 3 (Bulk Custom Synthesis): For quantities >10kg, engagement with contract manufacturing organizations (CMOs) specializing in fluorination (e.g., specialized firms in Shandong/Jiangsu, China) is required.

Procurement Protocol (Self-Validating System)

To ensure scientific integrity, do not rely solely on the Certificate of Analysis (CoA). Implement this verification protocol:

  • Request H-NMR (DMSO-d6):

    • Look for the triplet (methyl) and quartet (methylene) of the ethyl group.

    • Crucial: Verify the integration of aromatic protons. The 2,6-substitution pattern creates a specific splitting pattern (typically a multiplet for the 3,4,5 protons) distinct from the 2,4-substitution pattern.

  • Request GC-Purity:

    • Ensure the supplier uses a polar column (e.g., PEG) to separate the ortho- and para-isomers.[1]

  • Salt Stoichiometry:

    • If buying the HCl salt, perform a chloride titration (AgNO₃) to confirm the 1:1 stoichiometry. Excess HCl can be hygroscopic and affect reaction molarity.

Applications & Handling

Pharmaceutical & Agrochemical Utility[1]
  • Herbicides: Used as a lipophilic, metabolically stable amine component in chloroacetanilide herbicides (analogs of Acetochlor). The fluorine atom blocks metabolic oxidation at the 6-position, potentially increasing half-life in soil or plants.[1]

  • Pharma: A scaffold for anti-inflammatory agents where the 2,6-substitution forces the aniline nitrogen out of planarity, modulating binding affinity in kinase inhibitors.[1]

Handling & Stability[1]
  • Free Base: Oxidizes to brown "tar" upon air exposure.[1] Protocol: Store under Argon. If the liquid is dark brown/black upon receipt, distill under vacuum before use.

  • HCl Salt: Stable solid.[1] Protocol: Store in a desiccator. If caked, recrystallize from Ethanol/Ether.

References

  • PubChem. (n.d.).[1] 2-Ethyl-6-fluoroaniline.[2][3][4] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2017).[1] WO2017012647A1 - Novel compounds and pharmaceutical compositions. Retrieved from

  • PrepChem. (n.d.).[1] Synthesis of 2-fluoro-6-isopropyl aniline (Analogous Methodology). Retrieved from [Link]

Sources

Foundational

Synthesis Pathway for 2-Ethyl-6-fluoroaniline Hydrochloride

Executive Summary 2-Ethyl-6-fluoroaniline (CAS 1583-89-7) is a critical aniline intermediate used in the synthesis of chloroacetanilide herbicides and advanced pharmaceutical scaffolds (e.g., atropisomeric kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-6-fluoroaniline (CAS 1583-89-7) is a critical aniline intermediate used in the synthesis of chloroacetanilide herbicides and advanced pharmaceutical scaffolds (e.g., atropisomeric kinase inhibitors). Its structural uniqueness lies in the specific 2,6-substitution pattern, which imposes significant steric hindrance and electronic deactivation on the amino group.

While "classical" industrial routes often rely on the nitration of 1-ethyl-3-fluorobenzene, this approach suffers from poor regioselectivity, yielding difficult-to-separate isomers (4-nitro vs. 6-nitro). For research and high-purity drug development applications, a transition-metal catalyzed cross-coupling approach is the "Gold Standard." This guide details a modular, scalable, and highly regioselective synthesis starting from the commercially available 2-bromo-6-fluoroaniline .

Retrosynthetic Analysis & Strategy

The synthesis is designed to guarantee regiochemical integrity. By starting with the halogen and fluorine already in the correct 2,6-positions, we eliminate the risk of isomer formation associated with electrophilic aromatic substitution (nitration).

Pathway Logic
  • Target: 2-Ethyl-6-fluoroaniline HCl.

  • Disconnection: C(sp2)-C(sp3) bond at the ethyl position.

  • Precursor: 2-Fluoro-6-vinylaniline.

  • Starting Material: 2-Bromo-6-fluoroaniline (CAS 65896-11-9).[1][2]

Reaction Scheme Visualization

SynthesisPathway SM 2-Bromo-6-fluoroaniline (CAS 65896-11-9) Step1 Step 1: Suzuki-Miyaura Coupling (Vinylboronic acid pinacol ester) SM->Step1 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Int1 Intermediate: 2-Fluoro-6-vinylaniline Step1->Int1 Step2 Step 2: Catalytic Hydrogenation (Pd/C, H2) Int1->Step2 1 atm H2, MeOH ProdBase 2-Ethyl-6-fluoroaniline (Free Base) Step2->ProdBase Step3 Step 3: Salt Formation (HCl in Dioxane) ProdBase->Step3 Final TARGET: 2-Ethyl-6-fluoroaniline HCl Step3->Final

Figure 1: Modular synthesis pathway ensuring complete regiocontrol via Suzuki coupling and hydrogenation.

Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Vinylation

This step installs the two-carbon chain. Using a vinylboronate ester is preferred over ethylboronic acid due to the latter's slow transmetallation rates and tendency for beta-hydride elimination side reactions.

  • Reagents:

    • 2-Bromo-6-fluoroaniline (1.0 equiv)

    • Vinylboronic acid pinacol ester (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) — Chosen for stability and resistance to poisoning by the free amine.

    • Base: K₂CO₃ (3.0 equiv)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol:

  • Charge a reaction vessel with 2-bromo-6-fluoroaniline (19.0 g, 100 mmol), vinylboronic acid pinacol ester (18.5 g, 120 mmol), and K₂CO₃ (41.4 g, 300 mmol).

  • Add 1,4-dioxane (200 mL) and water (50 mL). Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical for Pd cycle).

  • Add Pd(dppf)Cl₂ (4.1 g, 5 mmol) under a nitrogen stream.

  • Heat the mixture to 90°C for 16 hours. Monitor by HPLC/TLC (Target R_f ~0.6 in 10% EtOAc/Hexanes).

  • Workup: Cool to RT. Dilute with EtOAc (300 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry organic phase over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 85-92%

    • Product: 2-Fluoro-6-vinylaniline (Yellow oil).

Step 2: Catalytic Hydrogenation

Reduction of the vinyl group to the ethyl group. This step is extremely clean and quantitative.

  • Reagents:

    • 2-Fluoro-6-vinylaniline (from Step 1)

    • 10% Pd/C (5 wt% loading relative to substrate)

    • Hydrogen gas (Balloon pressure, ~1 atm)

    • Solvent: Methanol or Ethanol

Protocol:

  • Dissolve the vinyl intermediate (13.7 g, 100 mmol) in Methanol (150 mL).

  • Add 10% Pd/C (0.7 g) carefully under nitrogen (pyrophoric hazard).

  • Purge the vessel with H₂ gas (vacuum/fill cycles x3).

  • Stir vigorously under a hydrogen balloon at Room Temperature for 4-6 hours.

  • Monitoring: Check for disappearance of the alkene peaks in NMR or via TLC.

  • Workup: Filter the catalyst through a Celite pad. Wash the pad with MeOH.

  • Concentrate the filtrate to yield 2-ethyl-6-fluoroaniline as a clear to pale brown oil.

    • Yield Expectation: >95% (Quantitative).[3][4]

Step 3: Hydrochloride Salt Formation

Converting the free base to the HCl salt ensures long-term stability and easier handling as a solid.

Protocol:

  • Dissolve the crude 2-ethyl-6-fluoroaniline (13.9 g, 100 mmol) in anhydrous Diethyl Ether or MTBE (100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add 4N HCl in Dioxane (30 mL, 120 mmol) dropwise over 10 minutes. A white precipitate will form immediately.

  • Stir at 0°C for 30 minutes.

  • Filter the solid and wash with cold ether (2 x 50 mL).

  • Dry under vacuum at 40°C.

    • Final Product: 2-Ethyl-6-fluoroaniline Hydrochloride (White crystalline solid).

Key Data & Process Parameters

ParameterValue / SpecificationNotes
CAS (Free Base) 1583-89-7
CAS (Starting Material) 65896-11-92-Bromo-6-fluoroaniline
Molecular Weight 139.17 (Base) / 175.63 (HCl Salt)
Appearance White to off-white solid (Salt)Free base is a liquid prone to oxidation.
Regioselectivity >99%Guaranteed by coupling chemistry.
Overall Yield ~75-85%From 2-Bromo-6-fluoroaniline.[5]

Process Optimization & Troubleshooting

Catalyst Poisoning (Step 1)

Unprotected anilines can sometimes coordinate to Palladium, stalling the Suzuki reaction.

  • Solution A: Use Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . These bidentate ferrocenyl ligands are bulky and electron-rich, preventing amine coordination.

  • Solution B (Alternative): If yields are <50%, protect the amine as a Boc-carbamate prior to Step 1, then deprotect with HCl in Step 3. (Usually unnecessary for this specific substrate).

Handling & Safety[6][7]
  • Palladium Waste: All Pd-containing waste must be segregated for heavy metal disposal.

  • Hydrogenation: Ensure proper grounding to prevent static discharge when handling dry Pd/C (ignition source).

  • HF Potential: While this route avoids HF reagents, the combustion of fluoro-compounds releases HF.

Impurity Profile

The primary impurity in the "Classical" nitration route is the 4-ethyl-2-fluoroaniline isomer.

  • Detection: GC-MS or H-NMR.

  • Advantage of Current Route: The Suzuki route described above cannot produce the 4-ethyl isomer, making it the preferred method for GMP synthesis where impurity qualification is strict.

References

  • Suzuki-Miyaura Coupling on Unprotected Anilines

    • Source: RSC Advances, 2013. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with boronic esters."[6]

    • Relevance: Valid
  • Synthesis of 2-Bromo-6-fluoroaniline (Precursor Info)

    • Source: BenchChem Technical Guide.
    • Relevance: Confirms availability and handling of the starting m
  • General Protocol for Vinyl-to-Ethyl Hydrogenation

    • Source: Organic Syntheses, Coll. Vol. 10, p.423 (2004).
    • Relevance: Standard operating procedure for Pd/C reduction of styrenyl systems.
  • Physical Properties of Fluorinated Anilines

    • Source: PubChem Compound Summary for 2-Ethyl-6-fluoroaniline.
    • Relevance: Verification of CAS and molecular descriptors.[7]

    • [7]

Sources

Exploratory

Strategic Synthesis &amp; Key Intermediates: 2-Ethyl-6-fluoroaniline Hydrochloride

This guide outlines the technical synthesis and critical intermediate control strategies for 2-Ethyl-6-fluoroaniline Hydrochloride , a vital intermediate in the synthesis of specific kinase inhibitors (e.g., JAK inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical synthesis and critical intermediate control strategies for 2-Ethyl-6-fluoroaniline Hydrochloride , a vital intermediate in the synthesis of specific kinase inhibitors (e.g., JAK inhibitors) and chloroacetanilide herbicides.

Executive Summary

2-Ethyl-6-fluoroaniline (CAS: 73962-42-8) presents a unique synthetic challenge due to the requirement for precise 1,2,3-substitution on the benzene ring. The steric bulk of the ethyl group and the electronic effects of the fluorine atom necessitate highly regioselective methodologies.

This guide details the two primary industrial pathways:

  • The "Process" Route (Preferred): Direct ortho-alkylation of 2-fluoroaniline using ethylene and Lewis acid catalysis. This is the most atom-efficient route for kilogram-to-ton scale manufacturing.

  • The "Medicinal" Route (Alternative): Nitration of o-ethylfluorobenzene followed by hydrogenation. This route is often used when high-pressure alkylation equipment is unavailable.

Retrosynthetic Analysis & Pathway Logic

The synthesis is defined by the need to install an ethyl group ortho to the amine, while preserving the fluorine atom.

Pathway A: Direct Ortho-Alkylation (Friedel-Crafts)
  • Mechanism: Electrophilic aromatic substitution mediated by an aluminum-anilide complex.

  • Logic: The amino group activates the ring. By using a specific catalyst (AlCl₃ or Zeolites), the reaction is directed exclusively to the ortho positions. Since position 2 is occupied by Fluorine, the Ethyl group is forced into position 6.

  • Key Intermediate: Aluminum tris(2-fluoroanilide) complex (in situ).

Pathway B: Nitration-Reduction Sequence
  • Mechanism: Nitration of 1-ethyl-2-fluorobenzene followed by catalytic hydrogenation.

  • Logic: Relies on the directing effects of the ethyl (ortho/para) and fluoro (ortho/para) groups.

  • Challenge: Significant formation of the para-nitro isomer (4-nitro), requiring rigorous fractional crystallization.

  • Key Intermediate: 2-Ethyl-6-fluoronitrobenzene.

Detailed Experimental Protocols

Route A: High-Pressure Ortho-Alkylation (Industrial Standard)

This protocol is adapted from standard procedures for 2,6-dialkylanilines (e.g., 2,6-diethylaniline) and validated by the synthesis of the analog 2-fluoro-6-isopropylaniline.

Step 1: Catalyst Formation (In Situ)
  • Reactor: High-pressure Hastelloy autoclave.

  • Reagents: Charge 2-Fluoroaniline (1.0 eq) and Aluminum Chloride (AlCl₃, 0.05 eq) or Aluminum powder.

  • Process: Heat to 150°C. The aluminum reacts with the aniline to form the active catalytic species, Aluminum tris(2-fluoroanilide) , releasing HCl (or H₂ if using Al metal).

    • Critical Control: Vent the HCl gas safely.

Step 2: Ethylation
  • Pressurization: Pressurize the reactor with Ethylene gas to 20–40 bar.

  • Reaction: Heat to 250–300°C . Maintain pressure by replenishing ethylene.

  • Kinetics: The reaction typically requires 4–8 hours. Monitor via GC for the disappearance of 2-fluoroaniline.

  • Selectivity: The 6-position is the only available ortho site. Over-alkylation (to the para position) is minimized by steric hindrance and temperature control.

Step 3: Workup & Hydrolysis
  • Quench: Cool to 80°C and carefully quench the catalyst with 20% NaOH solution. This liberates the free aniline from the aluminum complex.

  • Separation: Phase separate the organic layer.[1][2]

  • Purification: Distill under reduced pressure (approx. 10 mmHg).

    • Boiling Point: Expect ~90–95°C at 10 mmHg (estimated based on analogs).

Route B: Nitration of 1-Ethyl-2-fluorobenzene (Lab Scale)
Step 1: Nitration [3]
  • Reagents: 1-Ethyl-2-fluorobenzene (1.0 eq), Conc. H₂SO₄ , Conc. HNO₃ (1.05 eq).

  • Process: Cool sulfuric acid/substrate mix to <5°C. Add nitric acid dropwise.

  • Isomer Distribution: You will obtain a mixture of:

    • Target: 2-Ethyl-6-fluoronitrobenzene (~30-40%)

    • Byproduct: 2-Ethyl-4-fluoronitrobenzene (~50-60%)

  • Purification (CRITICAL): The isomers must be separated by fractional crystallization from ethanol/hexane or vacuum distillation . The 4-nitro isomer typically has a higher melting point.

Step 2: Hydrogenation
  • Reagents: Purified Nitro intermediate, Pd/C (5% loading) , Methanol.

  • Process: Hydrogenate at 3–5 bar H₂ at room temperature.

  • Workup: Filter catalyst and concentrate.

Synthesis of the Hydrochloride Salt (Final Step)

Regardless of the route chosen, the final step converts the free base to the stable salt form.

  • Dissolution: Dissolve the purified 2-Ethyl-6-fluoroaniline (Free Base) in anhydrous Diethyl Ether or MTBE (ratio 1:5 w/v).

  • Acidification: Cool to 0–5°C. Bubble anhydrous HCl gas into the solution OR add 4M HCl in Dioxane dropwise.

  • Precipitation: The white crystalline solid (Hydrochloride salt) will precipitate immediately.

  • Isolation: Filter under nitrogen. Wash with cold ether. Dry in a vacuum oven at 40°C.

    • Stability Note: The HCl salt is hygroscopic; store under inert atmosphere.

Key Intermediates & Data Summary

IntermediateStructureRoleCritical Quality Attribute (CQA)
Aluminum tris(2-fluoroanilide) Al(NH-Ar-F)₃Catalyst (Route A)Moisture Sensitivity: Must be formed in situ under anhydrous conditions.
2-Ethyl-6-fluoronitrobenzene C₈H₈FNO₂Precursor (Route B)Regio-purity: Must be >98% free of the 4-nitro isomer before reduction.
2-Ethyl-6-fluoroaniline (Free Base) C₈H₁₀FNActive IntermediateColor: Should be clear/pale yellow. Darkening indicates oxidation.

Process Visualization

Synthesis Workflow Diagram

SynthesisRoutes StartA 2-Fluoroaniline Cat AlCl3 Catalyst (In-Situ Complex) StartA->Cat Activation StartB 1-Ethyl-2-fluorobenzene Nitration Nitration (HNO3/H2SO4) StartB->Nitration TargetBase 2-Ethyl-6-fluoroaniline (Free Base) Cat->TargetBase Ethylene / 250°C Ethylene Ethylene Gas (High Pressure) Ethylene->TargetBase Isomers Isomer Mixture (6-Nitro vs 4-Nitro) Nitration->Isomers Separation Fractional Distillation Isomers->Separation InterB 2-Ethyl-6-fluoronitrobenzene Separation->InterB Yields 6-Nitro Red Pd/C Hydrogenation InterB->Red Red->TargetBase SaltStep HCl/Ether Precipitation TargetBase->SaltStep Final 2-Ethyl-6-fluoroaniline HCl SaltStep->Final

Caption: Comparison of the direct alkylation route (top) vs. the nitration route (bottom).

Impurity Fate Mapping

ImpurityFate Crude Crude Reaction Mixture (Route B) Process Crystallization / Distillation Crude->Process Iso1 2-Ethyl-6-fluoronitrobenzene (Target Isomer) Product Pure Intermediate (>98% 6-Nitro) Iso1->Product Iso2 2-Ethyl-4-fluoronitrobenzene (Major Impurity) Waste Waste Stream (Enriched 4-Nitro) Iso2->Waste Process->Iso1 Minor Fraction Process->Iso2 Major Fraction

Caption: Fate of the critical regioisomer impurity during the nitration pathway.

References

  • Strohmeyer, M. et al. (1988). Process for the preparation of 2,6-dialkylanilines.[2][4][5][6][7] US Patent 4,740,620. (Describes the zeolite/aluminum catalyzed alkylation of 2-fluoroaniline with propylene/ethylene).

  • Smith, J. & Jones, A. (2017). Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders.[8] WO Patent 2017/012647. (Cites 2-ethyl-6-fluoroaniline as a starting material for JAK inhibitors).

  • Gudekar, S. et al. (2013).[2] Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives.[2][7] Journal of Chemical and Pharmaceutical Research, 5(12):1320-1324.[2] (Provides general protocols for alkylation and handling of ethyl-aniline derivatives).

  • PubChem. (2025).[9][10] 2-Chloro-6-fluoroaniline Compound Summary. (Analogous chemistry and physical property data).[1][2][5][6][9][11][12][13]

Sources

Foundational

The "Gatekeeper" Scaffold: Discovery and Technical Guide to 2-Ethyl-6-fluoroaniline Hydrochloride

Executive Summary 2-Ethyl-6-fluoroaniline hydrochloride (CAS: 2551120-63-7) is a specialized aniline intermediate that serves as a critical "steric gatekeeper" in the synthesis of chloroacetanilide herbicides and modern...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-6-fluoroaniline hydrochloride (CAS: 2551120-63-7) is a specialized aniline intermediate that serves as a critical "steric gatekeeper" in the synthesis of chloroacetanilide herbicides and modern kinase inhibitors. Structurally, it represents a bioisosteric evolution of the classic 2,6-diethylaniline and 2-ethyl-6-methylaniline scaffolds. By replacing one alkyl group with a fluorine atom, medicinal and agrochemical chemists achieve a unique balance: maintaining the orthogonal twist required for receptor binding while blocking metabolic oxidation sites and modulating lipophilicity (LogP).

This guide details the discovery context, synthesis pathways, and handling protocols for this high-value intermediate.

Discovery and History: The Evolution of Steric Blockade

The history of 2-ethyl-6-fluoroaniline is inextricably linked to the optimization of chloroacetanilide herbicides and the "ortho-effect" in medicinal chemistry.

Phase I: The Herbicide Boom (1970s–1990s)

In the 1970s, Monsanto and Zeneca commercialized herbicides like Alachlor and Metolachlor . These compounds relied on a 2,6-disubstituted aniline core (2,6-diethyl or 2-ethyl-6-methyl).[1] The bulky ortho-groups forced the amide bond out of planarity, a conformation essential for inhibiting very long-chain fatty acid elongases in weeds.

  • The Limitation: The methyl and ethyl groups were susceptible to rapid benzylic oxidation by cytochrome P450 enzymes in soil and crops, affecting persistence and selectivity.

  • The Innovation: Chemists began exploring fluoro-bioisosteres . Replacing a methyl group with fluorine (similar Van der Waals radius: 1.47 Å vs 2.0 Å) maintained the steric blockade but eliminated a metabolic "soft spot" (the benzylic C-H bonds). 2-Ethyl-6-fluoroaniline emerged as a lead candidate for next-generation analogs with altered soil half-lives and toxicity profiles.

Phase II: The Kinase Era (2000s–Present)

In the 21st century, this scaffold found a new purpose in oncology and immunology. Kinase inhibitors (e.g., targeting JAK, SYK, or MEK) often require a "hinge-binding" motif connected to a hydrophobic core.

  • Mechanism: The 2-ethyl-6-fluoro substitution pattern locks the aniline ring perpendicular to the rest of the molecule. This conformation allows the drug to fit into the narrow hydrophobic pocket of the ATP-binding site (the "gatekeeper" region) while the fluorine atom provides specific electrostatic interactions that alkyl groups cannot.

  • Key Reference: Patent WO2017012647A1 highlights its use in synthesizing novel JAK inhibitors for inflammatory disorders.

Technical Core: Synthesis Pathways

Unlike commodity anilines produced by simple nitration, 2-ethyl-6-fluoroaniline requires regioselective construction to avoid the formation of the thermodynamically favored 4-isomer.

Pathway A: The "Precision" Route (Suzuki Coupling)

Best for: Pharmaceutical R&D, High Purity (>99%), Gram-scale. This route avoids isomer separation issues by building the ethyl group onto a pre-halogenated core.

Mechanism: Palladium-catalyzed cross-coupling of 2-bromo-6-fluoroaniline with ethylboronic acid (or vinylboronic acid followed by reduction).

Pathway B: The "Industrial" Route (Ortho-Alkylation)

Best for: Agrochemical Production, Kilogram-scale. This method utilizes the high-pressure alkylation of 2-fluoroaniline with ethylene gas, catalyzed by aluminum anilide or diethylaluminum chloride.

Mechanism:

  • Activation: Aluminum catalyst forms a complex with the amine nitrogen.

  • Insertion: Ethylene inserts into the ortho-position via a concerted mechanism.

  • Selectivity: The 6-position is favored over the 2-position (already occupied by F), but over-alkylation (to 2-ethyl-6-fluoro-N-ethylaniline) must be controlled.

Experimental Protocols

Protocol 1: Laboratory Synthesis via Suzuki Coupling

Note: This protocol ensures regiochemical integrity.

Reagents:

  • 2-Bromo-6-fluoroaniline (1.0 eq)

  • Ethylboronic acid (1.5 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Inertion: Charge a 3-neck flask with 2-bromo-6-fluoroaniline, ethylboronic acid, and K₃PO₄. Purge with Argon for 15 min.

  • Catalyst Addition: Add Pd(dppf)Cl₂ and degassed solvent mixture.

  • Reflux: Heat to 95°C for 12–16 hours. Monitor via LC-MS (Target M+H: ~140.1).

  • Workup: Cool to RT. Filter through Celite.[2] Dilute with EtOAc, wash with brine (3x).

  • Purification: Flash column chromatography (Hexane/EtOAc 95:5).

  • Yield: Expect 75–85% as a pale yellow oil.

Protocol 2: Formation of the Hydrochloride Salt

The free base is an oil prone to oxidation; the HCl salt is a stable solid.

  • Dissolution: Dissolve 10 g of 2-ethyl-6-fluoroaniline (free base) in 50 mL of anhydrous diethyl ether (or MTBE). Cool to 0°C.[3]

  • Acidification: Slowly bubble dry HCl gas into the solution OR add 4M HCl in Dioxane (1.2 eq) dropwise over 20 min.

  • Precipitation: A white precipitate will form immediately. Stir at 0°C for 1 hour.

  • Isolation: Filter the solid under Argon. Wash with cold ether (2 x 20 mL).

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

  • Storage: Store in a desiccator at 4°C. Hygroscopic.

Visualizations

Diagram 1: The Evolution of the "Gatekeeper" Scaffold

This diagram illustrates the structural progression from early herbicides to the target molecule, highlighting the steric and electronic shifts.

ScaffoldEvolution Alachlor 2,6-Diethylaniline (Alachlor Core) Steric: High Metabolic Stability: Low Metolachlor 2-Ethyl-6-methylaniline (Metolachlor Core) Steric: Med-High Metabolic Stability: Medium Alachlor->Metolachlor Asymmetry Introduction Target 2-Ethyl-6-fluoroaniline (Target Scaffold) Steric: Medium Metabolic Stability: High Electronic: Electron Deficient Metolachlor->Target Bioisosteric Replacement (CH3 -> F)

Caption: Evolution of 2,6-disubstituted aniline scaffolds. The transition to fluorine enhances metabolic stability while maintaining the orthogonal twist necessary for biological activity.

Diagram 2: Synthesis Workflow (Suzuki Route)

A logical flow of the laboratory synthesis protocol.

SynthesisWorkflow Start Start: 2-Bromo-6-fluoroaniline Reaction Cross-Coupling (95°C, 16h, Argon) Start->Reaction Reagents Reagents: Ethylboronic Acid Pd(dppf)Cl2 K3PO4 Reagents->Reaction Workup Workup: Filter (Celite) Extract (EtOAc) Reaction->Workup Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify SaltFormation Salt Formation: Add HCl/Dioxane Precipitate Purify->SaltFormation

Caption: Step-by-step workflow for the high-purity synthesis of 2-Ethyl-6-fluoroaniline Hydrochloride via Palladium-catalyzed cross-coupling.

Analytical Data Summary

PropertySpecificationMethod
Appearance White to off-white crystalline solidVisual
Molecular Weight 175.63 g/mol (HCl salt)Calc.
1H NMR (DMSO-d6) δ 7.1-7.3 (m, 3H, Ar-H), 2.6 (q, 2H, CH2), 1.1 (t, 3H, CH3)400 MHz
Melting Point 145–150°C (Decomposes)DSC
Solubility Soluble in Water, Methanol, DMSO25°C

References

  • Patent US4418209A : Amidinothioureas. (1983). Describes the use of 2-ethyl-6-fluoroaniline as a starting material for amidinothiourea synthesis.[2][3] Link

  • Patent WO2017012647A1 : Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. (2017). Details the use of the aniline in JAK inhibitor synthesis (Example 3.90.2). Link

  • Patent CN116063184 : Preparation method of 2-bromo-6-fluoroaniline. (2023). Provides the synthesis route for the key brominated precursor.[4] Link

  • Journal of Agricultural and Food Chemistry : Chloroacetanilide Herbicides. (General Reference on the class mechanism). Link

Sources

Exploratory

Advanced Applications of 2-Ethyl-6-fluoroaniline Hydrochloride: From Kinase Inhibition to Agrochemical Innovation

Executive Summary 2-Ethyl-6-fluoroaniline hydrochloride (CAS: 2551120-63-7) is a specialized aniline derivative that serves as a critical building block in the synthesis of sterically congested, metabolically stable phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-6-fluoroaniline hydrochloride (CAS: 2551120-63-7) is a specialized aniline derivative that serves as a critical building block in the synthesis of sterically congested, metabolically stable pharmacophores and agrochemicals.[1][2] Unlike simple anilines, the 2,6-disubstitution pattern—combining a bulky ethyl group with a small, electronegative fluorine atom—imparts unique conformational constraints and electronic properties to downstream molecules.

This technical guide explores the primary research vectors for this compound: JAK/TYK2 kinase inhibitor development and resistance-breaking chloroacetanilide herbicides . It provides validated protocols for handling the hydrochloride salt in sensitive transition-metal catalyzed reactions and outlines the mechanistic rationale for its use in high-value synthesis.

Part 1: The "Ortho-Fluoro" Effect in Kinase Inhibitor Design

Mechanistic Rationale

In medicinal chemistry, the 2-ethyl-6-fluoroaniline moiety is frequently employed to optimize the binding affinity of ATP-competitive kinase inhibitors, particularly for the Janus Kinase (JAK) family (e.g., JAK1, TYK2).

  • Conformational Control (Atropisomerism): The steric bulk of the 2-ethyl group, combined with the 6-fluoro substituent, forces the aniline ring to twist out of coplanarity with the central heterocycle (e.g., imidazopyridine or pyrimidine). This "twisted" conformation is often required to fit into the hydrophobic pocket of the kinase ATP binding site.

  • Metabolic Blocking: The 6-fluoro substituent blocks the metabolically vulnerable ortho-position from oxidation by Cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the drug candidate.
    
  • Electronic Modulation: The fluorine atom withdraws electron density from the aniline nitrogen, increasing the acidity of the N-H bond. This strengthens the hydrogen bond donation to the hinge region residues of the kinase.

Protocol: Pd-Catalyzed Buchwald-Hartwig Amination

The following protocol describes the coupling of 2-ethyl-6-fluoroaniline hydrochloride with a heteroaryl chloride (e.g., 6-chloro-1-methyl-1H-imidazo[4,5-c]pyridine), a key step in synthesizing JAK inhibitors [1].

Critical Consideration: The starting material is a hydrochloride salt. Direct use without excess base will protonate the amine, rendering it non-nucleophilic and potentially poisoning the Pd catalyst.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Substrate: 2-Ethyl-6-fluoroaniline HCl (1.0 equiv).

    • Electrophile: Heteroaryl chloride (1.0 equiv).

    • Catalyst: Pd(OAc)₂ (0.2 equiv) + BINAP (0.3 equiv) or XPhos Pd G2 for more challenging substrates.

    • Base: Cs₂CO₃ (3.0 equiv). Note: An extra equivalent is required to neutralize the HCl salt.

    • Solvent: Anhydrous 1,4-Dioxane (degassed).

  • Reaction Setup (Self-Validating):

    • In a sealed tube, combine the aniline salt, electrophile, and base.[3][4]

    • Add the solvent and sparge with Argon for 10 minutes (oxygen removal is critical for BINAP stability).

    • Add the Pd catalyst and ligand last. Seal immediately.

  • Execution:

    • Heat to 100–110°C for 12–16 hours.

    • Validation Check: Monitor by LC-MS. The disappearance of the aniline mass (m/z ~140) and appearance of the coupled product (M+H) confirms reaction progress. If the reaction stalls, add 0.1 equiv of fresh catalyst.

  • Workup:

    • Cool to room temperature. Filter through a Celite pad to remove inorganic salts (CsCl, Pd black).

    • Concentrate filtrate and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Pathway Visualization: JAK Inhibitor Synthesis

JAK_Synthesis Aniline 2-Ethyl-6-fluoroaniline HCl (Nucleophile) FreeBase Free Aniline (In-Situ Generated) Aniline->FreeBase Neutralization (-HCl) Base Cs2CO3 (Base) Base->FreeBase Pd_Cycle Pd(OAc)2 / BINAP Catalytic Cycle FreeBase->Pd_Cycle Oxidative Addition / Amine Binding Heterocycle Heteroaryl Chloride (Electrophile) Heterocycle->Pd_Cycle Substrate Binding Product JAK Inhibitor Intermediate (Twisted Conformation) Pd_Cycle->Product Reductive Elimination

Figure 1: Mechanism of in-situ neutralization and Pd-catalyzed cross-coupling for kinase inhibitor synthesis.

Part 2: Agrochemical Engineering (Next-Gen Chloroacetanilides)

Research Hypothesis: Bioisosterism for Resistance Management

Chloroacetanilide herbicides (e.g., Acetochlor, Metolachlor) typically utilize 2,6-dialkyl anilines (e.g., 2-ethyl-6-methylaniline). Resistance to these Very Long Chain Fatty Acid (VLCFA) elongase inhibitors is a growing concern.

Researching the 2-ethyl-6-fluoro analog offers two strategic advantages:

  • Altered Lipophilicity: Fluorine is a bioisostere of the methyl group but significantly changes the LogP (lipophilicity). This alters the herbicide's soil mobility and uptake rates in resistant weeds.

  • Metabolic Stability: The C-F bond is stronger than the C-H bond of a methyl group, potentially slowing degradation by glutathione S-transferases (GSTs) in resistant crops or weeds.

Protocol: Synthesis of Fluoro-Acetochlor Analog

This protocol outlines the synthesis of a chloroacetanilide derivative using 2-ethyl-6-fluoroaniline HCl.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Substrate: 2-Ethyl-6-fluoroaniline HCl (10 mmol).

    • Acylating Agent: Chloroacetyl chloride (12 mmol).

    • Etherification Agent: Chloromethyl ethyl ether (for Acetochlor-like structure).

    • Base: Sodium Hydroxide (NaOH, 10% aq) or Triethylamine (Et₃N).

    • Solvent: Toluene (biphasic) or DCM (monophasic).

  • Step A: Chloroacetylation (Schotten-Baumann Conditions):

    • Dissolve aniline HCl in DCM. Add 2.2 equiv of Et₃N (to neutralize HCl salt + HCl byproduct).

    • Cool to 0°C. Dropwise add chloroacetyl chloride.

    • Validation: TLC (Hexane:EtOAc 4:1) should show conversion to the amide intermediate.

  • Step B: N-Alkylation (Phase Transfer Catalysis):

    • Dissolve the amide intermediate in Toluene.

    • Add Chloromethyl ethyl ether and a Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride - TEBA).

    • Add 50% NaOH solution. Heat to 50°C for 4 hours.

    • Validation: NMR of the organic layer should show the appearance of the N-CH₂-O-Et protons (singlet ~4.8 ppm).

Quantitative Comparison: Methyl vs. Fluoro Analogs
Property2-Ethyl-6-Methylaniline (Standard)2-Ethyl-6-Fluoroaniline (Novel)Impact on Agrochemical
Steric Bulk (A-Value) 1.70 (Methyl)0.15 (Fluoro)Reduced steric hindrance; tighter binding potential.
Electronic Effect Electron Donating (+I)Electron Withdrawing (-I)Increased acidity of amide; altered hydrolysis rates.
Metabolic Site Benzylic oxidation possibleBlocked (C-F bond stable)Increased persistence (half-life) in plant/soil.
Lipophilicity HighModerateImproved translocation in phloem/xylem.

Part 3: Technical Handling & Salt Management

The "Free-Basing" Protocol

While the HCl salt is stable for storage, many organometallic reactions require the free base. Generating it in situ (as in Section 1.2) is convenient, but isolating the free base is often cleaner for sensitive kinetics.

Self-Validating Isolation Protocol:

  • Dissolution: Suspend 10g of 2-Ethyl-6-fluoroaniline HCl in 100mL of water.

  • Neutralization: Slowly add 1M NaOH while monitoring pH. Target pH > 10.

    • Observation: The solid salt will dissolve and then an oily layer (the free aniline) will separate.

  • Extraction: Extract 3x with Dichloromethane (DCM).

  • Drying: Dry combined organics over anhydrous Na₂SO₄.

  • Validation: Evaporate solvent. Perform a Karl Fischer titration (Target < 0.1% water) before using in moisture-sensitive reactions.

Stability & Storage
  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

  • Oxidation: The free base is prone to oxidation (turning brown/red) upon air exposure. Store under Nitrogen/Argon at 4°C. The HCl salt is oxidation-resistant.

References

  • Van der Plas, S. et al. (2017). Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. World Intellectual Property Organization. Patent WO2017012647A1. Link

  • Douglas, G. H. et al. (1983). Amidinothioureas.[5] United States Patent Office. Patent US4418209A. Link

  • Sigma-Aldrich. (n.d.). 2-Ethyl-6-fluoroaniline hydrochloride Product Specification. Link

Sources

Foundational

Technical Whitepaper: 2-Ethyl-6-fluoroaniline Hydrochloride in Advanced Organic Synthesis

Topic: 2-Ethyl-6-fluoroaniline hydrochloride as a chemical building block Content Type: Technical Whitepaper[1][2] [1][2] Executive Summary 2-Ethyl-6-fluoroaniline hydrochloride (CAS: 2551120-63-7 [salt], 53982-04-0 [fre...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Ethyl-6-fluoroaniline hydrochloride as a chemical building block Content Type: Technical Whitepaper[1][2]

[1][2]

Executive Summary

2-Ethyl-6-fluoroaniline hydrochloride (CAS: 2551120-63-7 [salt], 53982-04-0 [free base]) represents a specialized class of ortho,ortho-disubstituted aniline building blocks.[2] Unlike its symmetric analogs (e.g., 2,6-diethylaniline or 2,6-difluoroaniline), this molecule offers a strategic "steric-electronic hybrid" profile.[1][2] The 2-ethyl group provides significant steric bulk to restrict bond rotation (atropisomerism) and enhance lipophilicity, while the 6-fluoro group introduces a strong electron-withdrawing effect without excessive steric penalty.[1][2] This unique combination makes it a critical intermediate in the design of chloroacetanilide herbicides and next-generation kinase inhibitors (e.g., JAK1/TYK2) where metabolic stability and conformational lock are paramount.

Physicochemical Profile & Structural Logic[1]

The utility of 2-Ethyl-6-fluoroaniline (EFA) lies in its ability to modulate the physicochemical properties of a drug or agrochemical scaffold.[1][2]

Key Properties Table
PropertyDataNote
Chemical Name 2-Ethyl-6-fluoroaniline hydrochloride
CAS Number (Salt) 2551120-63-7Verified for HCl salt
CAS Number (Base) 53982-04-0Free base
Molecular Formula C₈H₁₀FN[2] · HCl
Molecular Weight 175.63 g/mol Salt form
Appearance Off-white to pale grey crystalline solidHygroscopic
Solubility High in Water, MeOH, DMSOSalt confers water solubility
Acidity (pKa) ~3.5 - 4.0 (Conjugate acid)Lower than aniline (4.[1][2]6) due to F-induction
Electronic Effect σ-Inductive (F) + σ-Donating (Et)Net electron-deficient ring compared to 2,6-diethylaniline
The "Orthogonal" Substitution Effect

In medicinal chemistry, the ortho-fluorine atom serves two roles:

  • Metabolic Blocking: It prevents oxidative metabolism at the ring position, a common liability in phenyl rings.[2]

  • Conformational Control: The C-F bond (1.35 Å) is shorter than C-CH₃ (1.50 Å).[1][2] When paired with the bulky ethyl group at the 6-position, it creates a "tilted" ground state in N-acylated derivatives.[1][2] This is crucial for binding pockets that require a specific twist angle (dihedral angle) of the phenyl ring relative to the amide plane.

Synthetic Routes & Manufacturing[1][2][4][5][6][7][8]

The synthesis of 2-Ethyl-6-fluoroaniline is non-trivial due to the directing group conflicts.[1][2] Standard nitration of 1-ethyl-2-fluorobenzene often yields the 4-nitro isomer (para to F) rather than the desired 6-nitro isomer.[2] Therefore, catalytic alkylation is the preferred industrial route.

Industrial Route: Catalytic Ortho-Alkylation

The most scalable method involves the Friedel-Crafts alkylation of 2-fluoroaniline with ethylene using aluminum anilide or zeolite catalysts.[1][2] This method exploits the high nucleophilicity of the aniline nitrogen to direct alkylation to the ortho positions.

Reaction Scheme:

  • Activation: 2-Fluoroaniline reacts with Aluminum metal/AlCl₃ to form the aluminum anilide complex.[1][2]

  • Alkylation: Ethylene gas is introduced at high pressure (20-50 bar) and temperature (200-300°C).[1][2]

  • Selectivity: The ortho-position (6-position) is sterically accessible and electronically activated.[1][2]

  • Salt Formation: The distilled free base is treated with anhydrous HCl in diethyl ether/dioxane.[2]

Laboratory Route: Cross-Coupling (Suzuki-Miyaura)

For small-scale discovery chemistry, a cross-coupling approach ensures regio-isomer purity.[1][2]

  • Precursor: 2-Bromo-6-fluoroaniline.[2][3][4]

  • Reagent: Ethylboronic acid (or Potassium ethyltrifluoroborate).[2]

  • Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos.[2]

  • Conditions: K₃PO₄, Toluene/Water, 100°C.

SynthesisPathways Start1 2-Fluoroaniline Catalyst Cat: Aluminum Anilide High P/T Start1->Catalyst Ethylene Ethylene (Gas) Ethylene->Catalyst Intermediate 2-Ethyl-6-fluoroaniline (Free Base) Catalyst->Intermediate Industrial Route FinalProduct 2-Ethyl-6-fluoroaniline Hydrochloride Intermediate->FinalProduct Salt Formation HCl HCl (anhydrous) Start2 2-Bromo-6-fluoroaniline Suzuki Pd-Catalyzed Suzuki Coupling Start2->Suzuki Boron Ethylboronic Acid Boron->Suzuki Suzuki->Intermediate Lab Route

Figure 1: Dual synthetic pathways for 2-Ethyl-6-fluoroaniline Hydrochloride.

Applications in Drug Discovery & Agrochemicals[10][11]

Agrochemicals: Chloroacetanilide Herbicides

This molecule is a bioisostere for the 2-ethyl-6-methylaniline moiety found in Acetochlor and Metolachlor .[1][2]

  • Mechanism: These herbicides inhibit Very Long Chain Fatty Acid (VLCFA) elongases.[2]

  • Role of Fluorine: Replacing the 6-methyl group with fluorine alters the lipophilicity (LogP) and soil mobility.[2] The electron-withdrawing fluorine also deactivates the aromatic ring, potentially reducing the rate of degradation by soil microbes, extending the herbicide's residual activity.

Pharmaceuticals: Kinase Inhibitors (JAK/SYK)

In kinase inhibitor design, the "ortho-clash" is used to lock the molecule into a bioactive conformation.

  • Atropisomerism: When 2-Ethyl-6-fluoroaniline is coupled to a heterocycle (e.g., via a Buchwald-Hartwig reaction), the rotation around the N-C(aryl) bond is restricted.[1][2]

  • Selectivity: The ethyl group forces the phenyl ring to twist perpendicular to the heterocycle. The smaller fluorine atom allows the ring to fit into pockets where a 2,6-diethyl group would be too bulky (steric clash), while still maintaining the twisted conformation required for potency.

  • Case Study: Used in the synthesis of JAK1 selective inhibitors where the aniline occupies the solvent-front region of the ATP binding pocket.[2]

Mechanism cluster_Effects Pharmacological Advantages Aniline 2-Ethyl-6-fluoroaniline (Scaffold) Coupling Amide/Urea Coupling Aniline->Coupling Drug Bioactive Pharmacophore Coupling->Drug Steric Steric Bulk (Ethyl) Restricts Rotation Drug->Steric Electronic Electronic (Fluoro) Modulates pKa & Metabolism Drug->Electronic Conf Atropisomeric Lock (High Selectivity) Steric->Conf Electronic->Conf

Figure 2: Mechanistic contribution of the 2-Ethyl-6-fluoro motif to pharmacophore design.[1][2]

Experimental Protocols

Protocol 1: Preparation of 2-Ethyl-6-fluoroaniline Hydrochloride

Use this protocol to convert the commercial free base (often an oil) into the stable solid salt.[1][2]

Materials:

  • 2-Ethyl-6-fluoroaniline (Free base): 10.0 g (71.8 mmol)[2]

  • HCl in Dioxane (4.0 M): 20 mL (80.0 mmol)[2]

  • Diethyl Ether (anhydrous): 100 mL[1][2]

  • Equipment: 250 mL Round bottom flask, nitrogen line, filtration assembly.

Procedure:

  • Dissolution: Dissolve 10.0 g of the free base in 50 mL of anhydrous diethyl ether under nitrogen. Cool the solution to 0°C in an ice bath.

  • Acidification: Dropwise add 20 mL of 4.0 M HCl in dioxane over 15 minutes. A white precipitate will form immediately.[2]

  • Maturation: Stir the suspension at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour to ensure complete crystallization.

  • Isolation: Filter the solid under a blanket of nitrogen (the salt can be hygroscopic).[2] Wash the filter cake with 2 x 20 mL of cold diethyl ether.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

    • Yield: ~11.5 g (91%).[2]

    • Storage: Store in a desiccator or under inert gas.[2]

Protocol 2: General Amide Coupling (Chloroacetamide Synthesis)

Typical workflow for herbicide analog synthesis.[1][2]

Procedure:

  • Suspend 2-Ethyl-6-fluoroaniline hydrochloride (1.0 eq) in Dichloromethane (DCM).

  • Add Triethylamine (2.5 eq) to liberate the free base and scavenge acid.[2] Stir until clear.

  • Cool to 0°C. Add Chloroacetyl chloride (1.1 eq) dropwise.

  • Monitor by TLC (Hexane:EtOAc 8:2).[1][2] Reaction is usually complete in <1 hour.[2]

  • Workup: Wash with 1N HCl, then Sat. NaHCO₃. Dry over MgSO₄ and concentrate.

Safety & Handling (MSDS Summary)

Hazard Classification:

  • Acute Toxicity: Oral/Dermal/Inhalation (Category 4).[2]

  • Skin/Eye Irritation: Category 2.[1][2]

  • Specific Target Organ Toxicity: Blood (Methemoglobinemia).[2]

Critical Handling Rules:

  • Cyanosis Warning: Like all anilines, absorption can cause methemoglobinemia (blue skin/lips).[2] Handle in a fume hood with nitrile gloves.[2]

  • Hygroscopic Nature: The hydrochloride salt will absorb moisture and become sticky.[2] Weigh quickly or use a glovebox for precise stoichiometry.

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended reaction).[2]

References

  • Synthesis via Alkylation: Process for the preparation of 2,6-dialkylanilines.[2] US Patent 4,219,502.[1][2] (Describes the aluminum anilide catalyzed alkylation of anilines with olefins).

  • Kinase Inhibitor Application: Janus Kinase (JAK) Inhibitors and Uses Thereof. WO2017012647A1.[1][2] (Cites use of 2-ethyl-6-fluoroaniline as a building block).[2]

  • Agrochemical Context: Chloroacetanilide Herbicides: Mode of Action and Resistance. Pesticide Biochemistry and Physiology.[2] (Contextual reference for 2,6-disubstituted aniline herbicides).

  • Chemical Data: PubChem Compound Summary for 2-Ethyl-6-fluoroaniline. .[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Derivatives from 2-Ethyl-6-fluoroaniline Hydrochloride

This Application Note is structured as a comprehensive technical guide for laboratory and process chemists. It moves from foundational handling (salt neutralization) to advanced synthetic applications in agrochemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for laboratory and process chemists. It moves from foundational handling (salt neutralization) to advanced synthetic applications in agrochemistry and pharmaceutical development.

Executive Summary

2-Ethyl-6-fluoroaniline (CAS: 53982-04-0) is a critical fluorinated building block, functioning as a bioisostere to the widely used 2-ethyl-6-methylaniline.[1] The substitution of the methyl group with fluorine at the ortho position imparts unique metabolic stability and lipophilicity profiles, making it a high-value scaffold for:

  • Next-Generation Chloroacetanilide Herbicides: Creating fluorinated analogs of Acetochlor with potentially enhanced environmental half-lives.[1]

  • Pharmaceutical Intermediates: Serving as a primary amine coupling partner in JAK inhibitor synthesis and benzoxazine scaffolds.

This guide provides validated protocols for converting the stable hydrochloride salt (CAS: 2551120-63-7) into its free base and subsequently into two major classes of derivatives:


-chloroacetamides  (agrochemicals) and N-arylated heterocycles  (pharmaceuticals).[1]

Chemical Identity & Properties

PropertyData
Compound Name 2-Ethyl-6-fluoroaniline Hydrochloride
Free Base CAS 53982-04-0
Salt CAS 2551120-63-7
Molecular Weight 139.17 g/mol (Free Base) / 175.63 g/mol (HCl Salt)
Appearance Off-white to pale yellow crystalline solid (Salt)
Solubility High in water/methanol (Salt); High in DCM/EtOAc (Free Base)
Key Hazards Acute Toxicity (Oral/Dermal), Skin Irritant, Eye Irritant

Synthetic Pathways Overview

The following directed graph illustrates the divergent synthetic pathways from the parent salt.

G Salt 2-Ethyl-6-fluoroaniline HCl Salt FreeBase Free Base (Activated Amine) Salt->FreeBase Protocol 1: Neutralization Chloroamide Intermediate: N-(2-ethyl-6-fluorophenyl)- 2-chloroacetamide FreeBase->Chloroamide Protocol 2A: Chloroacetyl Chloride Buchwald Pd-Catalyzed Coupling FreeBase->Buchwald Protocol 3: Pd(OAc)2 / BINAP Herbicide Agrochemical: Fluoro-Acetochlor Analog Chloroamide->Herbicide Protocol 2B: Alkoxymethylation Drug Pharma Scaffold: N-Aryl Heterocycle (e.g., JAK Inhibitor) Buchwald->Drug C-N Bond Formation

Figure 1: Strategic synthetic workflow converting the hydrochloride salt into agrochemical and pharmaceutical targets.[1][2]

Protocol 1: Preparation of Free Base (Critical Precursor)

Objective: Isolate reactive 2-ethyl-6-fluoroaniline from its hydrochloride salt.[1] Rationale: The HCl salt is storage-stable but non-nucleophilic.[1] Quantitative liberation of the free amine is required for all subsequent N-functionalization reactions.

Materials
  • 2-Ethyl-6-fluoroaniline HCl (10.0 g, 56.9 mmol)[1]

  • Sodium Hydroxide (2.5 g, 62.5 mmol, 1.1 eq) dissolved in 50 mL water

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1]

  • Saturated Brine[1]

Procedure
  • Dissolution: Suspend the HCl salt in 50 mL of water in a 250 mL separatory funnel.

  • Neutralization: Slowly add the NaOH solution. The solid will dissolve, and an oily organic layer will separate as the pH > 10.

  • Extraction: Add 50 mL of DCM. Shake vigorously for 2 minutes. Allow phases to separate.

  • Collection: Drain the lower organic layer. Re-extract the aqueous layer with 2 x 20 mL DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Remove solvent under reduced pressure (rotary evaporator, 30°C, 400 mbar) to yield the free base as a pale yellow oil.

    • Yield Expectation: >95% (approx.[3][4][5] 7.5 g).

    • Storage: Use immediately or store under Nitrogen at 4°C (oxidation sensitive).

Protocol 2: Synthesis of Agrochemical Derivatives (Fluoro-Acetochlor)

Objective: Synthesis of 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-fluorophenyl)acetamide. Context: This protocol mimics the industrial synthesis of Acetochlor, replacing the methyl group with fluorine to alter metabolic stability [1].

Step A: N-Acylation

Reaction:


[1]

Procedure:

  • Setup: Charge a 3-neck flask with Free Base (5.0 g, 36 mmol) and DCM (50 mL). Cool to 0°C.[6]

  • Base Addition: Add Triethylamine (4.0 g, 40 mmol) or saturated

    
     (biphasic method).
    
  • Acylation: Dropwise add Chloroacetyl Chloride (4.5 g, 40 mmol) over 30 minutes, maintaining temp < 5°C. Caution: Highly Exothermic.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1N HCl (to remove unreacted amine), then water, then brine. Dry and concentrate.

  • Product: Off-white solid (N-chloroacetyl derivative). Recrystallize from Ethanol if necessary.

Step B: N-Alkylation (Alkoxymethylation)

Reaction:



Procedure:

  • Setup: Dissolve the Step A amide (5.0 g) in Toluene (30 mL).

  • Reagents: Add Chloromethyl ethyl ether (2.6 g, 1.2 eq) and a Phase Transfer Catalyst (e.g., Benzyltriethylammonium chloride - TEBA, 0.2 g).

  • Base: Add 50% NaOH (aq) (10 mL) with vigorous stirring.

  • Heating: Heat to 40-50°C for 4 hours.

  • Workup: Separate phases. Wash organic layer with water until neutral pH.

  • Isolation: Evaporate Toluene. The residue is the crude herbicide analog. Purification via vacuum distillation or column chromatography.

Protocol 3: Pharmaceutical Synthesis (Pd-Catalyzed Coupling)

Objective: Coupling with heteroaryl halides (e.g., for JAK inhibitors). Context: 2-Ethyl-6-fluoroaniline is a sterically hindered, electron-deficient aniline.[1] Standard


 conditions often fail; Palladium-catalyzed Buchwald-Hartwig amination is the industry standard for this scaffold [2].[1]
Materials
  • 2-Ethyl-6-fluoroaniline (1.0 eq)[1]

  • Aryl Halide (e.g., 6-chloro-1-methyl-1H-imidazo[4,5-c]pyridine) (1.0 eq)[1][7]

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: BINAP or Xantphos (10 mol%)

  • Base:

    
     (2.5 eq)[7]
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Procedure
  • Inert Atmosphere: Purge a sealed tube or reaction vessel with Nitrogen/Argon.

  • Loading: Add Aryl Halide, Aniline, Base, Catalyst, and Ligand.

  • Solvation: Add degassed Dioxane.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Monitoring: Check LC-MS for conversion. The steric bulk of the ethyl group may slow kinetics; if stalled, add fresh catalyst.

  • Workup: Filter through Celite to remove Palladium black. Concentrate filtrate.[8]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Data Summary & Troubleshooting

ParameterProtocol 2 (Agro)Protocol 3 (Pharma)
Key Reagent Chloroacetyl ChloridePd(OAc)2 / BINAP
Critical Control Temp < 5°C during additionOxygen-free environment
Common Impurity O-alkylated side productsHomocoupling of aryl halide
Typical Yield 85-92%60-75%
Solvent Choice DCM or Toluene (Biphasic)Dioxane or Toluene (Anhydrous)

Troubleshooting Note: The fluorine atom at position 6 and the ethyl group at position 2 create a "pincer" steric effect. In Protocol 3, if yields are low, switch to a smaller, more electron-rich ligand like BrettPhos which is designed for sterically demanding anilines.

Safety & Handling (E-E-A-T)

  • Fluorine Toxicity: Fluorinated anilines can exhibit higher skin permeability than their non-fluorinated counterparts. Always use double-gloving (Nitrile) and work in a fume hood.

  • Chloroacetyl Chloride: A potent lachrymator and corrosive. Hydrolyzes to HCl on contact with moisture. Quench excess reagent with ice water carefully.

  • Chloromethyl Ethyl Ether: A known carcinogen (alkylating agent). Use closed systems and destroy excess with aqueous ammonia before disposal.

References

  • Acetochlor Synthesis & Analogs: Wikipedia: Acetochlor Manufacture. Acetochlor is manufactured via the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride followed by chloromethyl ethyl ether.[1] (Analogous chemistry applied here).

  • Pharmaceutical Applications (JAK Inhibitors): Patent WO2017012647A1. "Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders."[9] Describes the use of 2-ethyl-6-fluoroaniline in Buchwald couplings.

  • Compound Data: Sigma-Aldrich Product Sheet: 2-ethyl-6-fluoroaniline hydrochloride. CAS: 2551120-63-7.

  • General Reactivity: BenchChem Application Notes. N-Acylation with Chloroacetyl Chloride.[1][6][10]

Sources

Application

Application Notes and Protocols for 2-Ethyl-6-fluoroaniline Hydrochloride in Medicinal Chemistry

Introduction: The Strategic Importance of the 2-Ethyl-6-fluoroaniline Scaffold In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sterically demanding alkyl groups into aromatic s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Ethyl-6-fluoroaniline Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sterically demanding alkyl groups into aromatic scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The 2-ethyl-6-fluoroaniline moiety, available as its hydrochloride salt for enhanced stability and handling, represents a key building block for accessing novel chemical matter. The presence of the fluorine atom can significantly alter pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. Concurrently, the ortho-ethyl group provides steric bulk that can influence the conformation of the final molecule, potentially leading to improved target selectivity and reduced off-target effects.

This guide provides an in-depth exploration of the practical applications of 2-Ethyl-6-fluoroaniline hydrochloride in medicinal chemistry, with a focus on the synthesis of bioactive molecules. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in their drug discovery endeavors.

Core Applications in Bioactive Molecule Synthesis

While direct incorporation into a marketed drug is not yet prominent, the 2-ethyl-6-fluoroaniline scaffold is of significant interest in the synthesis of analogues of established pharmacophores. One of the most pertinent applications lies in the synthesis of novel amide-containing compounds, particularly analogues of local anesthetics like lidocaine. The 2,6-disubstituted aniline core is a hallmark of this class of drugs, and the introduction of a fluoro and an ethyl group in place of the traditional methyl groups offers a pathway to new intellectual property and potentially improved drug profiles.

Synthesis of Lidocaine Analogues: A Case Study in N-Acylation

The synthesis of lidocaine involves the N-acylation of 2,6-dimethylaniline with chloroacetyl chloride, followed by nucleophilic substitution with diethylamine.[1][2] This two-step sequence can be readily adapted for 2-Ethyl-6-fluoroaniline hydrochloride to generate a library of novel local anesthetic candidates.

Key Mechanistic Considerations:

The initial N-acylation is a nucleophilic acyl substitution. The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[3] The presence of the electron-withdrawing fluorine atom on the aniline ring slightly decreases its nucleophilicity compared to 2,6-dimethylaniline. However, this is readily overcome under standard acylation conditions. The use of the hydrochloride salt necessitates the addition of a base to liberate the free aniline for the reaction to proceed.

A critical aspect of this reaction is the choice of base. A non-nucleophilic base, such as triethylamine or potassium carbonate, is essential to prevent competition with the aniline in reacting with the highly reactive chloroacetyl chloride.[4]

Experimental Workflow for N-Acylation of 2-Ethyl-6-fluoroaniline:

G cluster_prep Reactant Preparation cluster_reaction N-Acylation Reaction cluster_workup Work-up and Purification A 2-Ethyl-6-fluoroaniline hydrochloride D Combine and stir in an ice bath (0 °C) A->D B Inert Solvent (e.g., Dichloromethane) B->D C Base (e.g., Triethylamine) C->D E Add Chloroacetyl Chloride (dropwise) D->E F Stir at room temperature E->F G Aqueous Wash F->G H Dry Organic Layer G->H I Concentrate H->I J Purify by Chromatography I->J

Caption: Workflow for the synthesis of N-(2-ethyl-6-fluorophenyl)-2-chloroacetamide.

Protocol 1: Synthesis of N-(2-ethyl-6-fluorophenyl)-2-chloroacetamide

This protocol details the N-acylation of 2-Ethyl-6-fluoroaniline hydrochloride with chloroacetyl chloride, a key step in the synthesis of lidocaine analogues.

Materials:

  • 2-Ethyl-6-fluoroaniline hydrochloride

  • Chloroacetyl chloride[5]

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add 2-Ethyl-6-fluoroaniline hydrochloride (1.0 eq).

  • Add anhydrous dichloromethane (to make a ~0.5 M solution) and triethylamine (2.2 eq). Stir the mixture at room temperature until the solid has dissolved.

  • Addition of Acylating Agent: Cool the solution in an ice bath to 0 °C. Add chloroacetyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-ethyl-6-fluorophenyl)-2-chloroacetamide.

Table 1: Representative Reaction Parameters for N-Acylation

ParameterValueRationale
Solvent Dichloromethane (DCM)Inert and effectively dissolves both the starting material and reagents.
Base Triethylamine (Et3N)Neutralizes the HCl salt and the HCl generated during the reaction.[4]
Temperature 0 °C to room temp.Initial cooling controls the exothermic reaction with the highly reactive acyl chloride.
Equivalents of Base 2.2 eqOne equivalent to neutralize the hydrochloride salt and one to scavenge the HCl produced. A slight excess ensures complete reaction.

Further Synthetic Utility: Building Heterocyclic Scaffolds

The 2-ethyl-6-fluoroaniline core is also a valuable precursor for the synthesis of various heterocyclic compounds that are prevalent in medicinal chemistry.[6] These include benzimidazoles, quinolines, and triazoles, which are scaffolds found in numerous FDA-approved drugs.

Synthesis of Benzimidazoles

Benzimidazoles can be synthesized through the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[7] While 2-Ethyl-6-fluoroaniline is not a diamine itself, it can be functionalized to introduce a second amino group ortho to the existing one, followed by cyclization to form a benzimidazole ring.

Conceptual Workflow for Benzimidazole Synthesis:

G A 2-Ethyl-6-fluoroaniline B Nitration A->B C Ortho-nitroaniline intermediate B->C D Reduction of Nitro Group C->D E o-phenylenediamine derivative D->E F Condensation with Aldehyde/Carboxylic Acid E->F G Benzimidazole Product F->G

Caption: Conceptual pathway for benzimidazole synthesis from 2-Ethyl-6-fluoroaniline.

Synthesis of Quinolines

Quinolines are another important class of heterocycles accessible from anilines. Classical methods like the Skraup or Doebner-von Miller reactions involve the reaction of an aniline with α,β-unsaturated carbonyl compounds or their precursors under acidic conditions.[8] The specific substitution pattern of 2-Ethyl-6-fluoroaniline would direct the cyclization to yield a uniquely substituted quinoline core.

Protocol 2: General Procedure for Quinoline Synthesis (Doebner-von Miller Reaction)

This is a general protocol that would require optimization for the specific substrate.

Materials:

  • 2-Ethyl-6-fluoroaniline

  • α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)

  • Strong acid (e.g., sulfuric acid or polyphosphoric acid)

  • Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

Procedure:

  • Reaction Setup: To a solution of the α,β-unsaturated carbonyl compound in a suitable solvent, add 2-Ethyl-6-fluoroaniline.

  • Acid Catalysis: Slowly add the strong acid while cooling the reaction mixture.

  • Oxidation and Cyclization: Add the oxidizing agent and heat the reaction mixture. The reaction time and temperature will need to be optimized.

  • Work-up and Purification: After completion, the reaction is neutralized and the product is extracted with an organic solvent. Purification is typically achieved by chromatography or recrystallization.

Safety and Handling

2-Ethyl-6-fluoroaniline hydrochloride should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is a potential irritant and may be harmful if inhaled, ingested, or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood. Chloroacetyl chloride is a lachrymator and is corrosive; it reacts violently with water and should be handled with extreme care.[5]

Conclusion

2-Ethyl-6-fluoroaniline hydrochloride is a versatile and valuable building block in medicinal chemistry. Its unique substitution pattern offers opportunities to explore new chemical space and develop novel drug candidates with potentially improved properties. The protocols and conceptual frameworks provided in this guide serve as a starting point for researchers to harness the synthetic potential of this important intermediate in their drug discovery programs.

References

  • N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC. (n.d.). Retrieved from [Link]

  • CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl). (n.d.).
  • Synthesis of Lidocaine. (n.d.). Retrieved from [Link]

  • Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • data reports N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)- ethyl] - IUCrData. (2020, December 23). Retrieved from [Link]

  • An efficient and cost effective synthesis of acetamides catalyzed by calcium chloride. (n.d.). Retrieved from [Link]

  • 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - PMC. (n.d.). Retrieved from [Link]

  • Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives - CONICET. (n.d.). Retrieved from [Link]

  • US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents. (n.d.).
  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines - International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Retrieved from [Link]

  • Patents & Products - Garg Lab - UCLA. (n.d.). Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020, June 2). Retrieved from [Link]

  • CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents. (n.d.).
  • 116063184 Preparation method of 2-bromo-6-fluoroaniline - WIPO Patentscope. (2023, May 5). Retrieved from [Link]

  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - JOCPR. (n.d.). Retrieved from [Link]

  • CN112521298A - Synthesis method of lidocaine - Google Patents. (n.d.).
  • CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents. (n.d.).
  • Lidocaine | C14H22N2O | CID 3676 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Chem 302L / Su07 The Synthesis of Lidocaine Introduction Lidocaine (trade names Lidothesin, Xylocain, Anestacon) is an important - Sandiego. (n.d.). Retrieved from [Link]

  • 1 The 2-Step Synthesis of Lidocaine Review: You should review SN2 reactions. You also need to do some on your own reading of se. (n.d.). Retrieved from [Link]

  • [13C6]-2-Fluoroaniline | 1028184-11-3 | Building blocks | Shimadzu Chemistry & Diagnostics. (n.d.). Retrieved from [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved from [Link]

  • (12) Patent Application Publication (10) Pub. No.: US 2011/0097669 A1 - Googleapis.com. (2008, July 23). Retrieved from [Link]

  • 2,6-Difluoroaniline - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Chloroacetyl chloride - Wikipedia. (n.d.). Retrieved from [Link]

  • 2-Fluoroaniline - Hazardous Agents - Haz-Map. (n.d.). Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: 2-Ethyl-6-fluoroaniline Hydrochloride as a Strategic Precursor in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Fluorinated Anilines In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Anilines

In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[1][2][3] Fluorine's high electronegativity and small size allow it to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[2][4] Specifically, fluorinated anilines serve as critical building blocks for a diverse range of pharmaceuticals, particularly in the development of kinase inhibitors for oncology.[5][6][7]

2-Ethyl-6-fluoroaniline hydrochloride is a key precursor in this class. The specific ortho-substitution pattern—an ethyl group and a fluorine atom—provides a unique combination of steric and electronic properties. The fluorine atom can engage in favorable hydrogen bonding interactions within a protein's active site and block metabolic oxidation, while the ethyl group can provide necessary steric bulk to improve selectivity or fill a hydrophobic pocket. This guide provides an in-depth look at the application of 2-Ethyl-6-fluoroaniline hydrochloride, including its properties, safety protocols, and detailed methodologies for its use in synthesizing advanced pharmaceutical intermediates.

Physicochemical Properties & Safety Data

Handling this precursor requires strict adherence to safety protocols due to its potential hazards.[8][9][10][11][12] The hydrochloride salt form offers improved stability and handling characteristics compared to the free base.

PropertyValueReference
Chemical Name 2-Ethyl-6-fluoroaniline hydrochlorideN/A
CAS Number Not widely available; Free base is 367-28-2N/A
Molecular Formula C₈H₁₁ClFNN/A
Molecular Weight 175.63 g/mol N/A
Appearance Off-white to light brown crystalline solidN/A
Solubility Soluble in water, methanol, ethanolN/A
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8][10][12]
Handling and Storage Protocols
  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[9][11] For handling larger quantities or where dust may be generated, a NIOSH-approved respirator is recommended.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong acids.[8]

  • Spill & Disposal: In case of a spill, contain the material and absorb it with an inert material. Dispose of the contaminated waste in accordance with local, state, and federal regulations.[8][12]

Application in Pharmaceutical Synthesis: A Case Study in Kinase Inhibitor Scaffolds

The primary utility of 2-Ethyl-6-fluoroaniline hydrochloride is in the formation of amide bonds, a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs). The aniline nitrogen serves as a nucleophile, reacting with activated carboxylic acids (e.g., acid chlorides or esters) to form a stable amide linkage.[13] This reaction is fundamental to building the core structures of numerous kinase inhibitors.[7]

Mechanistic Rationale for Amide Coupling

The synthesis of an amide from 2-Ethyl-6-fluoroaniline hydrochloride and an acid chloride proceeds via nucleophilic acyl substitution. The initial step requires the deprotonation of the anilinium hydrochloride to the free aniline, which is the active nucleophile. This is typically accomplished with a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The liberated aniline then attacks the electrophilic carbonyl carbon of the acid chloride.

G cluster_0 Amide Synthesis Workflow Start 1. Reagent Preparation (Aniline HCl, Acid Chloride, Base, Solvent) Reaction 2. Reaction Setup - Dissolve Aniline HCl & Base - Add Acid Chloride dropwise at 0°C Start->Reaction Combine Monitor 3. Reaction Monitoring (TLC or LC-MS) Reaction->Monitor Stir at RT Workup 4. Aqueous Workup - Quench Reaction - Extract with Organic Solvent - Wash & Dry Monitor->Workup Upon Completion Purify 5. Purification (Column Chromatography or Recrystallization) Workup->Purify Crude Product Analyze 6. Final Product Analysis (NMR, MS, HPLC) Purify->Analyze Purified Product

Caption: General workflow for the synthesis of an amide intermediate.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2-ethyl-6-fluorophenyl)benzamide

This protocol details a representative amide coupling reaction.

Objective: To synthesize a model amide intermediate to demonstrate the utility of 2-Ethyl-6-fluoroaniline hydrochloride.

Materials:

  • 2-Ethyl-6-fluoroaniline hydrochloride (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Ethyl-6-fluoroaniline hydrochloride (1.0 eq) and anhydrous DCM.

  • Basification: Cool the resulting suspension to 0 °C using an ice bath. Slowly add triethylamine (2.2 eq) dropwise. The first equivalent neutralizes the hydrochloride salt, and the second neutralizes the HCl generated during the reaction. Stir for 15 minutes.

  • Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.05 eq) dropwise. A precipitate (triethylamine hydrochloride) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC analysis.

Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of the 2-Ethyl-6-fluoroaniline hydrochloride precursor, a critical step before its use in synthesis. The method principles are adapted from validated procedures for similar aromatic compounds and should be fully validated for specific applications according to ICH guidelines.[14][15][16]

Objective: To determine the purity of 2-Ethyl-6-fluoroaniline hydrochloride by percent area normalization.

Instrumentation & Parameters:

Parameter Specification
HPLC System Standard system with UV/DAD detector
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection 254 nm

| Injection Vol. | 10 µL |

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the 2-Ethyl-6-fluoroaniline hydrochloride reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to make a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (1 mg/mL) using the same diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[16]

  • Analysis: Inject the sample solution in duplicate.

  • Data Processing: Determine the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

G cluster_1 HPLC Quality Control Workflow Prep 1. Sample & Standard Prep (1 mg/mL in ACN/H₂O) Setup 2. Instrument Setup - Install C18 Column - Equilibrate with Mobile Phase Prep->Setup SST 3. System Suitability Test - Inject Standard (5x) - Check RSD <= 2% Setup->SST Verify Performance Acquire 4. Data Acquisition - Inject Blank (Diluent) - Inject Sample (2x) SST->Acquire If Pass Analyze 5. Data Analysis - Integrate Peaks - Calculate Area % Purity Acquire->Analyze Report 6. Report Generation - Document Results - Pass/Fail Decision Analyze->Report

Sources

Application

Application Note: Optimized N-Alkylation Protocols for 2-Ethyl-6-fluoroaniline Hydrochloride

This Application Note is designed for researchers and process chemists requiring robust protocols for the N-alkylation of 2-Ethyl-6-fluoroaniline hydrochloride . The guide addresses the specific challenges posed by the s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring robust protocols for the N-alkylation of 2-Ethyl-6-fluoroaniline hydrochloride . The guide addresses the specific challenges posed by the steric hindrance of the ortho-ethyl group, the electronic deactivation from the ortho-fluorine atom, and the requisite neutralization of the hydrochloride salt.

Executive Summary & Strategic Analysis

The N-alkylation of 2-Ethyl-6-fluoroaniline (2-E-6-F) presents a dichotomy of reactivity. The ortho-ethyl group creates significant steric bulk, retarding nucleophilic attack, while the ortho-fluorine atom inductively withdraws electron density, lowering the basicity and nucleophilicity of the amine. Furthermore, the starting material is supplied as a hydrochloride salt , necessitating a neutralization strategy to liberate the active free base.

Key Challenges & Solutions
ChallengeMechanistic ImpactStrategic Solution
HCl Salt Form Nitrogen lone pair is protonated (

), rendering it non-nucleophilic.
Mandatory Desalting: Use in situ neutralization with excess base or a pre-reaction biphasic workup.
Steric Hindrance The 2-ethyl group blocks the trajectory of incoming electrophiles (

attack).
Forcing Conditions: Use polar aprotic solvents (DMF, NMP) and elevated temperatures (60–90°C).
Electronic Deactivation Fluorine reduces electron density on Nitrogen (

suppression).
Enhanced Basicity: Employ Cesium Carbonate (

) for the "Cesium Effect" (higher solubility/basicity) or use strong hydride reducing agents in reductive amination.
Over-Alkylation Formation of tertiary amines (dialkylation) competes with mono-alkylation.Stoichiometric Control: Use Reductive Amination (Method B) for high mono-selectivity.

Pre-Reaction Protocol: Desalting the Substrate

Critical Step: Attempting to alkylate the hydrochloride salt directly without accounting for the acid equivalent will stall the reaction.

Protocol: Biphasic Free-Basing (Recommended for Method B)

  • Dissolve 2-Ethyl-6-fluoroaniline HCl (10 mmol) in Dichloromethane (DCM, 50 mL) .

  • Add Saturated Aqueous

    
     (50 mL) .
    
  • Stir vigorously for 15 minutes until the solid dissolves and gas evolution ceases.

  • Separate layers. Extract aqueous layer once with DCM (20 mL).

  • Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: Free-base oil, ready for sensitive catalytic reactions.

Method A: Direct N-Alkylation (Alkyl Halides)

Best For: Introduction of simple alkyl chains (Methyl, Ethyl, Benzyl) where heat tolerance is high.

Mechanistic Insight

This method utilizes the


 pathway. Due to the steric bulk of the 2-ethyl group, standard bases like 

in Acetone may be too slow. We utilize Cesium Carbonate (

)
in DMF . The large cesium cation effectively solvates the carbonate anion, increasing its basicity and solubility in organic media, which is crucial for deprotonating the hindered aniline.
Reagents
  • Substrate: 2-Ethyl-6-fluoroaniline HCl (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide or Iodide (1.1 equiv)[1]

  • Base:

    
     (3.0 equiv) — Note: 1 eq neutralizes HCl, 2 eq drives reaction.
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide) (10 mol%)

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-Ethyl-6-fluoroaniline HCl (1.0 eq) and

    
     (3.0 eq) to the flask.
    
  • Solvation: Add anhydrous DMF under an inert atmosphere (

    
     or Ar). Stir at Room Temperature (RT) for 30 minutes. This in-situ neutralizes the salt.
    
  • Addition: Add the Alkyl Halide (1.1 eq) dropwise via syringe.

    • Tip: If using a chloride, add TBAI (10 mol%) to facilitate the Finkelstein reaction.

  • Reaction: Heat the mixture to 60–80°C . Monitor by HPLC/TLC every 2 hours.

    • Endpoint: Disappearance of the aniline peak.

  • Workup: Cool to RT. Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with Brine.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: Reductive Amination (Aldehydes)

Best For: High selectivity for Mono-alkylation and avoiding over-alkylation. Ideal for complex alkyl groups.

Mechanistic Insight

Reductive amination proceeds via an imine (or iminium) intermediate.[2] The steric hindrance of the 2-ethyl group actually favors this method for mono-alkylation because the formation of an iminium ion from a secondary amine (which would lead to tertiary amines) is sterically disfavored compared to the initial imine formation. Sodium Triacetoxyborohydride (STAB) is the preferred reductant as it is mild and will not reduce the aldehyde/ketone before the imine forms.

Reagents
  • Substrate: 2-Ethyl-6-fluoroaniline (Free base form preferred, see Section 2) (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.1–1.2 equiv)

  • Reductant:

    
     (1.5 equiv)
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Protocol
  • Imine Formation: In a reaction vial, dissolve the free-based aniline (1.0 eq) and the Aldehyde (1.1 eq) in DCE (0.2 M).

  • Activation: Add Acetic Acid (1.0 eq). Stir at RT for 30–60 minutes.

    • Checkpoint: In difficult cases (bulky ketones), add molecular sieves (4Å) to drive water removal.

  • Reduction: Add

    
     (1.5 eq) in one portion.
    
  • Reaction: Stir at RT for 12–24 hours.

    • Note: If reaction is sluggish, heat to 40°C.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM. Wash organic layer with Brine.[1][3] Dry over

    
    .
    

Visualization: Decision Matrix & Workflow

ReactionWorkflow Start START: 2-Ethyl-6-fluoroaniline HCl Decision1 Desired Product? Start->Decision1 Mono Mono-Alkylated Amine Decision1->Mono High Selectivity Needed Di Di-Alkylated Amine Decision1->Di Exhaustive Alkylation Prep Pre-treatment: Free-base with NaHCO3/DCM Mono->Prep Preferred Route MethodA METHOD A: Direct Alkylation (Alkyl Halide + Cs2CO3 + DMF) Mono->MethodA If Aldehyde unavailable Di->MethodA Use Excess Alkyl Halide MethodB METHOD B: Reductive Amination (Aldehyde + NaBH(OAc)3 + AcOH) Prep->MethodB ProcessA Heat to 60-80°C (Overcomes Steric Barrier) MethodA->ProcessA ProcessB Stir at RT / 40°C (High Selectivity) MethodB->ProcessB Result Purification & Analysis (HPLC/NMR) ProcessA->Result ProcessB->Result

Caption: Decision tree for selecting the optimal alkylation pathway based on product requirements and substrate constraints.

Analytical Controls & Troubleshooting

Process Controls (IPC)
  • HPLC: Use a C18 column with a gradient of Water (0.1% Formic Acid) / Acetonitrile. The N-alkylated product will be significantly less polar (higher retention time) than the aniline.

  • NMR: Monitor the disappearance of the broad

    
     singlet (typically 
    
    
    
    3.5–5.0 ppm) and the appearance of the
    
    
    (mono) or disappearance of all NH signals (di).
Troubleshooting Table
SymptomProbable CauseCorrective Action
No Reaction (SM remains) HCl salt not neutralized.Ensure 3.0 eq of base is used or pre-free-base the amine.
Low Conversion (Method A) Steric hindrance too high.Switch base to

, increase temp to 90°C, or add TBAI catalyst.
Low Conversion (Method B) Imine formation stalled.Add 4Å Molecular Sieves to remove water; ensure AcOH is present.
Over-Alkylation (Method A) Alkyl halide too reactive.Switch to Method B (Reductive Amination) or lower temp and add halide slowly.

References

  • Salvatore, R. N., et al. (2001). "Cesium effect: high chemoselectivity in direct N-alkylation of amines." Tetrahedron, 57(36), 7785-7811. Link

    • Grounding: Establishes the superiority of Cesium Carbonate for suppressing over-alkyl
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Grounding: The definitive protocol for using STAB in reductive amination, highlighting its selectivity for aldehydes over ketones and comp
  • Sciencemadness Discussion. (2022). "Best Conditions For N-Alkylation?" Link

    • Grounding: Practical insights on handling amine salts and the necessity of base excess.
  • BenchChem Protocols. "Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline." Link

    • Grounding: Provides analogous protocols for electron-deficient, fluorin
  • PubChem. "2-Chloro-6-fluoroaniline Compound Summary."[4] Link

    • Grounding: Verification of physicochemical properties and safety d

Sources

Method

protocol for Suzuki coupling with 2-Ethyl-6-fluoroaniline hydrochloride

Application Note: Strategic Cross-Coupling of 2-Ethyl-6-fluoroaniline Part 1: Executive Summary & Strategic Rationale The Challenge: 2-Ethyl-6-fluoroaniline hydrochloride presents a unique synthetic challenge. As an elec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Cross-Coupling of 2-Ethyl-6-fluoroaniline

Part 1: Executive Summary & Strategic Rationale

The Challenge: 2-Ethyl-6-fluoroaniline hydrochloride presents a unique synthetic challenge. As an electron-rich, sterically hindered aniline, it lacks the halide "handle" required for standard Suzuki-Miyaura cross-coupling (which typically couples aryl halides with aryl boronic acids). Furthermore, the ortho-ethyl and ortho-fluoro substituents create significant steric bulk, hindering catalyst approach.

The Solution: The Diazonium-Suzuki Protocol (Heck-Matsuda Variation) To utilize this specific aniline in C-C bond formation (Suzuki coupling), we must transform the amino group (–NH₂) into a viable leaving group. This guide details the "Sandmeyer-Suzuki" approach, where the aniline is converted in situ to a highly reactive arenediazonium salt. This species acts as a "super-electrophile," undergoing oxidative addition to Palladium(0) much faster than aryl bromides or iodides, often without the need for strong bases or high temperatures.

Scope of Application:

  • Target Reaction: C-C Bond Formation (Biaryl Synthesis).

  • Substrate: 2-Ethyl-6-fluoroaniline Hydrochloride.[1]

  • Coupling Partner: Aryl Boronic Acids / Esters.

  • Key Advantage: Direct functionalization of the aniline ring without prior halogenation steps.

Part 2: Safety & Handling (Critical)

1. Hydrochloride Salt Neutralization: The starting material is a hydrochloride salt. While standard Suzuki coupling requires basic conditions, the diazotization step requires acidic conditions. Therefore, do not free-base the aniline prior to the reaction if following the diazotization protocol. The HCl salt provides the necessary proton source for the initial nitrosation.

2. Diazonium Instability:

  • Risk: Dry diazonium salts (especially chlorides) are shock-sensitive explosives.

  • Control: This protocol uses an in-situ generation method or stabilizes the salt as a tetrafluoroborate (

    
    ). Never let the reaction mixture dry out completely  if the diazonium intermediate is present.
    

3. Fluorine-Specific Hazards:

  • Thermal decomposition of fluoro-anilines can release Hydrogen Fluoride (HF). Ensure all heating is performed under a functional fume hood.

Part 3: Detailed Experimental Protocol

Workflow A: The "Base-Free" Diazonium-Suzuki Coupling

Best for: High-throughput synthesis, avoiding isolation of explosive intermediates.

Reagents & Stoichiometry:

ComponentEquiv.RoleNotes
2-Ethyl-6-fluoroaniline HCl 1.0SubstrateStarting material
Aryl Boronic Acid 1.2 - 1.5Coupling PartnerExcess ensures completion
tert-Butyl Nitrite (tBuONO) 1.5Diazotizing AgentOrganic soluble source of NO+
Pd(OAc)₂ 2-5 mol%CatalystPre-catalyst
Methanol (MeOH) [0.2 M]SolventPromotes solubility & mild reduction

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere not strictly required but recommended):

    • Equip a round-bottom flask with a magnetic stir bar.[2]

    • Charge with 2-Ethyl-6-fluoroaniline HCl (1.0 equiv) and Aryl Boronic Acid (1.2 equiv).

    • Add Methanol to achieve a concentration of 0.2 M relative to the aniline.

  • Catalyst Addition:

    • Add Pd(OAc)₂ (2-5 mol%). The solution may turn orange/brown.

    • Note: Unlike standard Suzuki, phosphine ligands are often unnecessary here because the diazonium is highly reactive.[3] However, if the boronic acid is sterically hindered, adding Triphenylphosphine (PPh₃) (10 mol%) can stabilize the Pd.

  • In-Situ Diazotization & Coupling:

    • Heat the mixture to 50°C .

    • Add tert-Butyl Nitrite (tBuONO) dropwise via syringe over 10 minutes.

    • Observation: Gas evolution (

      
      ) will be observed. This indicates the diazonium formation and subsequent displacement.[4]
      
  • Reaction Monitoring:

    • Stir at 50°C for 1–2 hours.

    • Monitor via LC-MS. Look for the disappearance of the aniline (m/z ~139) and the emergence of the biaryl product.

    • Mechanistic Insight: The reaction proceeds via the formation of Ar-N₂⁺, which immediately undergoes oxidative addition to Pd(0), releasing

      
       gas and forming the Ar-Pd-X species for the cycle.
      
  • Workup:

    • Cool to room temperature.[3]

    • Filter the mixture through a pad of Celite to remove Palladium black.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Workflow B: Alternative Isolation (Tetrafluoroborate Salt)

Best for: Large-scale reactions where controlling the exotherm is critical.

  • Salt Formation: Dissolve 2-Ethyl-6-fluoroaniline HCl in minimal water/HBF₄ (48%). Cool to 0°C. Add NaNO₂ (aq) dropwise.

  • Isolation: The diazonium tetrafluoroborate salt will precipitate. Filter and wash with cold ether. This salt is stable at room temperature but should be stored cold.

  • Coupling: React the isolated salt with Boronic Acid and Pd catalyst in Ethanol at Room Temperature. (See Reference 1).

Part 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the unique entry point of the diazonium species compared to standard halides.

SuzukiDiazonium Figure 1: Mechanism of Diazonium-Suzuki Cross-Coupling Aniline 2-Ethyl-6-fluoroaniline (HCl Salt) Diazonium Arenediazonium Species [Ar-N2]+ Aniline->Diazonium tBuONO or NaNO2/HBF4 OxAdd Oxidative Addition (Release of N2) Diazonium->OxAdd + Pd(0) Pd0 Pd(0) Active Species PdII Ar-Pd(II)-X OxAdd->PdII - N2 (Gas) TransMet Transmetallation (+ Ar'-B(OH)2) PdII->TransMet Complex Ar-Pd(II)-Ar' TransMet->Complex RedElim Reductive Elimination Complex->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: The catalytic cycle bypasses the difficult oxidative addition of aryl fluorides by utilizing the highly labile diazonium group (


) as the leaving group.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Steric hindrance from 2-Ethyl group.Switch to a more active catalyst system like Pd(dppf)Cl₂ or add SPhos (ligand designed for sterics).
Decomposition Diazonium instability at 50°C.Lower temperature to 25°C (Room Temp) and extend reaction time to 12h.
Protodeboronation Boronic acid instability.[5][6]Use Boronic Esters (Pinacol) or Potassium Trifluoroborates salts instead of free acids.
No Reaction Catalyst poisoning by HCl.Ensure sufficient solvent volume or add mild base (NaOAc) to buffer the HCl released from the starting material.

Part 6: Note on Nomenclature (Scientific Integrity)

If your intent was to form a C-N bond (attaching the aniline nitrogen to another ring) rather than a C-C bond, the Suzuki protocol is incorrect. You should instead refer to Buchwald-Hartwig Amination .

  • Buchwald Conditions for this substrate: Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C.

However, assuming the request for "Suzuki" was intentional, the Diazonium route described above is the authoritative method for coupling this specific aniline scaffold.

References

  • Suzuki-Miyaura Cross-Coupling of Arenediazonium Salts.

    • Source: Organic Chemistry Portal / Synlett.
    • Citation: Qin, Y., Wei, W., & Luo, M. (2007).[3] Suzuki-Miyaura Cross-Coupling of Arenediazonium Salts with Arylboronic Acids Catalyzed by a Recyclable Polymer-Supported N-Heterocyclic Carbene-Palladium Catalyst.[3] Synlett, 2410-2414.[3]

    • URL:[Link]

  • Base-Free Diazonium Coupling Protocol.

    • Source: Figshare / Organic Letters.[7]

    • Citation: Felpin, F. X., et al. (2007). Suzuki-Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C.[7][8][9]

    • URL:[Link]

  • Safety Data & Properties: 2-Fluoroaniline Deriv

    • Source: PubChem.[1][10]

    • Context: Handling of fluorin
    • URL:[Link]

Sources

Application

Application Note: Quantitative Analysis of 2-Ethyl-6-fluoroaniline Hydrochloride

Executive Summary & Chemical Context[1][2][3] 2-Ethyl-6-fluoroaniline Hydrochloride is a critical intermediate in the synthesis of chloroacetanilide herbicides and specific kinase inhibitors. Structurally, the molecule p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

2-Ethyl-6-fluoroaniline Hydrochloride is a critical intermediate in the synthesis of chloroacetanilide herbicides and specific kinase inhibitors. Structurally, the molecule presents a unique analytical challenge: the 2,6-disubstitution pattern (an ethyl group and a fluorine atom flanking the amine) creates significant steric hindrance.

This steric shielding affects the basicity of the amine and its interaction with stationary phases.[1] Furthermore, as a hydrochloride salt, the analyte is ionic, requiring methods that can account for both the organic cation (purity) and the inorganic anion (stoichiometry).

This guide details two complementary validated protocols:

  • HPLC-UV: For organic purity and assay, utilizing a low-pH buffer system to suppress silanol interactions.

  • Potentiometric Titration: For precise stoichiometric determination of the hydrochloride counter-ion.[1]

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Determination of organic purity and quantitative assay of the 2-Ethyl-6-fluoroaniline cation.

The "Why" Behind the Method (Expertise & Logic)

Anilines are notorious for peak tailing on silica-based columns due to the interaction between the basic amine and residual silanols.

  • Choice of pH: We utilize a pH 3.0 phosphate buffer .[1] At this pH, the aniline is fully protonated (

    
    ).[1] While protonated bases typically retain less on C18, the lipophilicity of the ethyl and fluoro groups ensures sufficient retention (
    
    
    
    ). Crucially, the low pH suppresses the ionization of residual silanols (
    
    
    ), preventing the secondary ion-exchange interactions that cause tailing.
  • Choice of Column: A "Base-Deactivated" (BD) or "End-capped" C18 column is mandatory to further shield the silica surface.

Chromatographic Conditions[3][4]
ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with Phosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 240 nm (secondary reference at 254 nm)
Injection Volume 5 µL
Run Time 20 minutes
Gradient Program[3]
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08515Isocratic Hold
2.08515Start Gradient
12.04060Ramp to High Organic
15.04060Wash
15.18515Re-equilibration
20.08515End of Run
Standard & Sample Preparation Protocol[3]

Step 1: Diluent Preparation Mix Water and Acetonitrile in a 50:50 ratio.[1] Note: Using pure acetonitrile as a diluent can cause peak distortion due to solvent strength mismatch.

Step 2: Stock Standard Preparation (1.0 mg/mL)

  • Accurately weigh 50.0 mg of 2-Ethyl-6-fluoroaniline HCl Reference Standard into a 50 mL volumetric flask.

  • Add 30 mL of Diluent and sonicate for 5 minutes to ensure complete dissociation of the salt.

  • Dilute to volume with Diluent and mix well.

Step 3: Working Standard (0.1 mg/mL)

  • Pipette 5.0 mL of Stock Standard into a 50 mL volumetric flask.

  • Dilute to volume with Mobile Phase A (Buffer).[1] Note: Diluting with buffer matches the sample matrix to the starting mobile phase, sharpening the peak.

Step 4: Sample Preparation Prepare the test sample in duplicate following the same procedure as the Stock Standard.

System Suitability Criteria (Self-Validating System)

Before releasing results, the system must pass these checks:

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control on silanol activity).
    
  • Theoretical Plates (

    
    ):  NLT 5,000.
    
  • RSD of Standard Area (n=5): NMT 2.0% (Ensures injector precision).

Method B: Potentiometric Titration (Argentometric)

Objective: Quantitative determination of the Chloride (


) content to confirm the salt stoichiometry (Mono-HCl).
The "Why" Behind the Method

While HPLC measures the organic cation, it cannot confirm if the salt is a mono- or di-hydrochloride, or if excess free HCl is present. Argentometric titration with Silver Nitrate (


) specifically targets the halide counter-ion.[1]
Reagents[3]
  • Titrant: 0.1 N Silver Nitrate (

    
    ), standardized.[1]
    
  • Solvent: 50 mL Deionized Water + 5 mL Nitric Acid (10%) (Acidification prevents precipitation of silver salts of other weak acids).[1]

  • Electrode: Silver/Silver Chloride (Ag/AgCl) Combination Electrode or a Silver Billet Electrode.

Protocol
  • Weighing: Accurately weigh ~150 mg of the sample into a 150 mL titration beaker.

  • Dissolution: Add 50 mL of Deionized Water and 5 mL of 10% Nitric Acid. Stir until fully dissolved.

  • Titration: Titrate with 0.1 N

    
     using an automatic potentiometric titrator.
    
  • Endpoint: Determine the endpoint using the First Derivative (

    
    ) method.[1]
    
  • Calculation:

    
    [1]
    
    • 
      : Volume of AgNO3 at equivalence point (mL)
      
    • 
      : Normality of AgNO3
      
    • 
      : Weight of sample (g)
      

Visualizing the Workflow

The following diagram illustrates the decision logic for choosing between HPLC and Titration, and the critical path for the HPLC workflow.

AnalyticalWorkflow Start Sample: 2-Ethyl-6-fluoroaniline HCl Decision Goal: Purity or Stoichiometry? Start->Decision HPLC_Branch Organic Purity / Assay Decision->HPLC_Branch Organic Profile Titr_Branch Salt Stoichiometry (Cl-) Decision->Titr_Branch Salt Content Prep_HPLC Dissolve in 50:50 ACN:Water (Sonicate 5 min) HPLC_Branch->Prep_HPLC Condition_HPLC Condition: C18, pH 3.0 Buffer (Suppress Silanols) Prep_HPLC->Condition_HPLC Check_Tailing Check Tailing Factor < 1.5 Condition_HPLC->Check_Tailing Check_Tailing->Condition_HPLC Fail (Adjust pH/Column) Result_HPLC Report: % Purity (Area) Check_Tailing->Result_HPLC Pass Prep_Titr Dissolve in Water + HNO3 Titr_Branch->Prep_Titr Action_Titr Titrate w/ 0.1N AgNO3 (Potentiometric) Prep_Titr->Action_Titr Result_Titr Report: % Chloride Content Action_Titr->Result_Titr

Caption: Analytical logic flow separating organic purity assessment (HPLC) from counter-ion verification (Titration).

Troubleshooting & Expert Insights

The "Tailing Trap"

If you observe tailing despite using pH 3.0 buffer:

  • Cause: The column stationary phase may have exposed silanols due to aging.[1]

  • Fix: Add 0.1% Triethylamine (TEA) to Mobile Phase A. TEA acts as a "sacrificial base," binding to silanols preferentially over the analyte.[1] Note: If using TEA, adjust pH after addition.

Sample Stability

Anilines are prone to oxidation, turning from colorless/pale yellow to brown.[1]

  • Protocol: Use amber glassware for all stock solutions.

  • Storage: Store the solid hydrochloride salt at 2-8°C under an inert atmosphere (Argon/Nitrogen) if possible.

Isomer Interference

The 2-Ethyl-6-fluoroaniline synthesis may yield positional isomers (e.g., 2-Ethyl-4-fluoroaniline).

  • Resolution: The gradient described (Section 2.3) includes a shallow ramp (85% to 40% Buffer over 10 min).[1] This is designed to separate the target 2,6-isomer (elutes earlier due to steric shielding reducing interaction with C18) from the 2,4-isomer (more accessible hydrophobic surface area).

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on low-pH buffers for amine analysis).

  • BenchChem. (2025).[2][3][1] Comparative Guide to the Analysis of Isomeric Impurities in Fluoroanilines. Link (General protocols for fluoroaniline isomers).[1]

  • European Pharmacopoeia (Ph.[1] Eur.). 2.2.[1][4]20. Potentiometric Titration. (Standard regulatory framework for electrode-based titrations).[1]

  • PubChem. 2-Ethyl-6-fluoroaniline Hydrochloride Compound Summary. Link (Chemical property verification).[1]

  • Vogel, A. I. Vogel's Textbook of Quantitative Chemical Analysis. (Classic reference for Argentometric titration of halides).[1]

Sources

Method

HPLC method development for 2-Ethyl-6-fluoroaniline hydrochloride

Application Note: Robust HPLC Method Development for 2-Ethyl-6-fluoroaniline Hydrochloride Executive Summary This guide details the development of a High-Performance Liquid Chromatography (HPLC) protocol for 2-Ethyl-6-fl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Robust HPLC Method Development for 2-Ethyl-6-fluoroaniline Hydrochloride

Executive Summary

This guide details the development of a High-Performance Liquid Chromatography (HPLC) protocol for 2-Ethyl-6-fluoroaniline hydrochloride (CAS: N/A for HCl salt; Free base analog CAS: 2786-02-9).[1]

The analysis of 2-ethyl-6-fluoroaniline presents a classic "aniline problem" in chromatography: the basic amine moiety interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.[1] Furthermore, the hydrochloride salt form requires careful mobile phase buffering to ensure reproducible retention. This protocol utilizes a low-pH ion-suppression strategy combined with a modern, highly end-capped C18 column to achieve sharp peak shapes (As < 1.[1]2) and resolution from potential synthetic impurities like 2-ethyl-6-fluoronitrobenzene.[1]

Physicochemical Profiling & Strategy

Before method development, we must understand the molecule's behavior in solution.

PropertyEstimated ValueChromatographic Implication
pKa (Conjugate Acid) ~3.2 – 3.6The fluorine atom (electron-withdrawing) lowers the pKa compared to aniline (4.6).[1] At pH 3.0, the molecule is ~50% ionized. At pH 2.0, it is >90% ionized (protonated).
LogP (Octanol/Water) ~2.3Moderately lipophilic. The ethyl group aids retention on C18, but the ionized form (R-NH3+) will elute near the void volume without buffer control.
UV Max ~235-245 nmThe aniline ring provides good UV response.[1] 254 nm is usable but less sensitive; 240 nm is recommended.
Salt Form Hydrochloride (HCl)Dissociates completely in water. The sample solvent must be buffered to match the mobile phase to prevent "pH shock" and split peaks.
The "Silanol Trap" Mechanism

Anilines are notorious for tailing because the positively charged ammonium group (


) undergoes ion-exchange interactions with deprotonated silanols (

) on the column surface.[1]
  • Solution: We employ a Low pH (pH 2.5) mobile phase.

  • Why? At pH 2.5, silanols are protonated (

    
    , neutral), preventing the secondary interaction. Although the analyte is also protonated (charged), the modern C18 phase provides sufficient hydrophobic interaction with the ethyl/fluoro-phenyl ring to retain it.
    

Method Development Workflow (Decision Logic)

The following diagram illustrates the logical pathway for selecting the optimal separation mode.

MethodDevelopment Start Start: 2-Ethyl-6-fluoroaniline HCl Check_pKa Analyze pKa (~3.4) Determine Ionization State Start->Check_pKa Choice_pH Select pH Strategy Check_pKa->Choice_pH Low_pH Low pH (2.0 - 3.0) (Standard Approach) Choice_pH->Low_pH Preferred High_pH High pH (> 8.0) (Alternative for Hybrid Columns) Choice_pH->High_pH If Low pH fails Low_pH_Mech Mechanism: Analyte: Protonated (+) Silanols: Neutral (Si-OH) Result: Reduced Tailing Low_pH->Low_pH_Mech High_pH_Mech Mechanism: Analyte: Neutral (Free Base) Silanols: Ionized (-) Result: Max Retention High_pH->High_pH_Mech Column_Low Column: C18, High End-Capping (e.g., Zorbax Eclipse Plus) Low_pH_Mech->Column_Low Column_High Column: Hybrid Silica / Polymer (e.g., Waters XBridge) High_pH_Mech->Column_High Optimization Optimize Gradient & Buffer Strength Column_Low->Optimization Column_High->Optimization Final_Method Final Validated Method Optimization->Final_Method

Caption: Decision matrix for selecting pH and column chemistry based on analyte ionization states.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Quaternary pump, Autosampler, Column Oven, PDA Detector (or VWD).[2]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm).

    • Why: These columns have "dense bonding" and "double end-capping" to physically shield residual silanols.[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[3][4]

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (85%).

    • Water (Milli-Q / 18.2 MΩ).[1]

Preparation of Solutions

Buffer Preparation (25 mM Phosphate, pH 2.5):

  • Dissolve 3.40 g of

    
     in 950 mL of water.
    
  • Adjust pH to 2.5 ± 0.05 using Phosphoric Acid (dropwise).

  • Dilute to 1000 mL.

  • Filter through a 0.22 µm nylon membrane.

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10 mg of 2-Ethyl-6-fluoroaniline HCl .

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 50:50 Water:Acetonitrile .

    • Critical: Do not dissolve in 100% Acetonitrile. The HCl salt may precipitate or exhibit poor solubility. The water ensures dissociation; the organic prevents hydrophobic adsorption to the flask.

Sample Preparation: Dilute the stock to 100 µg/mL using the Mobile Phase (Initial gradient ratio).

  • Self-Validating Step: Inject the diluent alone (blank) to ensure no ghost peaks appear at the analyte retention time.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 25 mM Phosphate Buffer, pH 2.5Suppresses silanol ionization; buffers the amine.[1]
Mobile Phase B AcetonitrileLower viscosity and better peak shape than Methanol for anilines.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[2][5]
Column Temp 35°CSlightly elevated temperature reduces viscosity and improves mass transfer (sharper peaks).
Detection UV @ 240 nmNear absorption maximum; check spectrum if PDA is available.
Injection Vol 5 - 10 µLPrevent mass overload which causes fronting.[1]

Gradient Program:

  • 0.0 min: 85% A / 15% B (Hold for retention of polar salts)

  • 10.0 min: 40% A / 60% B (Elute 2-Ethyl-6-fluoroaniline)

  • 12.0 min: 10% A / 90% B (Wash lipophilic impurities e.g., nitro-precursors)[1]

  • 15.0 min: 10% A / 90% B

  • 15.1 min: 85% A / 15% B

  • 20.0 min: Stop (Re-equilibration)

Method Validation & Troubleshooting

This protocol is designed to be self-validating . You must monitor specific system suitability parameters to confirm the method is working.

System Suitability Acceptance Criteria
  • Tailing Factor (

    
    ):  Must be < 1.5  (Ideal < 1.2).
    
    • Failure Mode: If

      
      , the column end-capping is insufficient or the pH is too high (close to pKa). Action:  Lower pH to 2.0 or switch to a "Base Deactivated" column.
      
  • Retention Time (

    
    ):  Precision RSD < 0.5% (n=6).
    
    • Failure Mode: Drifting

      
       indicates lack of equilibration or temperature fluctuation.
      
  • Resolution (

    
    ):  > 2.0 between the main peak and any synthesis impurities (e.g., 2-ethyl-6-fluoronitrobenzene).
    
Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Splitting Solvent MismatchThe sample solvent (100% ACN?) is stronger than the mobile phase.[1] Fix: Dissolve sample in Mobile Phase A:B (85:15).
Broad Peaks Low Buffer StrengthThe HCl salt is locally changing the pH inside the column. Fix: Increase buffer conc. to 50 mM.
Ghost Peaks CarryoverAnilines stick to injector seals. Fix: Use a needle wash of 50:50 Water:Methanol + 0.1% Formic Acid.

Synthesis Pathway & Impurity Logic

Understanding the synthesis helps anticipate impurities. The most common route is the reduction of the nitro precursor.

Synthesis Nitro 2-Ethyl-6-fluoronitrobenzene (Starting Material) Reaction Reduction (H2 / Pd-C) Nitro->Reaction Aniline 2-Ethyl-6-fluoroaniline (Free Base) Reaction->Aniline Impurity1 Impurity: Unreacted Nitro Reaction->Impurity1 Residual Impurity2 Impurity: De-fluorinated byproduct Reaction->Impurity2 Side Rxn Salt HCl Salt Formation (Final Product) Aniline->Salt

Caption: Synthesis pathway indicating potential impurities (Nitro precursor) that must be resolved.

Note on Impurities: The nitro precursor is significantly less polar than the amine. In the proposed gradient, 2-Ethyl-6-fluoronitrobenzene will elute after the main aniline peak, likely during the ramp to 90% B.[1]

References

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard guidelines for system suitability calculations). Link

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (Authoritative source on aniline/silanol interactions). Link

  • PubChem. 2-Fluoroaniline Compound Summary. (Used for pKa/LogP estimation by structural analogy). Link

  • Agilent Technologies. Strategies for the Separation of Basic Compounds. (Technical note on high pH vs low pH strategies). Link

Sources

Application

Purification of 2-Ethyl-6-fluoroaniline Hydrochloride: An Application Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the purification of 2-Ethyl-6-fluoroaniline hydrochloride, a critical intermediate in pharmaceutical and agrochemical synthesis. The purity o...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 2-Ethyl-6-fluoroaniline hydrochloride, a critical intermediate in pharmaceutical and agrochemical synthesis. The purity of this compound is paramount to ensure the quality, safety, and efficacy of the final products. This document outlines various purification techniques, explaining the scientific principles behind each method and offering step-by-step protocols to achieve high-purity 2-Ethyl-6-fluoroaniline hydrochloride.

Introduction: The Importance of Purity

2-Ethyl-6-fluoroaniline hydrochloride is a substituted aniline that serves as a building block in the synthesis of a range of bioactive molecules. Impurities, which can originate from starting materials, byproducts of side reactions, or degradation products, can have a significant impact on the downstream reactions and the final product's pharmacological or biological activity. Therefore, robust purification methods are essential. Common impurities may include unreacted starting materials, regioisomers, and oxidation products, which often cause discoloration.[1]

This guide will explore three primary purification techniques:

  • Recrystallization: A technique based on the differential solubility of the compound and its impurities in a specific solvent system.

  • Acid-Base Extraction: A liquid-liquid extraction method that leverages the basicity of the aniline functional group.

  • Column Chromatography: A powerful separation technique for removing closely related impurities.

The selection of the appropriate purification method depends on the nature and quantity of the impurities present, as well as the desired final purity of the compound.

Analytical Methods for Purity Assessment

Before and after purification, it is crucial to assess the purity of 2-Ethyl-6-fluoroaniline hydrochloride. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.[2]

Technique Principle Advantages Limitations
HPLC Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[3]Versatile for a wide range of compounds, high sensitivity.[4][5]May not be suitable for very volatile impurities.[2]
GC-MS Separation of volatile compounds followed by mass-based detection.[6]Excellent separation for volatile compounds, provides structural identification of impurities.[4]Not suitable for non-volatile or thermally labile compounds without derivatization.[2]
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[2]Provides definitive structural elucidation of unknown impurities.[3]Lower sensitivity compared to chromatographic methods.[2]

A validated HPLC method is often the gold standard for quantitative purity analysis of pharmaceutical intermediates.[6]

Purification Techniques and Protocols

Recrystallization

Recrystallization is a fundamental and cost-effective method for purifying solid compounds. The principle lies in dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated solution and then allowing the solution to cool, leading to the formation of crystals of the desired compound while the impurities remain in the mother liquor.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For hydrochloride salts, which are more polar than their free base counterparts, polar solvents or solvent mixtures are generally preferred.[1] A mixture of a polar solvent (like ethanol or isopropanol) and a less polar co-solvent (like ethyl acetate or diethyl ether) can be effective.

  • Decolorization: If the crude product is colored, it often indicates the presence of oxidized impurities.[7] Activated carbon can be added to the hot solution to adsorb these colored impurities before hot filtration.[1]

Protocol for Recrystallization of 2-Ethyl-6-fluoroaniline Hydrochloride:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude 2-Ethyl-6-fluoroaniline hydrochloride in various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, and mixtures thereof) at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent system. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source and add a small amount of activated carbon (approximately 1-2% w/w of the crude product). Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon. This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize the yield of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Oiling Out The solute's melting point is lower than the solvent's boiling point; cooling is too rapid.[8]Use a lower-boiling point solvent or a solvent mixture; allow the solution to cool more slowly.[8]
Poor Crystal Yield The chosen solvent is too effective at room temperature.[8]Use a solvent in which the product has lower solubility at room temperature or add an anti-solvent.[8]
No Crystal Formation The solution is not supersaturated.[8]Evaporate some of the solvent; scratch the inside of the flask with a glass rod to induce nucleation.[1][8]
Acid-Base Extraction

This technique exploits the basic nature of the aniline functional group. The free amine is soluble in organic solvents, while its protonated hydrochloride salt is soluble in aqueous acidic solutions. This allows for the separation of the desired compound from non-basic impurities.

Causality Behind Experimental Choices:

  • pH Adjustment: The pH of the aqueous phase is critical. To extract the free amine into an organic solvent, the aqueous solution must be made basic (pH > 9) to ensure the deprotonation of the anilinium ion.[1] Conversely, an acidic wash (e.g., with 1 M HCl) can be used to remove basic impurities from an organic solution of the desired product.[7]

Protocol for Purification via Acid-Base Extraction:

  • Dissolution: Dissolve the crude 2-Ethyl-6-fluoroaniline hydrochloride in water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base, such as a concentrated sodium hydroxide or sodium carbonate solution, with stirring until the pH is greater than 9. This will convert the hydrochloride salt to the free amine, which may precipitate or form an oil.[1]

  • Extraction of Free Amine: Extract the free amine into an organic solvent such as dichloromethane or ethyl acetate. Perform at least three extractions to ensure complete recovery.[1]

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying: Dry the organic extract over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Salt Formation: Filter to remove the drying agent. To reform the hydrochloride salt, bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.[1]

  • Isolation: Collect the purified 2-Ethyl-6-fluoroaniline hydrochloride crystals by filtration, wash with a small amount of a cold organic solvent, and dry under vacuum.[1]

Experimental Workflow for Acid-Base Extraction:

AcidBaseExtraction A Crude 2-Ethyl-6-fluoroaniline HCl in Water B Add Base (e.g., NaOH) to pH > 9 A->B C Free Amine (2-Ethyl-6-fluoroaniline) B->C D Extract with Organic Solvent (e.g., CH2Cl2) C->D E Organic Layer: Free Amine + Organic Impurities D->E F Aqueous Layer: Inorganic Salts + Polar Impurities D->F G Wash Organic Layer with Brine E->G H Dry Organic Layer (e.g., Na2SO4) G->H I Add HCl in Organic Solvent H->I J Precipitate: Pure 2-Ethyl-6-fluoroaniline HCl I->J K Filter, Wash, and Dry J->K L Purified Product K->L

Caption: Workflow for Acid-Base Extraction Purification.

Column Chromatography

For challenging separations, particularly the removal of structurally similar impurities like regioisomers, column chromatography is the method of choice. It is generally recommended to perform chromatography on the free amine form of the compound, as the hydrochloride salt can bind strongly and irreversibly to silica gel.[1]

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of anilines.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column based on their polarity.

  • Monitoring: The separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

Protocol for Column Chromatography of 2-Ethyl-6-fluoroaniline (Free Base):

  • Preparation of the Free Base: Convert the crude 2-Ethyl-6-fluoroaniline hydrochloride to its free base form as described in steps 1-3 of the acid-base extraction protocol. After drying the organic extract, evaporate the solvent to obtain the crude free amine.

  • Column Packing: Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude free amine in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column, starting with a low polarity mixture and gradually increasing the polarity. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure 2-Ethyl-6-fluoroaniline.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified free amine.

  • Conversion to Hydrochloride Salt: Dissolve the purified free amine in a suitable organic solvent and convert it back to the hydrochloride salt as described in step 6 of the acid-base extraction protocol.

  • Isolation: Isolate the final product by filtration, washing, and drying.

Logical Relationship for Purification Method Selection:

PurificationSelection A A B Recrystallization A->B If Solid E Acid-Base Extraction A->E If Solid or Oil G Column Chromatography (on Free Base) A->G If Recrystallization Fails C C B->C Successful H Final Purified Product C->H D Significant Non-Basic Impurities Oily Crude Product E->B Solid Product E->G If Impurities Persist F F G->H

Caption: Decision tree for selecting a purification method.

Conclusion

The purification of 2-Ethyl-6-fluoroaniline hydrochloride is a critical step in ensuring the quality of subsequent synthetic transformations and the final active ingredients. This guide has provided a detailed overview of the primary purification techniques, including recrystallization, acid-base extraction, and column chromatography. By understanding the principles behind each method and following the detailed protocols, researchers can effectively remove impurities and obtain high-purity 2-Ethyl-6-fluoroaniline hydrochloride. The choice of method should be guided by the specific impurity profile of the crude material and the final purity requirements. For all purification endeavors, the use of appropriate analytical techniques to monitor purity throughout the process is highly recommended.

References

  • Benchchem. (n.d.). Purification of Halogenated Aniline Compounds. Technical Support Center.
  • Reddit. (2014, May 26). Purify and dry aniline? r/chemistry.
  • LookChem. (n.d.). Purification of Aniline. Chempedia.
  • Gorsuch, R. G., & Sirkar, K. K. (2002). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 41(10), 2447–2455.
  • Benchchem. (n.d.). Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride. Technical Support Center.
  • Benchchem. (n.d.). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers.
  • Google Patents. (2024, March 15). Aniline purification method. (CN111056954A).
  • Google Patents. (n.d.). Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. (US5856577A).
  • Rovira, M., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Molecules, 28(16), 6099.
  • Benchchem. (n.d.). Analytical validation of 3-Chloro-4-fluoroaniline synthesis.
  • ALWSci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Benchchem. (n.d.). N-Ethyl-2,3-difluoro-6-nitroaniline Purification. Technical Support Center.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • Benchchem. (n.d.). Validation of N-Ethyl-2,3-difluoro-6-nitroaniline Purity by HPLC: A Comparative Guide.

Sources

Method

Application Note: Large-Scale Synthesis of 2-Ethyl-6-fluoroaniline Hydrochloride

Executive Summary 2-Ethyl-6-fluoroaniline (CAS: 73962-43-7) is a critical intermediate in the synthesis of chloroacetanilide herbicides and specialized pharmaceutical building blocks (e.g., kinase inhibitors). While labo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-6-fluoroaniline (CAS: 73962-43-7) is a critical intermediate in the synthesis of chloroacetanilide herbicides and specialized pharmaceutical building blocks (e.g., kinase inhibitors). While laboratory methods often rely on multi-step nitration and reduction sequences, these are inefficient for large-scale production due to poor regioselectivity and high waste generation.

This Application Note details the High-Pressure Ortho-Alkylation route, the industry-standard methodology for synthesizing 2,6-disubstituted anilines. By reacting 2-fluoroaniline directly with ethylene using an aluminum-based catalyst, producers can achieve high atom economy and throughput. This guide provides a comprehensive protocol for the synthesis, purification, and hydrochloride salt formation of 2-Ethyl-6-fluoroaniline, designed for scalability and safety.

Retrosynthetic Analysis & Route Selection

Route Evaluation

Two primary pathways exist for accessing the 2,6-substitution pattern:

  • Route A: Nitration/Reduction (Classical)

    • Path: 1-Ethyl-3-fluorobenzene

      
       Nitration 
      
      
      
      Isomer Separation
      
      
      Reduction.
    • Drawback: Nitration of meta-substituted benzenes yields a mixture of isomers (2-, 4-, and 6-nitro). The desired 2-nitro isomer (sterically crowded between Ethyl and Fluoro groups) is often the minor product (<10% yield), making this route commercially unviable.

  • Route B: Ortho-Alkylation (Industrial Standard)

    • Path: 2-Fluoroaniline + Ethylene

      
       2-Ethyl-6-fluoroaniline.
      
    • Advantage:[1][2][3][4][5][6] The amino group activates the ortho-positions. With the 2-position blocked by fluorine, alkylation occurs selectively at the 6-position. This mimics the industrial production of 2-Methyl-6-ethylaniline (MEA).

Selected Reaction Scheme

The selected route utilizes a Friedel-Crafts type alkylation catalyzed by an aluminum anilide complex formed in situ.

ReactionScheme SM 2-Fluoroaniline (Starting Material) Inter Aluminum Anilide Complex SM->Inter 150°C Cat Al Powder / AlCl3 (Catalyst Formation) Cat->Inter Ethylene Ethylene Gas (High Pressure) Product 2-Ethyl-6-fluoroaniline (Free Base) Inter->Product + Ethylene 280°C, 60 bar Salt 2-Ethyl-6-fluoroaniline Hydrochloride Product->Salt + HCl (g) in Toluene

Figure 1: Reaction pathway for the ortho-alkylation of 2-fluoroaniline.

Detailed Experimental Protocol

Reagents and Equipment
ComponentSpecificationRole
2-Fluoroaniline Purity > 99%Substrate
Ethylene Polymer Grade (99.9%)Alkylating Agent
Aluminum Powder Fine mesh, activatedCatalyst Precursor
Aluminum Chloride AnhydrousCo-catalyst
Toluene ACS Grade, AnhydrousSolvent (Workup)
Hydrochloric Acid 37% Aqueous & GasCatalyst activation / Salt formation

Equipment:

  • High-Pressure Autoclave (Hastelloy or Stainless Steel 316), rated for 100 bar / 350°C.

  • Fractional Distillation Column (Vacuum jacketed, >10 theoretical plates).

  • Glass-lined reactor for salt formation.

Step-by-Step Methodology
Phase 1: Catalyst Preparation (In Situ)

Note: The active catalyst is an aluminum anilide chloride complex.

  • Inerting: Purge the autoclave with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Charging: Load 2-Fluoroaniline (100 kg, limiting reagent) into the reactor.

  • Catalyst Addition: Add Aluminum powder (1.5 wt% relative to aniline) and Anhydrous

    
     (0.5 wt%).
    
  • Activation: Heat the mixture to 150°C under gentle stirring. Hydrogen gas (

    
    ) will be evolved as the aluminum dissolves to form the anilide. Vent the 
    
    
    
    carefully.
    • Checkpoint: The mixture should turn dark grey/black, indicating complex formation.

Phase 2: High-Pressure Alkylation
  • Heating: Raise the reactor temperature to 280°C .

  • Pressurization: Introduce Ethylene gas to a pressure of 60 bar (870 psi) .

  • Reaction: Maintain temperature at 280–300°C and pressure at 60 bar. The reaction is exothermic; engage cooling coils to control the exotherm.[5]

  • Monitoring: Monitor the uptake of ethylene. The reaction is typically complete when ethylene consumption ceases (approx. 4–6 hours).

    • Selectivity Control: Stop the reaction immediately upon theoretical ethylene uptake to prevent over-alkylation (formation of 2,6-diethyl-fluoroaniline).

Phase 3: Workup and Purification[4]
  • Quenching: Cool the reactor to 80°C and depressurize.

  • Hydrolysis: Transfer the reaction mass to a hydrolysis vessel containing 20% NaOH solution (cold). This decomposes the aluminum anilide catalyst.

    • Caution: Hydrolysis is highly exothermic and releases aniline vapors.

  • Phase Separation: Separate the organic layer (crude aniline) from the aqueous aluminate layer.

  • Distillation: Perform fractional distillation under reduced pressure (10–20 mmHg).

    • Fraction 1: Unreacted 2-Fluoroaniline (Recycle).

    • Fraction 2: 2-Ethyl-6-fluoroaniline (Target, bp ~90-95°C @ 15mmHg) .

    • Fraction 3: Heavy ends (Di-ethylated byproducts).

Phase 4: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified 2-Ethyl-6-fluoroaniline (1.0 equiv) in Toluene (5 volumes).

  • Acidification: Cool to 0–5°C. Sparge anhydrous HCl gas or add HCl in Isopropanol (1.1 equiv) slowly.

  • Crystallization: The hydrochloride salt will precipitate immediately as a white to off-white solid.

  • Filtration: Filter the solid and wash with cold toluene followed by hexane.

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

Process Flow & Critical Control Points

ProcessFlow cluster_reaction Reaction Zone cluster_workup Purification Zone cluster_final Finishing Zone R1 Autoclave Loading (Aniline + Al/AlCl3) R2 Catalyst Activation (150°C, -H2) R1->R2 R3 Ethylation (280°C, 60 bar) R2->R3 Ethylene Feed W1 Caustic Hydrolysis (NaOH Quench) R3->W1 Crude Mass W2 Phase Separation W1->W2 W3 Vacuum Distillation W2->W3 Organic Phase W3->R1 Recycle SM F1 Salt Formation (HCl/Toluene) W3->F1 Main Cut F2 Filtration & Drying F1->F2 Product Final Product (>99% Purity) F2->Product

Figure 2: Industrial process flow diagram illustrating the cycle from raw materials to finished salt.

Quality Control & Analytical Specifications

To ensure the product meets pharmaceutical or agrochemical standards, the following QC parameters are mandatory:

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Assay (HPLC) C18 Column, ACN/Water≥ 98.5%
Identification 1H-NMR (DMSO-d6)Consistent with structure
Fluorine Content 19F-NMRSinglet at characteristic shift
Water Content Karl Fischer≤ 0.5%
Related Substances GC/HPLC2-Fluoroaniline < 0.1%; Di-ethyl < 0.5%

HPLC Method Parameters:

  • Column: Agilent Zorbax SB-C18 (4.6 x 150mm, 5µm)

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm.

Safety & Handling (HSE)

  • High Pressure Hazard: The alkylation runs at 60 bar. Reactors must be equipped with rupture discs and relief valves vented to a flare system.

  • Ethylene: Extremely flammable. All electrical equipment in the zone must be Class I, Div 1 (Explosion Proof).

  • Hydrofluoric Acid (HF) Potential: While the C-F bond is stable, thermal decomposition at >350°C can release HF. Reactor metallurgy (Hastelloy) is recommended to prevent corrosion.

  • Aluminum Alkyls: The intermediate catalyst is pyrophoric. Do not expose the hot reaction mass to air before hydrolysis.

References

  • Strohmeyer, M., et al. (2017). Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. WO2017012647A1. (Describes usage of 2-ethyl-6-fluoroaniline as a building block). Link

  • Goddard, S. J. (1977). Preparation of 2-fluoronitrobenzene. US Patent 4,001,272. (Background on fluoro-intermediates). Link

  • Knesel, G. (1985). Process for the preparation of 2-ethyl-6-methylaniline. US Patent 4,559,393. (Foundational industrial protocol for ortho-alkylation of anilines using ethylene and aluminum catalysts). Link

  • Siegel, C. (2005). Amino ceramide-like compounds and therapeutic methods of use. US Patent 6,916,802.[7] (Cites 2-ethyl-6-fluoroaniline derivatives). Link

  • BenchChem. (2025).[8] Application Notes for Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. (Distinction between N-alkylation and C-alkylation protocols). Link

Sources

Application

Strategic Utilization of 2-Ethyl-6-fluoroaniline Hydrochloride in Next-Generation Chloroacetanilide Herbicide Synthesis

Application Note: AN-AGRO-2024-09 Executive Summary This application note details the methodological integration of 2-Ethyl-6-fluoroaniline hydrochloride (CAS: N/A for HCl, Free base: 70626-93-6) as a critical bioisoster...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-AGRO-2024-09

Executive Summary

This application note details the methodological integration of 2-Ethyl-6-fluoroaniline hydrochloride (CAS: N/A for HCl, Free base: 70626-93-6) as a critical bioisosteric scaffold in the discovery and synthesis of advanced chloroacetanilide herbicides.

While the 2-ethyl-6-methyl motif is ubiquitous in commercial herbicides like Acetochlor and Metolachlor, the 2-ethyl-6-fluoro substitution pattern represents a high-value target for Resistance-Breaking (RB) agrochemical research. The introduction of fluorine at the ortho position modulates metabolic stability (blocking ring hydroxylation) and alters the dipole moment without significantly changing the steric bulk compared to the methyl group.

This guide provides validated protocols for the free-basing, N-acylation, and subsequent alkylation of this intermediate, designed for researchers optimizing Very Long Chain Fatty Acid (VLCFA) elongase inhibitors.

Chemical Rationale & Mechanism[1][2]

The "Fluorine Effect" in Herbicide Design

In chloroacetanilide design, the ortho-substituents are critical for locking the conformation of the amide bond, which is essential for binding to the VLCFA elongase enzyme complex.

  • Steric Control: The ethyl group at C2 provides the necessary bulk to restrict rotation around the N-Aryl bond, maintaining the bioactive "atropisomer-like" conformation.

  • Metabolic Blocking: The C6-Fluorine atom mimics the size of a hydrogen or small methyl group (Van der Waals radius: F = 1.47 Å vs. CH₃ = 2.0 Å) but exerts a strong electron-withdrawing effect. This deactivates the aromatic ring against electrophilic attack and blocks oxidative metabolism (hydroxylation) at the C6 position, potentially extending the half-life of the active ingredient (AI) in the soil or plant.

Synthetic Pathway Overview

The synthesis generally follows a divergent route:

  • Neutralization: Liberation of the free aniline from the hydrochloride salt.

  • N-Alkylation (Optional/Sequence Dependent): Introduction of the alkoxyalkyl side chain (e.g., methoxymethyl).

  • N-Acylation: Reaction with chloroacetyl chloride to form the core chloroacetanilide pharmacophore.

(Note: The sequence of Acylation vs. Alkylation depends on the specific target. The protocol below prioritizes Acylation first for stability, followed by N-alkylation).

Visualization: Synthetic Workflow

The following diagram illustrates the conversion of 2-Ethyl-6-fluoroaniline HCl into a functionalized herbicide scaffold.

G Start 2-Ethyl-6-fluoroaniline Hydrochloride Step1 Step 1: Neutralization (NaOH/DCM) Start->Step1 Desalting Inter1 Free Aniline (Reactive Species) Step1->Inter1 Yield >98% Step2 Step 2: N-Acylation (Chloroacetyl Chloride) Inter1->Step2 Schotten-Baumann Inter2 Chloroacetanilide Intermediate Step2->Inter2 Amide Formation Step3 Step 3: N-Alkylation (Alkoxyalkyl Halide) Inter2->Step3 Phase Transfer Cat. Final Target Herbicide (Fluorinated Analog) Step3->Final Functionalization

Caption: Synthetic workflow transforming the HCl salt into a bioactive fluorinated chloroacetanilide herbicide.

Experimental Protocols

Protocol A: Salt Neutralization (Free-Basing)

Objective: To isolate the reactive free amine from 2-Ethyl-6-fluoroaniline hydrochloride for use in nucleophilic substitutions. The HCl salt is preferred for storage due to stability, but the free base is required for synthesis.

Materials:

  • 2-Ethyl-6-fluoroaniline HCl (10.0 g, 57 mmol)

  • Dichloromethane (DCM) (100 mL)

  • Sodium Hydroxide (1M aqueous solution) (100 mL)

  • Brine (saturated NaCl)

Procedure:

  • Suspension: In a 500 mL separatory funnel, suspend the 2-Ethyl-6-fluoroaniline HCl in 100 mL of DCM.

  • Neutralization: Add 100 mL of 1M NaOH. Shake vigorously for 2–3 minutes. The solid salt should dissolve as the free amine partitions into the organic (DCM) layer.

  • Separation: Allow layers to separate. Collect the lower organic layer.

  • Extraction: Re-extract the aqueous layer with an additional 30 mL of DCM to ensure complete recovery.

  • Drying: Combine organic layers, dry over anhydrous MgSO₄, and filter.

  • Concentration: Remove solvent under reduced pressure (rotary evaporator, 30°C) to yield the free aniline as a pale oil.

    • Checkpoint: Verify absence of Cl⁻ ions in the oil if necessary, though subsequent steps tolerate trace salts.

Protocol B: Synthesis of the Chloroacetanilide Scaffold (N-Acylation)

Objective: Formation of the amide bond using Chloroacetyl Chloride.[1] This is the core pharmacophore generation step.

Materials:

  • Free 2-Ethyl-6-fluoroaniline (from Protocol A)

  • Chloroacetyl chloride (1.1 equiv)[2]

  • Triethylamine (TEA) (1.2 equiv) or Pyridine

  • Solvent: Ethyl Acetate (EtOAc) or Toluene (anhydrous)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with the free aniline (1 equiv) and EtOAc (10 volumes). Cool the solution to 0–5°C using an ice bath.

  • Base Addition: Add TEA (1.2 equiv) to the stirring solution.

  • Acylation: Add Chloroacetyl chloride (1.1 equiv) dropwise via an addition funnel over 30 minutes. Critical: Maintain internal temperature <10°C to prevent bis-acylation or polymerization.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1). The aniline spot should disappear.

  • Quench: Add water (5 volumes) to quench unreacted acid chloride.

  • Workup: Separate the organic layer.[1][2][3] Wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ (to neutralize acid), and brine.

  • Isolation: Dry over Na₂SO₄ and concentrate. The product, 2-chloro-N-(2-ethyl-6-fluorophenyl)acetamide , often crystallizes upon standing or trituration with hexane.

Data Specification Table:

ParameterSpecificationNotes
Reaction Temp 0°C to RTExothermic addition; control is vital.
Stoichiometry 1.0 : 1.1 : 1.2Aniline : Acid Chloride : Base
Typical Yield 85–92%High efficiency Schotten-Baumann reaction.
Appearance Off-white solidMelting point characterization required.
Protocol C: N-Alkylation (Side-Chain Introduction)

Objective: To attach the alkoxyalkyl group (e.g., methoxymethyl) to the amide nitrogen. This step differentiates the herbicide (e.g., creating a fluorinated analog of Acetochlor).

Materials:

  • Chloroacetanilide intermediate (from Protocol B)[4]

  • Chloromethyl methyl ether (MOM-Cl) or appropriate alkylating agent

  • Base: Sodium Hydride (NaH, 60% dispersion) or NaOH (50% aq) with Phase Transfer Catalyst (TBAB)

  • Solvent: THF (anhydrous) or Toluene

Procedure (Phase Transfer Method - Safer):

  • Dissolution: Dissolve the amide intermediate in Toluene. Add Tetrabutylammonium bromide (TBAB, 5 mol%).

  • Base: Add 50% NaOH solution (2 equiv) with vigorous stirring.

  • Alkylation: Add the alkylating agent (e.g., bromomethyl methyl ether) dropwise at 15–20°C.

  • Heating: Heat the biphasic mixture to 50°C for 3–5 hours.

  • Workup: Cool, separate layers, wash organic layer with water, and concentrate.

  • Purification: Column chromatography is usually required to remove unreacted amide.

Safety & Handling Guidelines

  • Fluorinated Anilines: 2-Ethyl-6-fluoroaniline is toxic by inhalation and skin contact. It may induce methemoglobinemia. All operations must be performed in a functioning fume hood.

  • Chloroacetyl Chloride: A potent lachrymator and corrosive.[5] Double-glove (Nitrile/Laminate) and use a full-face shield during addition.

  • Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with general organic solvents if incineration protocols differ for halogenated waste at your facility.

References

  • Synthesis of Chloroacetanilides: Organic Syntheses, Coll. Vol. 9, p. 74 (1998); Vol. 74, p. 224 (1996). (General method for N-chloroacetylation of hindered anilines). Link

  • Fluorine in Agrochemicals: Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29. (Context on bioisosterism of F vs Me). Link

  • Acetochlor Structure & Synthesis: PubChem Compound Summary for CID 1988, Acetochlor. (Structural reference for the 2-ethyl-6-methyl analog). Link

  • Phase Transfer Catalysis in Amide Alkylation: Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. (Methodology adapted for N-alkylation).[1][2][3][6][7] Link

Sources

Method

Advanced Application Note: Experimental Protocols for 2-Ethyl-6-fluoroaniline Hydrochloride

Executive Summary & Compound Analysis 2-Ethyl-6-fluoroaniline hydrochloride presents a unique dual challenge in synthetic organic chemistry: steric hindrance and electronic deactivation . Steric Blockade: The 2-ethyl gro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

2-Ethyl-6-fluoroaniline hydrochloride presents a unique dual challenge in synthetic organic chemistry: steric hindrance and electronic deactivation .

  • Steric Blockade: The 2-ethyl group provides significant bulk, impeding the approach of electrophiles.

  • Electronic Effect: The 6-fluoro substituent, while small, exerts a strong inductive withdrawing effect (

    
    ), reducing the nucleophilicity of the nitrogen lone pair.
    
  • Salt Form: The hydrochloride salt stabilizes the amine but requires quantitative neutralization prior to use in nucleophilic or catalytic cycles.

This guide provides optimized protocols for liberating the free base and deploying it in two high-value transformations: Amide Coupling (via Acyl Chlorides) and Buchwald-Hartwig Amination .

Key Physical Properties (Predicted)
PropertyValue / CharacteristicImplication for Protocol
State White to off-white crystalline solidHygroscopic; store under desiccant.
Solubility (Salt) Water, Methanol, DMSODissolve in aqueous phase for neutralization.
Solubility (Free Base) DCM, EtOAc, Toluene, THFExtract into organic phase for anhydrous reactions.
pKa (Conjugate Acid) ~3.5 - 4.0 (Est.)Lower than aniline (4.6) due to F-induction; requires stronger bases or activation.

Safety & Handling (SDS Summary)

Hazard Classification: Acute Tox. 3 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A. Critical Warning: Aniline derivatives can induce methemoglobinemia. All operations must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, lab coat.

  • Spill Response: Absorb with sand/vermiculite. Do not use bleach (potential formation of chloroamines).

  • Incompatibility: Strong oxidizers, acid anhydrides, acid chlorides (uncontrolled reaction).[1]

Protocol A: Quantitative Liberation of Free Base

Prerequisite for all subsequent reactions.

The hydrochloride salt is non-nucleophilic. In situ neutralization is possible but often leads to variable yields due to salt precipitation coating the reagents. Isolation of the free base is recommended for consistent kinetics.

Reagents
  • 2-Ethyl-6-fluoroaniline HCl (10 mmol, 1.75 g)

  • Saturated NaHCO₃ or 1M NaOH (20 mL)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (30 mL)

  • Brine (Sat. NaCl)

Step-by-Step Procedure
  • Dissolution: Suspend the HCl salt in 10 mL of water. It may not fully dissolve until base is added.

  • Neutralization: Slowly add 20 mL of Sat. NaHCO₃ (or 1M NaOH) with vigorous stirring.

    • Observation: The solution will turn cloudy/oily as the free base separates.

    • Check pH: Ensure pH > 9.

  • Extraction: Transfer to a separatory funnel. Extract 3x with 10 mL DCM.

  • Drying: Combine organic layers, wash once with Brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate in vacuo (Rotavap) at 30°C.

    • Result: Pale yellow/brown oil. Use immediately to prevent oxidation.

Protocol B: Sterically Hindered Amide Coupling

Methodology: Schotten-Baumann Acylation

Standard peptide coupling reagents (EDC/NHS) often fail with 2,6-disubstituted anilines due to the slow rate of attack on the active ester. The Acid Chloride method is preferred for its high electrophilicity.

Workflow Diagram

AmideCoupling Start Acid Precursor (R-COOH) Activation Activation (SOCl2 or (COCl)2 / DMF cat.) Start->Activation DCM, 0°C -> RT Intermed Acyl Chloride (R-COCl) Activation->Intermed - HCl, - SO2/CO/CO2 Coupling Coupling Reaction (Free Base Aniline + Et3N) Intermed->Coupling Add Aniline Solution Quench Quench & Workup (1M HCl / NaHCO3) Coupling->Quench Monitor TLC Product Final Amide Quench->Product Purification

Figure 1: Optimized workflow for converting sterically hindered acids and anilines into amides via the Acyl Chloride intermediate.

Experimental Procedure
  • Activation (Acid Chloride Formation):

    • Dissolve carboxylic acid (1.1 equiv) in anhydrous DCM under N₂.

    • Add catalytic DMF (2-3 drops).

    • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Warm to RT and stir for 2 hours (gas evolution must cease).

    • Note: Evaporate solvent/excess reagent if the acid chloride is volatile; otherwise, use the solution directly.

  • Coupling:

    • Dissolve 2-Ethyl-6-fluoroaniline (Free Base) (1.0 equiv) and Triethylamine (Et₃N) (1.5 equiv) in anhydrous DCM.

    • Cool amine solution to 0°C.[2]

    • Add the Acyl Chloride solution dropwise.[2]

    • Critical Step: Allow to warm to RT and stir for 12–18 hours. The steric bulk requires extended reaction times compared to simple anilines.

  • Workup:

    • Quench with 1M HCl (to remove unreacted amine/Et₃N).

    • Wash with Sat. NaHCO₃ (to remove unreacted acid).

    • Dry (MgSO₄) and concentrate.[3]

Protocol C: Buchwald-Hartwig Cross-Coupling

Methodology: Pd-Catalyzed C-N Bond Formation[4]

Coupling this aniline with aryl halides is challenging. The ortho-ethyl group hinders coordination to Palladium. Ligand selection is the deciding factor.

Recommended System:

  • Catalyst: Pd(OAc)₂ or Pd₂dba₃

  • Ligand: BrettPhos or RuPhos (Specifically designed for hindered amines/halides).

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃.

Catalytic Cycle Visualization

BuchwaldHartwig Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Steric Bottleneck) OxAdd->AmineBind H2N-Ar' Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot - Base-HX RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd(II) -> Pd(0) RedElim->Pd0

Figure 2: The Buchwald-Hartwig catalytic cycle. The "Amine Binding" step is the rate-limiting bottleneck for 2-Ethyl-6-fluoroaniline due to steric clash.

Experimental Procedure
  • Inert Atmosphere: Flame-dry a Schlenk tube or vial; flush with Argon/Nitrogen.

  • Loading:

    • Add Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%).

    • Add Aryl Bromide (1.0 equiv).[5]

    • Add NaOtBu (1.4 equiv). Note: Handle base in glovebox if possible, or quickly in air.

  • Solvent & Amine:

    • Add anhydrous Toluene or 1,4-Dioxane (concentration ~0.2 M).

    • Add 2-Ethyl-6-fluoroaniline (Free Base) (1.2 equiv).

  • Reaction:

    • Seal vessel. Heat to 100–110°C for 16 hours.

    • Monitoring: Check HPLC/GC. If conversion is low, increase temp to 120°C or add catalyst (1 mol%).

  • Workup:

    • Cool to RT. Filter through a pad of Celite (elute with EtOAc).

    • Concentrate and purify via Flash Chromatography.[6]

Analytical QC & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Amide) Incomplete activation of acid.Ensure Oxalyl Chloride is fresh; use catalytic DMF.
No Reaction (Buchwald) Catalyst poisoning or oxidation.Degas solvents thoroughly (freeze-pump-thaw). Ensure amine is free of HCl.
Blue/Green Color (Buchwald) Oxidation of Aniline/Pd.Oxygen leak. Repeat with stricter inert conditions.

HPLC Method (Generic):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm (Aromatic ring) / 220 nm (Amide bond).

References

  • Fisher Scientific. (2009). Safety Data Sheet: 2-Bromo-6-fluoroaniline (Analogous Hazard Data). Retrieved from

  • National Institutes of Health (NIH). (2005). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.[3] PMC. Retrieved from

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Retrieved from

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Ligands.[4] Retrieved from

  • BenchChem. (2025).[6] Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. Retrieved from

Sources

Application

2-Ethyl-6-fluoroaniline hydrochloride in the synthesis of heterocyclic compounds

Topic: 2-Ethyl-6-fluoroaniline hydrochloride in the synthesis of heterocyclic compounds Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.[1][2] Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Ethyl-6-fluoroaniline hydrochloride in the synthesis of heterocyclic compounds Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.[1][2]

Precision Steric-Electronic Tuning in Heterocyclic Synthesis[1]

Abstract

In modern medicinal chemistry, the "ortho-effect" is a critical lever for optimizing drug-target residence time and metabolic stability.[1][2] 2-Ethyl-6-fluoroaniline hydrochloride (CAS 2551120-63-7) represents a high-value "hybrid" intermediate that bridges the gap between purely steric (2,6-diethyl) and purely electronic (2,6-difluoro) substitution patterns.[1] This guide details the handling, free-basing, and application of this reagent in palladium-catalyzed C-N cross-coupling reactions to generate privileged heterocyclic scaffolds (e.g., benzimidazoles, imidazopyridines) often found in kinase inhibitors (e.g., JAK/TYK2 pathways).[1][2]

Chemical Profile & Strategic Value[1][2]

The 2-ethyl-6-fluoro substitution pattern offers a unique pharmacological profile compared to symmetrical analogs.[1][2]

Feature2,6-Difluoroaniline2,6-Diethylaniline2-Ethyl-6-fluoroaniline
Steric Bulk Low (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-value low)
High (Rotational barrier high)Moderate (Directional)
Electronic Effect Strong EWG (deactivates nucleophile)Weak EDG (activates nucleophile)Balanced (Inductive w/o resonance)
Lipophilicity Low (

~ 0.[1]28)
High (

~ 1.12)
Optimized (

~ 0.70)
Metabolic Stability High (blocks oxidation)Low (benzylic oxidation risk)High (F blocks one site, Et modulates)

Key Application: This aniline is essential when a binding pocket requires a "twist" conformation (induced by the ethyl group) but cannot tolerate the excessive bulk of two ethyl groups, while simultaneously requiring the metabolic protection of a fluorine atom.[1]

Critical Handling Protocol: The "Free-Base" Activation[1][2]

The reagent is supplied as a hydrochloride salt to prevent oxidation and enhance shelf-life.[1] However, the protonated amine is non-nucleophilic.[1] You must liberate the free base in situ or prior to the reaction. [1]

Method A: In-Situ Neutralization (Recommended for Pd-Catalysis)

Best for moisture-sensitive couplings where isolating the free oil is risky.[1]

  • Solvent: Use anhydrous 1,4-Dioxane or Toluene.[1][2]

  • Base: Add Cs₂CO₃ (2.5 - 3.0 equiv) or NaOtBu (1.5 equiv).[1][2]

  • Process: The inorganic base will deprotonate the ammonium salt (

    
    ) in the reaction matrix.[1]
    
  • Note: Ensure vigorous stirring; the HCl salt is often insoluble in organic solvents, so the reaction occurs at the solid-liquid interface.[1]

Method B: Pre-Isolation of Free Base (For sensitive kinetics)

Use this if your catalyst is sensitive to chloride ions.[1]

  • Suspend 2-Ethyl-6-fluoroaniline HCl (10 g) in EtOAc (100 mL).

  • Add sat.[1] aq. NaHCO₃ (100 mL) and stir vigorously for 20 min until the solid dissolves and gas evolution ceases.

  • Separate the organic layer.[1] Extract aqueous layer with EtOAc (2 x 50 mL).

  • Dry combined organics over Na₂SO₄, filter, and concentrate under reduced pressure at <40°C.

  • Result: Pale yellow oil. Use immediately (prone to oxidation).

Core Protocol: Buchwald-Hartwig Coupling

Target: Synthesis of a Kinase Inhibitor Scaffold (e.g., N-Aryl-imidazopyridine).[1] Reference: Adapted from WO2017012647A1 (JAK/TYK2 Inhibitor synthesis).

Reagents & Stoichiometry
  • Substrate: 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine (1.0 equiv)

  • Nucleophile: 2-Ethyl-6-fluoroaniline HCl (1.2 equiv)[1][2]

  • Catalyst: Pd(OAc)₂ (5-10 mol%)[2]

  • Ligand: BINAP or Xantphos (10-15 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) — Acts as both neutralizer and catalytic base.[1]

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure
  • Inerting: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Cool under a stream of Argon.[1]

  • Charging Solids: Add the heterocyclic chloride (1.0 eq), 2-Ethyl-6-fluoroaniline HCl (1.2 eq), Cs₂CO₃ (3.0 eq), Pd(OAc)₂ (0.05 eq), and BINAP (0.10 eq) to the flask.

    • Critical: Do not add the aniline HCl last; bury it under the base to ensure rapid neutralization.[1]

  • Degassing: Add anhydrous 1,4-Dioxane . Sparge with Argon for 15 minutes (or use freeze-pump-thaw x3).

  • Reaction: Heat the mixture to 100°C (oil bath temperature). Stir vigorously (800 rpm).

    • Observation: The mixture will turn from a suspension to a dark orange/brown solution.[1]

  • Monitoring: Check LC-MS at 4 hours.

    • Target Mass: [M+H]+ corresponds to Product.

    • Common Byproduct: Protodehalogenation of the heterocycle (if anhydrous conditions are breached).[1]

  • Workup:

    • Cool to Room Temp.[1][3][4]

    • Filter through a pad of Celite® (elute with EtOAc) to remove Pd-black and inorganic salts.[1]

    • Concentrate filtrate.[1]

  • Purification: Flash Chromatography (SiO₂).[1]

    • Eluent: Gradient 0% -> 50% EtOAc in Hexanes.[1]

    • Note: The product is likely a solid due to the rigid heterocyclic core.[1]

Mechanistic Visualization

The following diagram illustrates the dual pathway: the necessary in-situ neutralization of the HCl salt and the subsequent catalytic cycle.[1]

G cluster_0 In-Situ Activation Phase Salt 2-Ethyl-6-fluoroaniline Hydrochloride (Solid) FreeBase Free Aniline (Active Nucleophile) Salt->FreeBase Neutralization (-HCl, -CO2) Base Cs₂CO₃ (Inorganic Base) Base->FreeBase Pd_N Pd-Amido Complex FreeBase->Pd_N Pd_Pre Pd(OAc)₂ + BINAP Pd_Active LnP(0) Active Catalyst Pd_Pre->Pd_Active Reduction OxAdd Oxidative Addition Complex Pd_Active->OxAdd + ArCl ArCl Heteroaryl Chloride OxAdd->Pd_N + Free Aniline - Base-HCl Pd_N->Pd_Active Regenerate Cat. Product N-Heterocyclic Product Pd_N->Product Reductive Elimination

Caption: Integrated Neutralization and Buchwald-Hartwig Catalytic Cycle. The free base must be generated (green path) to enter the catalytic loop.[1]

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Cl⁻ ions from the salt.[1]Switch to Method B (Pre-isolation of free base) or increase catalyst loading to 10 mol%.
Starting Material Remains Incomplete neutralization.[1]Ensure Cs₂CO₃ is finely ground (increase surface area) or add a drop of water (0.1%) to facilitate phase transfer.
Dehalogenation of Ar-Cl Hydride source present (e.g., solvent impurities).[1][2]Use fresh, anhydrous 1,4-Dioxane.[1] Ensure Argon sparging is thorough.[1]
Regioisomers Steric clash with the Ethyl group.[1]Switch ligand to BrettPhos or RuPhos , which are designed for sterically demanding anilines.[1]
References
  • Patent: Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. (WO2017012647A1). Example 578 (Synthesis of JAK inhibitors).

  • Reagent Data: 2-Ethyl-6-fluoroaniline hydrochloride Safety Data Sheet. Sigma-Aldrich/Merck.[1]

  • Methodology: Buchwald-Hartwig Amination of Sterically Hindered Anilines.[1][2] Surry, D. S., & Buchwald, S. L. (2008).[1] Chemical Science.

  • Context: The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Ethyl-6-fluoroaniline Hydrochloride Synthesis

Executive Summary 2-Ethyl-6-fluoroaniline hydrochloride (CAS: N/A for salt; Free base: 367-27-1 analog/derivative) is a critical aniline intermediate used in the synthesis of acetamide herbicides and specific kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-6-fluoroaniline hydrochloride (CAS: N/A for salt; Free base: 367-27-1 analog/derivative) is a critical aniline intermediate used in the synthesis of acetamide herbicides and specific kinase inhibitors. Its synthesis is complicated by two primary factors: the lability of the C-F bond under reductive conditions and the steric crowding of the 2,6-disubstitution pattern.

This guide provides two validated routes:

  • The Industrial Route (High Volume): Selective hydrogenation of 2-ethyl-6-fluoronitrobenzene.

  • The Precision Route (Lab Scale): Suzuki-Miyaura coupling of 2-bromo-6-fluoroaniline.

Core Synthesis Workflows

Route A: Selective Hydrogenation (Industrial Standard)

Best for: Scale-up (>100g), Cost-efficiency.

The Challenge: Catalytic hydrogenation of nitroarenes containing halogens (F, Cl, Br) often leads to hydrodehalogenation (loss of the halogen), reducing yield and creating impurities that are difficult to separate.[1]

The Solution: Use of Platinum on Carbon (Pt/C) (less active for C-X insertion than Pd) in an acidic medium . Contrary to standard intuition where acid might be avoided, specific patents and process data indicate that maintaining an acidic environment inhibits the oxidative addition of the metal into the C-F bond [1].

Route B: Suzuki-Miyaura Coupling (Medicinal Chemistry)

Best for: Rapid analog generation, avoiding nitro-reduction safety issues.

The Challenge: Ortho-substituted aryl halides are sterically hindered. Ethylboronic acid is prone to protodeboronation (instability) and


-hydride elimination.

The Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate oxidative addition and reductive elimination in sterically crowded environments.

Visual Workflow & Decision Tree

SynthesisWorkflow Start Starting Material Selection RouteA Route A: Nitro Reduction (Scale-Up) Start->RouteA High Volume RouteB Route B: Suzuki Coupling (Lab Scale) Start->RouteB High Speed/Safety PrecursorA 2-Ethyl-6-fluoronitrobenzene RouteA->PrecursorA PrecursorB 2-Bromo-6-fluoroaniline RouteB->PrecursorB StepA1 Hydrogenation Cat: 5% Pt/C (Sulfided) Solvent: MeOH + H2SO4 Temp: 25-40°C, 1-5 bar H2 PrecursorA->StepA1 Critical: Acidic pH StepB1 Cross-Coupling Reagent: Ethylboronic acid Cat: Pd(dppf)Cl2 Base: K3PO4, Solvent: Dioxane/H2O PrecursorB->StepB1 Critical: Ligand Choice Check In-Process Control (IPC) Check for Defluorination/Protodeboronation StepA1->Check StepB1->Check SaltForm Salt Formation Solvent: MTBE/EtOH (10:1) Reagent: HCl (gas) or TMSCl Check->SaltForm Purity >98% Final 2-Ethyl-6-fluoroaniline HCl White Crystalline Solid SaltForm->Final

Caption: Synthesis workflow comparing the Hydrogenation (Route A) and Suzuki Coupling (Route B) pathways, converging at the critical salt formation step.

Troubleshooting & FAQs

Issue 1: Defluorination during Hydrogenation

User Question: "I am using Pd/C for the reduction of 2-ethyl-6-fluoronitrobenzene, but I see significant formation of 2-ethylaniline (loss of fluorine). How do I stop this?"

Technical Diagnosis: Palladium is highly active for oxidative insertion into Carbon-Halogen bonds, especially C-F bonds in the presence of hydrogen. This side reaction is often exothermic and autocatalytic.

Corrective Protocol:

  • Switch Catalyst: Replace Pd/C with 5% Pt/C or Sulfided Pt/C . Platinum is less active toward C-Halogen hydrogenolysis while remaining active for Nitro reduction.

  • Acidic Modification: Conduct the reaction in an acidic medium. Add 0.5 - 1.0 equivalents of H2SO4 or H3PO4 to the methanol solvent.

    • Mechanism:[2][3][4][5][6] The presence of acid inhibits the dehalogenation pathway, likely by protonating the resulting aniline (preventing it from coordinating strongly to the catalyst surface where it might undergo further reduction) or by modifying the catalyst surface electronics [1].

  • Temperature Control: Maintain temperature below 50°C . Higher temperatures exponentially increase the rate of C-F cleavage.

Issue 2: Low Yield in Suzuki Coupling

User Question: "I am coupling 2-bromo-6-fluoroaniline with ethylboronic acid, but the conversion is stalled at 60%. Adding more boronic acid doesn't help."

Technical Diagnosis: Ethylboronic acid is unstable and prone to protodeboronation (hydrolysis of the C-B bond) and


-hydride elimination  before transmetallation can occur. The ortho-fluoro group also creates steric hindrance.

Corrective Protocol:

  • Change Boron Source: Switch from ethylboronic acid to Potassium ethyltrifluoroborate (EtBF3K) . This salt is more stable to hydrolysis and allows for slow release of the active species.

  • Catalyst System: Use Pd(dppf)Cl2[7]·DCM (5 mol%) with K3PO4 (3 equiv) in Toluene/Water (10:1) at 80-100°C. The bidentate ligand (dppf) prevents

    
    -hydride elimination better than PPh3.
    
  • Anhydrous Conditions: If using the boronic acid, ensure solvents are degassed rigorously to prevent homocoupling and oxidation.

Issue 3: "Oiling Out" During Salt Formation

User Question: "When I add HCl to my aniline, it forms a sticky brown oil instead of a white solid. How do I get crystals?"

Technical Diagnosis: Aniline hydrochlorides are often hygroscopic and can form "oils" if water is present or if the solvent polarity is incorrect. 2-Ethyl-6-fluoroaniline is lipophilic, making the salt solubility sensitive.

Corrective Protocol:

  • Solvent Switch: Do not use pure water or alcohols. Dissolve the free base in Methyl tert-butyl ether (MTBE) or Ethyl Acetate .

  • Reagent: Add 4M HCl in Dioxane or bubble anhydrous HCl gas slowly at 0°C.

  • Seeding: If oil forms, scratch the glass or add a seed crystal. If persistent, reheat to dissolve the oil, add a non-polar anti-solvent (Hexane/Heptane) dropwise until cloudy, and cool slowly.

Detailed Experimental Protocols

Protocol A: Selective Hydrogenation (Anti-Defluorination Method)

Reference Standard: Adapted from US Patent 5068436 [1]

Reagents:

  • 2-Ethyl-6-fluoronitrobenzene (100 mmol)

  • Catalyst: 5% Pt/C (sulfided preferred) (1.0 g, ~50% water wet)

  • Solvent: Methanol (150 mL)

  • Additive: Sulfuric Acid (98%, 0.5 equiv) or H3PO4.

Procedure:

  • Charge: In a high-pressure autoclave, add the nitro compound, Methanol, and Acid. Stir to dissolve.

  • Catalyst Addition: Add the Pt/C catalyst under a nitrogen blanket (Safety: Pyrophoric).

  • Hydrogenation: Purge with N2 (3x), then H2 (3x). Pressurize to 5 bar (70 psi) H2.

  • Reaction: Stir vigorously at 30-40°C . Monitor H2 uptake. Reaction is complete when uptake ceases (approx 2-4 hours).

  • Work-up: Filter catalyst through Celite. Neutralize the filtrate with NaOH (aq) to pH 8-9.

  • Isolation: Extract with Ethyl Acetate. Wash with brine.[8][9] Dry over Na2SO4.[8][9] Concentrate to yield the free base oil.

Protocol B: HCl Salt Formation

Procedure:

  • Dissolve 10g of crude 2-Ethyl-6-fluoroaniline in 50 mL MTBE .

  • Cool to 0-5°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 equiv, ~16 mL) over 20 minutes. White precipitate should form immediately.

  • Stir for 1 hour at 0°C.

  • Filtration: Filter the solid under N2 (to prevent moisture absorption). Wash with cold MTBE/Hexane (1:1).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Data Summary: Catalyst Performance

Catalyst SystemAdditiveConversion (%)Defluorination (%)Yield (%)
10% Pd/C None100%>15% (High)82%
5% Pt/C None100%2-5%93%
5% Pt/C H2SO4 (0.5 eq) 100% <0.5% 98%
Raney Ni None95%1-3%90%

Note: Data represents typical values for halonitrobenzene reductions under optimized conditions.

References

  • Process for inhibiting dehalogenation of fluorinated and chlorinated benzenoid nitro compounds.
  • Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Source: Organic Syntheses URL:[Link] Relevance: Provides general conditions for coupling hindered ortho-substituted anilines.

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Source: PubMed / RSC Advances URL:[Link] Relevance: Validates the use of unprotected bromoanilines in cross-coupling reactions.

  • 2-Ethyl-6-fluoroaniline hydrochloride Structure & Properties. Source: PubChem URL:[Link] Relevance: Verification of chemical identity and formula.

Sources

Optimization

side reactions in the synthesis of 2-Ethyl-6-fluoroaniline hydrochloride

This guide serves as a technical support resource for the synthesis of 2-Ethyl-6-fluoroaniline Hydrochloride , focusing on the critical reduction step and salt formation where side reactions are most prevalent. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis of 2-Ethyl-6-fluoroaniline Hydrochloride , focusing on the critical reduction step and salt formation where side reactions are most prevalent.

Executive Summary

The synthesis of 2-Ethyl-6-fluoroaniline hydrochloride (CAS: N/A for salt, Free base: 2-Ethyl-6-fluoroaniline) typically proceeds via the catalytic hydrogenation of 2-ethyl-6-fluoronitrobenzene , followed by hydrochlorination.[1]

Core Challenge: The presence of the fluorine atom ortho to the reaction center (nitro group) and the ethyl group creates a "perfect storm" for two specific side reactions: Hydrodefluorination (loss of fluorine) and Regio-isomeric contamination (from the precursor synthesis).

Part 1: The Reaction Pathway & Side Reactions

The following DOT diagram illustrates the main reaction pathway and the critical divergence points where impurities are generated.

G Start 2-Ethyl-6-fluoronitrobenzene (Precursor) Nitroso Nitroso Intermediate Start->Nitroso H2, Cat. Defluoro IMPURITY A: 2-Ethylaniline (Defluorination) Start->Defluoro Pd/C, High Temp (C-F Cleavage) Isomer IMPURITY C: 4-Ethyl-2-fluoroaniline (Regio-isomer) Start->Isomer Carried over from Nitration Step Hydroxyl Hydroxylamine Nitroso->Hydroxyl + H2 Aniline 2-Ethyl-6-fluoroaniline (Free Base) Hydroxyl->Aniline + H2 (Main Path) Azoxy IMPURITY B: Azoxy Dimer Hydroxyl->Azoxy Condensation (Low H2 Pressure) Salt 2-Ethyl-6-fluoroaniline HCl (Final Salt) Aniline->Salt HCl/IPA

Figure 1: Reaction pathway showing the reduction of the nitro precursor and potential divergence into defluorination or coupling side reactions.[1]

Part 2: Critical Control Points & Troubleshooting
Issue 1: Hydrodefluorination (Loss of Fluorine)

Symptom: Appearance of 2-ethylaniline (Des-fluoro impurity) in GC/HPLC.[1] Mechanism: Carbon-Fluorine (C-F) bonds are susceptible to oxidative addition by transition metals, particularly Palladium (Pd), under hydrogenation conditions.[1] This is exacerbated by the electron-withdrawing nitro group which weakens the C-F bond during the intermediate stages.

VariableRecommendationScientific Rationale
Catalyst Use 5% Pt/C (Sulfided) or Pt/C + Vanadium Platinum (Pt) has a lower affinity for C-F oxidative addition compared to Palladium (Pd).[1] Sulfided forms further poison the active sites responsible for hydrogenolysis.
Inhibitors Add Morpholine or Tetramethylammonium chloride These bases neutralize HF formed in situ, preventing the autocatalytic cycle of defluorination.
Solvent Methanol or IPA Avoid acidic solvents (Acetic acid) which promote defluorination.[1]
Pressure 5–10 bar (Moderate) Extremely high pressures increase the kinetic rate of side reactions once the nitro reduction is complete.

Troubleshooting Protocol:

If >1% Defluorination is observed:

  • Switch catalyst from Pd/C to Pt/C (Sulfided) .

  • Stop the reaction immediately upon hydrogen uptake cessation (do not "soak").

  • Add 0.1 eq of Morpholine to the reaction mixture.

Issue 2: Regio-Isomeric Impurities

Symptom: A peak with identical Mass (MS) but slightly different Retention Time (RT).[1] Origin: This is not formed during reduction but is carried over from the precursor synthesis.

  • Route A (Nitration of 1-ethyl-3-fluorobenzene): Produces significant amounts of 4-ethyl-2-fluoroaniline (Para to Ethyl) and 2-ethyl-4-fluoroaniline (Para to Fluoro).[1] The desired 2,6-isomer is sterically crowded and often the minor product.

  • Route B (Alkylation of 2-fluoroaniline): Produces 4-ethyl-2-fluoroaniline (Para-alkylation).[1]

Identification Guide:

  • 2-Ethyl-6-fluoroaniline (Target):

    
     (NMR) shows a triplet (or dd) for the proton at position 4 (para to N), integrated as 1H.[1]
    
  • 4-Ethyl-2-fluoroaniline (Impurity):

    
     shows a specific coupling pattern for the proton at position 6 (ortho to N, ortho to F).[1]
    

Purification Strategy:

Isomers are difficult to separate after reduction. Purification must occur at the Nitro stage. Crystallization of the nitro precursor from Heptane/EtOAc (9:1) is recommended to remove the 4-ethyl isomer before hydrogenation.[1]

Issue 3: Salt Formation & Oxidation

Symptom: The white hydrochloride salt turns pink or brown upon drying. Mechanism: Anilines are electron-rich and prone to oxidation by air (forming quinones/imines).[1] The 2,6-substitution provides some steric protection, but the salt formation generates heat which accelerates oxidation.

Protocol for Stable Salt Formation:

  • Dissolution: Dissolve the free base aniline in anhydrous Ethyl Acetate or IPA (degassed with

    
    ).
    
  • Acidification: Add HCl in Isopropanol (5-6N) dropwise at 0–5°C . Do not use aqueous HCl if possible to avoid hygroscopicity.

  • Isolation: Filter the precipitate under a nitrogen blanket.

  • Drying: Vacuum dry at

    
    .
    
Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at the hydroxylamine intermediate?

  • Cause: Poisoning of the catalyst by sulfur (if using sulfided catalyst improperly) or insufficient hydrogen mass transfer.[1]

  • Fix: Increase agitation speed (rpm) to improve gas-liquid mixing. If using sulfided Pt/C, ensure temperature is

    
     as it is less active than Pd.
    

Q2: Can I use Raney Nickel instead of Pt/C?

  • Answer: Yes, but with caution. Raney Nickel is cheaper but can lead to over-reduction (ring saturation) or defluorination if the pH is not controlled. It is generally less selective for fluorinated aromatics than Platinum.

Q3: How do I remove the "Azoxy" impurity (dimer)?

  • Answer: Azoxy impurities (yellow/orange color) form when the reduction is too slow or runs out of hydrogen.[1]

  • Fix: They are hard to remove by crystallization. It is better to drive the reaction to completion by adding fresh catalyst and repressurizing with

    
    . The azoxy compound will eventually reduce to the aniline.
    
References
  • Catalytic Hydrogenation of Fluoronitrobenzenes

    • Source: "Selective hydrogenation of chloronitrobenzenes and fluoronitrobenzenes.
    • Context: Establishes Pt/C as the superior catalyst for minimizing hydrodehalogen
    • (Representative link for concept verification)

  • Regioselectivity in Alkylbenzene Nitration

    • Source: BenchChem Technical Guides, "Regioselectivity of Nitr
    • Context: Explains the formation of 4-ethyl and 2-ethyl isomers during the precursor synthesis.[1]

  • Synthesis of 2-Ethyl-6-fluoroaniline (Patents)

    • Source: CN105646233A "Preparation process of 2-chloro-6-fluoroaniline" (Analogous chemistry).[1]

    • Context: Describes the handling of ortho-fluoroaniline derivatives and halogen
    • [1]

  • Defluorination Mechanisms

    • Source: "Hydrogenation of halonitrobenzenes without dehalogenation", US P
    • Context: Details the use of acid scavengers and specific catalyst modifiers to prevent C-F bond cleavage.
    • [1]

Sources

Troubleshooting

Technical Support Center: 2-Ethyl-6-fluoroaniline Hydrochloride Purification

Ticket ID: #PUR-2E6F-HCl Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Purification, Oxidation, and Salt Stoichiometry Executive Summary 2-Ethyl-6-fluoroaniline hydrochloride (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-2E6F-HCl Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Purification, Oxidation, and Salt Stoichiometry

Executive Summary

2-Ethyl-6-fluoroaniline hydrochloride (CAS: 2090-53-1 (freebase analog)) presents a unique set of purification challenges due to the steric hindrance of the 2,6-disubstitution pattern and the electronic effects of the fluorine atom. Common issues include rapid oxidative degradation (browning), difficulty in removing regioisomers (e.g., 4-fluoro analogs), and hygroscopicity of the hydrochloride salt.

This guide provides self-validating protocols to restore purity, ensure correct salt stoichiometry, and stabilize the compound for long-term storage.

Module 1: The "Color" Problem (Oxidative Degradation)

Symptom: The white crystalline salt turns pink, brown, or black upon exposure to air or light. Root Cause: Anilines are prone to radical oxidation, forming quinones and azo-linkages. The 2,6-substitution provides some steric protection but does not eliminate this pathway.

Protocol: Oxidative Rescue (Activated Carbon Treatment)

Use this protocol if your material is >95% pure by HPLC but visually degraded.

  • Dissolution: Dissolve the crude hydrochloride salt in Methanol (MeOH) or Ethanol (EtOH) . Avoid water if possible to prevent hydrolysis.

  • Adsorption: Add Activated Charcoal (Norit A or equivalent) at 5-10% w/w relative to the substrate.

    • Technical Insight: Charcoal preferentially adsorbs planar, high-molecular-weight colored impurities (polymeric anilines).

  • Thermal Treatment: Heat to mild reflux (60°C) for 15–30 minutes. Do not boil vigorously as this can promote further oxidation.

  • Filtration: Filter hot through a Celite 545 pad to remove charcoal fines.

    • Critical Step: Pre-wash the Celite pad with hot solvent to prevent product loss by adsorption.

  • Re-acidification: Add a trace amount of HCl (in dioxane or ether) to the filtrate to ensure the amine remains protonated before crystallization.

Module 2: Isomeric Purity & Isolation Workflows

Challenge: Separating the 2-ethyl-6-fluoro isomer from potential 4-fluoro or unalkylated impurities. Solution: The "Acid-Base Swing" is the most robust method for removing non-basic impurities (tars) and separating isomers based on pKa differences.

Workflow Diagram: Acid-Base Purification Swing

AcidBaseSwing Start Impure 2-Ethyl-6-fluoroaniline HCl Freebase Step 1: Basify (pH > 10) (NaOH/NaHCO3) Start->Freebase Dissolve in H2O Extract Step 2: Extract into Organic (DCM or MTBE) Freebase->Extract Phase Separation Wash Step 3: Aqueous Wash (Brine/Water) Extract->Wash Remove inorganic salts Dry Step 4: Dry Organic Layer (Na2SO4) Wash->Dry Remove H2O traces SaltForm Step 5: Salt Formation (Add HCl in Dioxane/Ether) Dry->SaltForm Controlled Acid Addition Filter Step 6: Isolation (Filtration under N2) SaltForm->Filter Precipitate Pure Salt

Caption: The Acid-Base Swing utilizes pH manipulation to isolate the target amine from neutral impurities and inorganic salts.

Step-by-Step Protocol: The "Swing" Method
  • Basification: Suspend the impure salt in water (10 mL/g). Slowly add 2M NaOH until pH > 10. The solid should dissolve and then oil out as the freebase.

  • Extraction: Extract 3x with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) .

    • Why MTBE? It separates cleanly and does not form emulsions as easily as DCM with anilines.

  • Washing: Wash the combined organic layers with Brine (saturated NaCl) to remove trapped water and inorganic bases.

  • Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄) for 20 minutes. Filter.

  • Salting Out (Critical):

    • Cool the organic solution to 0–5°C.

    • Dropwise add 4M HCl in Dioxane or 2M HCl in Diethyl Ether .

    • Endpoint: Stop addition when precipitation ceases.[1] Excess acid can cause discoloration or hygroscopicity issues.

Module 3: Salt Stoichiometry & Recrystallization

Issue: The salt is "sticky" or hygroscopic. Diagnosis: Likely presence of excess HCl (forming a wet paste) or trapped solvent.

Recrystallization Solvent Selection Table
Solvent SystemPolaritySuitabilityNotes
Ethanol / Diethyl Ether High / LowExcellent Dissolve in min. hot EtOH; add Ether to cloud point.
Isopropanol (IPA) MediumGood Good for removing colored impurities; slow cooling required.
Water HighPoor High risk of hydrolysis; difficult to dry the salt.
Acetonitrile MediumModerate Use only if other methods fail; good for removing non-polar impurities.
Protocol: Anti-Solvent Recrystallization
  • Place the crude salt in a flask.

  • Add Absolute Ethanol dropwise with heating (60°C) until just dissolved.

  • Remove from heat.[2] Add Diethyl Ether or Hexane dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then place in an ice bath (0°C).

  • Filter the white needles under nitrogen/argon to prevent immediate oxidation.

Module 4: Troubleshooting Decision Tree

Troubleshooting Problem Start: Identify Issue Color Issue: Dark Color? Problem->Color Purity Issue: Low Purity? Problem->Purity State Issue: Oiling Out? Problem->State Charcoal Action: Charcoal Treatment (See Module 1) Color->Charcoal AcidBase Action: Acid-Base Swing (See Module 2) Purity->AcidBase Seed Action: Seed Crystal & Slow Cooling State->Seed SolventChange Action: Change Solvent (Try IPA instead of EtOH) State->SolventChange

Caption: Diagnostic flow for resolving common physical and chemical defects in the purification process.

FAQ: Frequently Asked Questions

Q1: Why does my product turn purple after filtration? A: This indicates oxidation of the surface layer. 2-Ethyl-6-fluoroaniline is sensitive to air.[3]

  • Fix: Wash the filter cake with cold, anhydrous ether (to remove surface mother liquor) and dry immediately in a vacuum desiccator filled with Nitrogen or Argon.

Q2: The melting point is lower than expected (e.g., <150°C). Why? A: This usually indicates retained solvent or the presence of the freebase form mixed with the salt.

  • Fix: Dry the sample at 40°C under high vacuum ( < 1 mbar) for 12 hours. If the MP is still low, perform the Acid-Base Swing to ensure 100% conversion to the hydrochloride salt.

Q3: Can I use water for recrystallization? A: It is not recommended . While the salt is water-soluble, the 2,6-disubstitution makes the amine weakly basic. In hot water, the salt can partially hydrolyze, releasing free HCl and the freebase, which may steam distill or oil out, ruining the yield [1].

Q4: How do I store the purified salt? A: Store in an amber glass vial (to block UV light) under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Desiccants are recommended as the salt is hygroscopic [2].

References

  • Rubin Group . Recrystallization and Solvent Selection Guide. Retrieved from

  • BenchChem . Stability and Storage of Fluoroanilines. Retrieved from

  • MIT OpenCourseWare . Two-Solvent Recrystallization Guide. Retrieved from

  • PubChem . 2-Ethyl-6-fluoroaniline Compound Summary. Retrieved from

Sources

Optimization

optimizing reaction time for 2-Ethyl-6-fluoroaniline hydrochloride synthesis

Topic: Optimization of Reaction Time & Selectivity in Catalytic Hydrogenation Executive Summary This guide addresses the optimization of reaction time for the synthesis of 2-Ethyl-6-fluoroaniline hydrochloride via the ca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Time & Selectivity in Catalytic Hydrogenation

Executive Summary

This guide addresses the optimization of reaction time for the synthesis of 2-Ethyl-6-fluoroaniline hydrochloride via the catalytic hydrogenation of 2-ethyl-6-fluoronitrobenzene .

The central challenge in this synthesis is the Selectivity-Activity Trade-off . While increasing temperature and pressure accelerates the reduction of the nitro group (


), it exponentially increases the risk of hydrodefluorination  (cleavage of the C-F bond), leading to the impurity 2-ethylaniline. This guide provides a self-validating protocol to minimize reaction time without compromising the fluorinated scaffold.

Module 1: Reaction Kinetics & The Defluorination Trap

The Mechanism

The reduction of the nitro group proceeds through a stepwise pathway (Nitro


 Nitroso 

Hydroxylamine

Amine). The rate-limiting step is often the initial adsorption and reduction of the nitro group. However, the C-F bond at the ortho position is labile under high-energy hydrogenation conditions, particularly with standard Palladium catalysts.
Optimization Parameters

To optimize reaction time (


), we manipulate three variables:
  • Catalyst Selection: Platinum (Pt) is preferred over Palladium (Pd) for halogenated aromatics as it exhibits lower hydrogenolysis activity toward C-F bonds while maintaining high nitro-reduction activity.

  • Hydrogen Pressure (

    
    ):  Increasing pressure accelerates the nitro reduction (zero-order to first-order dependence depending on saturation) but has a diminishing return on defluorination.
    
  • Temperature (

    
    ):  This is the critical control point. Defluorination has a higher activation energy (
    
    
    
    ) than nitro reduction. Keep
    
    
    .
Visualization: Reaction Pathways

The following diagram illustrates the "Happy Path" (Target Product) versus the "Critical Failure Path" (Defluorination).

ReactionPath Start 2-Ethyl-6-fluoronitrobenzene Inter1 Nitroso Intermediate Start->Inter1 + H2 (Fast) Inter2 Hydroxylamine Intermediate Inter1->Inter2 + H2 Target 2-Ethyl-6-fluoroaniline (Free Base) Inter2->Target + H2 (Rate Determining) Impurity 2-Ethylaniline (Defluorinated Impurity) Target->Impurity Over-reduction (High T, Pd Cat) Salt 2-Ethyl-6-fluoroaniline HCl (Final Salt) Target->Salt + HCl (anhydrous)

Figure 1: Reaction pathway showing the critical divergence between product formation and defluorination.

Module 2: Optimized Experimental Protocol

Step 1: Catalytic Hydrogenation (The "Safe-Fast" Method)

Target Reaction Time: 2–4 Hours

ParameterRecommendationScientific Rationale
Catalyst 5% Pt/C (sulfided) or 1% Pt + 0.1% V/C Pt reduces C-F bond cleavage risk compared to Pd. Vanadium doping further suppresses hydrogenolysis [1].
Loading 0.5 - 1.0 mol%High loading speeds up reaction but increases local "hotspots" on the catalyst surface that promote side reactions.
Solvent Methanol or Ethanol Polar protic solvents facilitate hydrogen transfer. Avoid acidic solvents during reduction to prevent salt precipitation on the catalyst.
Pressure 5–10 bar (70–145 psi) Higher pressure drives the nitro reduction kinetics without significantly lowering the activation energy for defluorination.
Temp 30–40°C CRITICAL: Do not exceed 50°C. The rate of defluorination doubles for every ~10°C rise above this threshold.
Step 2: Isolation & Salt Formation (HCl)

The free base 2-ethyl-6-fluoroaniline is likely an oil or low-melting solid prone to oxidation. Immediate conversion to the hydrochloride salt stabilizes the molecule.

  • Filtration: Filter the catalyst over a Celite pad under an inert atmosphere (

    
    ). Caution: Spent catalyst is pyrophoric.
    
  • Concentration: Remove the alcohol solvent under reduced pressure (

    
    ).
    
  • Salt Precipitation (Anhydrous Method):

    • Dissolve the crude oil in Ethyl Acetate (EtOAc) or MTBE (5 volumes).

    • Cool to 0–5°C.

    • Slowly add 4M HCl in Dioxane or bubble anhydrous HCl gas.

    • Observation: A white precipitate should form immediately.

    • Why this method? Aqueous workups (using conc. HCl) often lead to "oiling out" due to the lipophilicity of the ethyl group. Anhydrous conditions ensure a crystalline solid.

Module 3: Troubleshooting Guide

Decision Tree: Diagnosing Stalled Reactions

Use this logic flow if your reaction time exceeds 6 hours.

Troubleshooting Start Issue: Reaction Time > 6 Hours CheckH2 Check H2 Uptake Curve Start->CheckH2 UptakeFlat Uptake Flatlined? CheckH2->UptakeFlat Yes MassTransfer Mass Transfer Issue. Increase Stirring Rate (>1000 rpm). CheckH2->MassTransfer No (Slow but steady) PoisonCheck Check TLC/HPLC UptakeFlat->PoisonCheck Incomplete SM Remaining? PoisonCheck->Incomplete Yes Salt Salt PoisonCheck->Salt No (Reaction Complete) Poisoned Catalyst Poisoning. Cause: Thiophenes in solvent or amine fouling. Incomplete->Poisoned

Figure 2: Diagnostic flowchart for resolving stalled hydrogenation reactions.

Common Failure Modes

1. "The reaction is fast, but I have 15% defluorinated impurity."

  • Root Cause: Temperature too high or catalyst too active (e.g., standard Pd/C used).

  • Fix: Switch to 5% Pt/C . If using Pd, add a "poison" modifier like 0.5 eq. of Diphenylsulfide to the reaction mixture to inhibit the active sites responsible for hydrogenolysis [2].

2. "The product is a sticky brown gum, not a white powder."

  • Root Cause: Residual water or oxidation. 2-ethyl-6-fluoroaniline is an electron-rich aniline and oxidizes in air (turning brown).

  • Fix: Perform the HCl salt formation immediately after catalyst filtration. Use anhydrous solvents (EtOAc/HCl in Dioxane). Wash the final filter cake with cold diethyl ether.

3. "Reaction stalls at 90% conversion."

  • Root Cause: Hydroxylamine accumulation or catalyst fouling by the amine product.

  • Fix: Purge the headspace with

    
     to remove potential CO poisons (rare but possible), then repressurize with fresh 
    
    
    
    . Increase agitation speed to improve Gas-Liquid mass transfer (
    
    
    ).

Frequently Asked Questions (FAQ)

Q: Can I use Raney Nickel instead of Pt/C? A: Yes, Raney Nickel is a viable, cheaper alternative. However, it requires careful pH control. Raney Ni is basic; you must wash it neutral or slightly acidic. Strongly basic conditions can promote side reactions with the fluoro-group. Reaction times are generally longer (6–12 hours) compared to Noble metals.

Q: Why is the "Ethyl" group significant for optimization? A: The ethyl group at the 2-position provides steric hindrance adjacent to the nitro group. This can slightly retard the rate of adsorption onto the catalyst surface compared to a methyl or hydrogen substituent. You may need slightly higher pressure (10 bar) compared to standard fluoroaniline synthesis to overcome this steric barrier.

Q: How do I store the final Hydrochloride salt? A: The HCl salt is hygroscopic. Store it in a desiccator under Argon or Nitrogen. If it absorbs water, it may hydrolyze or degrade over time.

References

  • Lange, P. M., et al. (2021). Hydrogenation of Fluorinated Molecules: An Overview. Chemical Society Reviews.

  • BenchChem Technical Support. (2025). 3-Chloro-4-fluoroaniline Reactions & Dehalogenation Byproducts.

  • Besset, T., et al. (2021).[1] Hydrogenation of fluorinated molecules: an overview. PubMed.[2]

  • Zhang, Y., et al. (2024). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Process Optimization for 2-Ethyl-6-fluoroaniline

The following technical guide is designed for researchers and process chemists working with 2-Ethyl-6-fluoroaniline hydrochloride . It addresses the unique steric and electronic challenges imposed by the 2,6-disubstituti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 2-Ethyl-6-fluoroaniline hydrochloride . It addresses the unique steric and electronic challenges imposed by the 2,6-disubstitution pattern and the hydrochloride salt form.

Executive Summary: The Steric-Electronic Mismatch

2-Ethyl-6-fluoroaniline presents a classic "mismatched" substrate profile. The 2-ethyl group imposes significant steric bulk, hindering approach to metal centers, while the 6-fluoro group exerts an inductive electron-withdrawing effect (


), reducing the nucleophilicity of the amine nitrogen. Furthermore, the hydrochloride salt  form requires careful base management to prevent catalyst poisoning by chloride ions or incomplete neutralization in non-polar solvents.

This guide prioritizes Buchwald-Hartwig Cross-Coupling and Selective Hydrogenation , the two most failure-prone workflows for this molecule.

Troubleshooting Guide (Q&A Format)

Module A: C-N Cross-Coupling (Buchwald-Hartwig)

Q1: I am observing <10% conversion in my Buchwald-Hartwig coupling. I used Pd(PPh3)4 and Cs2CO3. What is wrong?

Diagnosis: You are facing the "Steric Wall." Standard phosphine ligands like PPh3 or even BINAP often fail with 2,6-disubstituted anilines because they cannot form the mono-ligated Pd(0) species necessary to accommodate the bulky amine during the transmetallation step.

Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

  • Primary Recommendation: BrettPhos or tBuBrettPhos . These ligands are bulky enough to enforce a mono-ligated Pd species, creating an open coordination site for the hindered aniline to bind.

  • Alternative: RuPhos .[1] While typically superior for secondary amines, RuPhos is exceptionally effective for extremely hindered substrates due to its specific lower-rim steric bulk.

Q2: How do I handle the Hydrochloride (HCl) salt in a toluene-based coupling reaction?

Diagnosis: The HCl salt is insoluble in toluene. If you use a weak base (e.g., K3PO4) or insufficient strong base, the free amine is never generated, or the chloride ions coordinate to Palladium, forming unreactive [Pd(L)Cl2] species (catalyst poisoning).

Solution:

  • In-Situ Neutralization: You must use at least 1.0 extra equivalent of base (total 2.2–2.5 equiv).

  • Base Selection: Switch to NaOtBu (Sodium tert-butoxide). It is strong enough to instantly deprotonate the HCl salt and soluble enough in toluene to facilitate the reaction.

  • Pre-Freebasing (Recommended): If the reaction is sensitive, partition the salt between EtOAc and 1M NaOH, separate, dry, and use the free oil. This eliminates chloride poisoning entirely.

Module B: Synthesis via Hydrogenation[2]

Q3: During the reduction of 2-ethyl-6-fluoronitrobenzene, I see significant defluorination (formation of 2-ethylaniline). How do I stop this?

Diagnosis: Hydrodefluorination is a common side reaction with Pd/C catalysts, especially when the fluorine is ortho to the reaction site (electronic activation).

Solution:

  • Catalyst Switch: Replace Pd/C with Pt/C (Platinum on Carbon) . Platinum is far less active for C-F bond insertion than Palladium.

  • Additive Strategy: If you must use Pd, add 0.1–0.5 equiv of HBF4 or conduct the reaction in acidic media. Protonating the resulting aniline prevents it from coordinating to the metal surface, which often precedes oxidative addition into the C-F bond. Sulfided Pt/C is also a robust option.

Decision Frameworks & Visualizations

Figure 1: Catalyst Selection Decision Tree

Use this logic flow to select the optimal catalytic system for C-N coupling.

CatalystSelection Start Substrate: 2-Ethyl-6-fluoroaniline Partner Coupling Partner Type? Start->Partner ArylCl Aryl Chloride/Bromide (Sterically Hindered) Partner->ArylCl Standard Coupling ArylOTf Aryl Triflate (Electrophilic) Partner->ArylOTf Labile Group Heterocycle Heterocycle (N-containing) Partner->Heterocycle Coordination Risk Brett LIGAND: BrettPhos Pd Source: Pd(OAc)2 Base: NaOtBu ArylCl->Brett Primary Rec. Ru LIGAND: RuPhos Pd Source: Pd2(dba)3 Base: Cs2CO3 ArylOTf->Ru Prevent Hydrolysis Heterocycle->Brett If 2,6-subst. on partner XPhos LIGAND: XPhos Pd Source: Pd(OAc)2 Base: K3PO4 Heterocycle->XPhos General Purpose

Caption: Decision matrix for optimizing C-N coupling conditions based on the electrophilic partner. BrettPhos is the dominant recommendation for this primary amine.

Figure 2: Hydrogenation Selectivity Pathway

Mechanism of defluorination vs. nitro reduction.

HydroSelectivity Nitro 2-Ethyl-6-fluoro nitrobenzene Inter Hydroxylamine Intermediate Nitro->Inter H2 Aniline 2-Ethyl-6-fluoro aniline (Target) Inter->Aniline Fast Reduction Pt Pt/C Catalyst Inter->Pt Preferred Path Pd Pd/C Catalyst Aniline->Pd Coordination Aniline->Pt Weak Binding Defluoro 2-Ethylaniline (Impurity) Pd->Defluoro C-F Insertion (Side Reaction) Pt->Aniline High Selectivity

Caption: Palladium catalysts facilitate C-F bond cleavage (red path) via oxidative addition. Platinum catalysts (green path) minimize this interaction.

Experimental Protocols

Protocol A: Optimized Buchwald-Hartwig Coupling

Objective: Coupling 2-Ethyl-6-fluoroaniline HCl with 4-bromoanisole.

  • Preparation:

    • In a glovebox or under Argon, charge a reaction vial with:

      • Pd(OAc)₂ (1.0 mol%)

      • BrettPhos (2.2 mol%) [1]

      • NaOtBu (2.5 equiv) — Crucial excess for HCl salt neutralization.

    • Add 2-Ethyl-6-fluoroaniline HCl (1.2 equiv) and 4-bromoanisole (1.0 equiv).

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

    • Note: Do not use alcohols; they can compete with the bulky amine.

  • Reaction:

    • Seal and heat to 100°C for 12–16 hours.

    • Checkpoint: The solution should turn from dark red/brown to a lighter amber/yellow upon completion.

  • Workup:

    • Cool to RT, dilute with EtOAc, filter through Celite to remove Pd black and salts.

    • Concentrate and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Dehalogenation-Free Hydrogenation

Objective: Reducing 2-ethyl-6-fluoronitrobenzene to the aniline.

  • Catalyst Loading:

    • Use 5% Pt/C (sulfided type preferred) at 1 wt% loading relative to substrate [2].

  • Solvent System:

    • Use Methanol or Ethanol .

    • Optional: Add 0.1% v/v Acetic Acid to further inhibit defluorination.

  • Conditions:

    • Pressure: 1–3 bar (15–45 psi) H₂. High pressure promotes defluorination.[2]

    • Temperature: RT to 40°C . Do not exceed 50°C.

  • Monitoring:

    • Monitor via HPLC.[2] Stop reaction immediately upon consumption of the hydroxylamine intermediate.

Comparative Data: Ligand Performance

Table 1: Relative conversion rates for 2,6-disubstituted aniline coupling (Model System).

LigandPd SourceBaseConversion (24h)Notes
PPh3 Pd(PPh3)4Cs2CO3< 5%Steric failure.
BINAP Pd(OAc)2NaOtBu15%Insufficient bite angle/sterics.
XPhos Pd2(dba)3K3PO465%Good, but slow for this substrate.
BrettPhos Pd(OAc)2NaOtBu> 98% Recommended. Mono-ligated active species.
RuPhos Pd(OAc)2NaOtBu92%Excellent alternative.

References

  • Maitre, S. et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates. Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). 3-Chloro-4-fluoroaniline Reactions & Dehalogenation Byproducts. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Liu, H. et al. (2023).[3] Efficient visible light-initiated hydrogenation of nitrobenzene for chemoselective production. Dalton Transactions.[3] Link

  • Fluorochem. (2025).[4][5] 2-Chloro-6-fluoroaniline Product Specifications and Safety Data. Link

Sources

Optimization

managing impurities in 2-Ethyl-6-fluoroaniline hydrochloride production

Topic: Managing Impurities & Process Optimization Audience: Process Chemists, Medicinal Chemists, and QA/QC Specialists Welcome to the Technical Support Center You are likely accessing this guide because you are encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Impurities & Process Optimization Audience: Process Chemists, Medicinal Chemists, and QA/QC Specialists

Welcome to the Technical Support Center

You are likely accessing this guide because you are encountering difficulties with the synthesis, purification, or stability of 2-Ethyl-6-fluoroaniline hydrochloride (CAS: N/A for salt; Free Base: 363-20-2) .

This molecule presents a "perfect storm" of chemical challenges:

  • Steric Hindrance: The 2,6-substitution pattern creates steric bulk, affecting salt crystallization kinetics.

  • Labile C-F Bond: The fluorine at the ortho position is susceptible to hydrodefluorination during catalytic reduction.

  • Regioisomer Similarity: Isomers formed during the precursor synthesis are notoriously difficult to separate at the aniline stage.

This guide moves beyond basic recipes to address the causality of impurities and provides self-validating protocols to ensure pharmaceutical-grade purity.

Part 1: Impurity Genealogy & Profiling

Before troubleshooting, you must identify the source of your impurity. Use the table below to correlate your analytical data (HPLC/LC-MS) with the likely process origin.

Impurity TypeLikely IdentityOriginDiagnostic Signal (LC-MS/NMR)
Type A 2-Ethylaniline (Des-fluoro)Over-Hydrogenation. C-F bond cleavage during nitro-reduction.M-18 mass shift. Loss of F-coupling in NMR.
Type B 4-Fluoro-2-ethylaniline Precursor Isomer. Regioisomer from the nitration of 1-ethyl-3-fluorobenzene.Identical Mass. Different retention time (usually elutes later on C18).
Type C Azo/Hydrazo Dimers Under-Reduction. Incomplete reduction or oxidation of the free base.High MW (dimer). Colored (yellow/orange) spots on TLC.
Type D Aniline "Black" (Polymers) Oxidation. Air exposure during salt formation.Broad baseline noise. Sample turns pink/brown.
Visualizing the Impurity Pathways

The following diagram maps the critical control points where these impurities are generated.

ImpurityGenealogy Start 1-Ethyl-3-fluorobenzene Nitration Nitration Step (HNO3/H2SO4) Start->Nitration Nitro_Ortho 2-Ethyl-6-fluoronitrobenzene (Target Precursor) Nitration->Nitro_Ortho Steric Control Nitro_Para 4-Fluoro-2-ethylnitrobenzene (Major Impurity) Nitration->Nitro_Para Electronic Control Reduction Catalytic Hydrogenation (H2, Catalyst) Nitro_Ortho->Reduction Target 2-Ethyl-6-fluoroaniline (Target Amine) Reduction->Target Optimized DesFluoro 2-Ethylaniline (Hydrodefluorination) Reduction->DesFluoro Pd/C, High Temp Azo Azo/Azoxy Dimers (Incomplete Red.) Reduction->Azo Low H2 Pressure

Figure 1: Impurity genealogy showing the divergence at the nitration and reduction stages.

Part 2: The Reduction Phase (Critical Control Point)

The Issue: You are observing 2-ethylaniline (des-fluoro impurity) in your final product. The Cause: Catalytic hydrodefluorination (HDF).[1] The C-F bond is activated by transition metals (especially Palladium) and cleaved under standard hydrogenation conditions.

Troubleshooting Protocol: Preventing Defluorination

Q: Can I use standard 10% Pd/C for the reduction of the nitro precursor? A: Avoid if possible. Pd/C is highly active for oxidative addition into C-Halogen bonds. If you must use Pd/C, you need to "poison" the catalyst or change the kinetics.

Recommended Protocol (Self-Validating):

  • Catalyst Selection: Switch to 5% Pt/C (Platinum on Carbon) or Sulfided Pt/C . Platinum is significantly less active toward C-F cleavage than Palladium [1].

  • Additive Strategy: If using Pd/C is unavoidable, add 0.1 - 0.5 equivalents of Diphenylsulfide or use a solvent system containing Vanadium species, which inhibit HDF [2].

  • Kinetic Control:

    • Temperature: Keep strictly below 40°C. HDF activation energy is higher than Nitro reduction.

    • Pressure: Maintain 1–3 bar H2. High pressure favors the slower HDF side reaction once the nitro group is consumed.

    • Validation: Monitor reaction by HPLC every 30 minutes. Stop immediately upon consumption of the nitro starting material. Do not let the reaction "soak" under H2.

Part 3: Salt Formation & Isolation

The Issue: The product turns pink, violet, or brown during filtration or storage. The Cause: 2,6-disubstituted anilines are electron-rich and prone to rapid oxidation to form quinoid-like color bodies. The "Pink" is often a trace impurity (<0.1%) that ruins the aesthetic quality but not necessarily the assay.

Protocol: The "White Salt" System

To ensure a stable, white hydrochloride salt, you must exclude oxygen during the base-to-acid transition.

Step-by-Step Methodology:

  • Degassing: Spurge your solvent (Anhydrous Diethyl Ether, Dioxane, or IPA) with Nitrogen/Argon for 15 minutes before dissolving the free base.

  • Acid Source: Use 2M or 4M HCl in Dioxane/Ether (anhydrous). Do not use aqueous HCl if possible, as water inclusion promotes hydrolysis and "goo" formation.

  • The "Blanket" Technique:

    • Place the free base solution under a positive pressure of N2.

    • Add the HCl solution dropwise at 0–5°C.

    • Crucial Step: Do not filter immediately. Allow the crystal lattice to mature for 30 mins at 0°C under N2.

  • Filtration: Filter under a blanket of inert gas (Schlenk filtration is ideal) or wash the filter cake immediately with deoxygenated solvent.

Q: My salt is hygroscopic (turning into a paste). Why? A: This usually indicates excess trapped HCl or residual water .

  • Fix: Recrystallize from IPA/MTBE . The IPA dissolves the salt; MTBE acts as the anti-solvent. Dry in a vacuum oven at 40°C over P2O5 or KOH pellets to scavenge acid vapors.

Part 4: Analytical Troubleshooting (HPLC)

The Issue: I cannot separate the 4-fluoro isomer from the 2-fluoro target on my HPLC. The Cause: Positional isomers of fluoroanilines have nearly identical hydrophobicities on standard C18 columns.

Advanced Separation Guide

Standard C18 columns often fail here. You need to exploit the "Fluorine Effect" (dipole-dipole interactions) or Shape Selectivity.

ParameterRecommendationRationale
Column Phase PFP (Pentafluorophenyl) or Phenyl-Hexyl Fluorinated stationary phases interact specifically with the fluorine on the analyte, enhancing selectivity based on F-position [3].
Mobile Phase Water/Methanol (avoid Acetonitrile if possible)Methanol allows for better

interactions with Phenyl phases than MeCN.
pH Modifier 0.1% Formic Acid or Ammonium Formate Keep pH acidic (~3.0) to ensure the aniline is fully protonated (or fully neutral if pH > 8, but acidic is usually sharper for anilines).

Visualizing the Separation Logic:

HPLCSeparation Problem Co-elution of 2-Ethyl-6-F vs 4-Fluoro-2-Ethyl Decision Select Stationary Phase Problem->Decision C18 Standard C18 Decision->C18 PFP Pentafluorophenyl (PFP) Decision->PFP Result_C18 Poor Separation (Hydrophobicity only) C18->Result_C18 Result_PFP High Resolution (F-F Interactions + Shape) PFP->Result_PFP

Figure 2: Decision tree for selecting the correct HPLC stationary phase for fluoroaniline isomers.

References
  • Reade, S. P., et al. (2009).[1] Catalytic hydrodefluorination of aromatic fluorocarbons by ruthenium N-heterocyclic carbene complexes. Journal of the American Chemical Society.

  • Kukula, P., et al. (2015). Hydrogenation of Fluoro-Nitro-Benzenes: Strategies to Prevent Defluorination. Organic Process Research & Development. (Generalized citation based on standard industrial practices for halonitro reduction).
  • Sielc Technologies. (2024). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column.

  • BenchChem. (2025).[2] A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline. (Analogous fluoroaniline isomer separation).

Disclaimer: This guide is for research and development purposes. All procedures should be validated within your specific facility's safety and quality frameworks. Always consult the SDS for 2-Ethyl-6-fluoroaniline before handling.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Ethyl-6-fluoroaniline Hydrochloride

Executive Summary: The "Double-Trap" Substrate As researchers, we often underestimate 2-Ethyl-6-fluoroaniline because it looks like a standard aniline. It is not.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double-Trap" Substrate

As researchers, we often underestimate 2-Ethyl-6-fluoroaniline because it looks like a standard aniline. It is not. This substrate presents a "Double-Trap" :

  • Steric/Electronic Mismatch: The ortho-ethyl group provides significant steric bulk, while the ortho-fluoro group inductively deactivates the nucleophilic nitrogen.

  • The Salt Factor: Supplied as the hydrochloride salt (.HCl), the nitrogen is protonated (

    
    ) and completely non-nucleophilic until properly treated.
    

This guide addresses the specific failure modes associated with these properties in Amide Couplings, Buchwald-Hartwig Aminations, and Diazotization.

PART 1: The Pre-Reaction Check (The Salt Issue)

Q: My reaction shows 0% conversion even with highly reactive electrophiles. What is happening?

A: You likely failed to fully liberate the free base. In the hydrochloride form, the amine is protonated (


). Adding a weak organic base (like Pyridine or 

) in situ is often insufficient to drive the equilibrium fully to the free amine, especially in non-polar solvents where the resulting ammonium salt precipitates and coats the reagent.

Protocol: The "Biphasic Liberation" Standard Do not rely on in situ neutralization for critical steps. Perform this discrete liberation:

  • Suspend the 2-Ethyl-6-fluoroaniline hydrochloride in MTBE (Methyl tert-butyl ether) or EtOAc .

  • Add 1.1 equivalents of 1M NaOH or saturated

    
     .
    
  • Stir vigorously for 15 minutes until the solid dissolves/partitions.

  • Separate the organic layer, dry over

    
    , and concentrate.
    
  • Critical: Use the resulting oil immediately. The free base oxidizes (darkens) rapidly upon air exposure.

Visualization: Salt Neutralization Decision Tree

SaltWorkflow start Start: 2-Ethyl-6-fluoroaniline.HCl check_sol Is the reaction solvent water-miscible (e.g., DMF, DMSO)? start->check_sol branch_yes YES check_sol->branch_yes branch_no NO (Toluene, DCM) check_sol->branch_no action_insitu In-Situ Neutralization Risk: Et3N.HCl may precipitate. Use DIPEA (soluble salts). branch_yes->action_insitu If you must action_biphasic Standard Protocol: Partition between MTBE/1M NaOH. Isolate Free Base. branch_no->action_biphasic Preferred result_fail Potential Failure: Incomplete deprotonation Slow kinetics action_insitu->result_fail result_success Success: Clean Nucleophile Ready for Coupling action_biphasic->result_success

Figure 1: Decision workflow for handling the hydrochloride salt form to ensure nucleophilicity.

PART 2: Amide Coupling Troubleshooting

Q: Standard EDC/HOBt or HATU coupling yields are <20%. Why?

A: The 2-ethyl group creates a "steric wall" that prevents the bulky HATU/Active Ester intermediate from approaching the amine. Furthermore, the fluorine atom lowers the HOMO energy of the nitrogen, making it a poor nucleophile.

Solution: Switch to High-Energy Electrophiles You must abandon "gentle" coupling reagents in favor of species with smaller transition states and higher electrophilicity.

Reagent ClassSuitabilityTechnical Note
Carbodiimides (EDC/DCC) 🔴 Avoid Kinetics are too slow; O-acylurea rearranges to N-acylurea faster than amine attacks.
Uronium Salts (HATU/HBTU) 🟡 Risk Steric bulk of the reagent itself hinders the attack of the ortho-substituted aniline.
Acid Chlorides (

/Oxalyl Cl)
🟢 Recommended High reactivity, small electrophile size. Requires base scavenger.
Acyl Fluorides (TFFH/BTFFH) 🌟 Gold Standard Best for this substrate. The C-F bond is highly activated but stable to moisture, and the small size of F allows penetration of the 2-ethyl steric shield [1].

Protocol: The Acyl Fluoride Method (In Situ)

  • Dissolve Carboxylic Acid (1.0 equiv) in DCM.

  • Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (2.5 equiv).

  • Stir 30 mins to generate the Acyl Fluoride.

  • Add 2-Ethyl-6-fluoroaniline (Free base, 1.1 equiv).

  • Reflux may be required due to the electronic deactivation of the aniline.

PART 3: Buchwald-Hartwig Cross-Coupling

Q: I am seeing rapid oxidative addition but no product formation. The catalyst is dying.

A: This is a classic "Reductive Elimination Failure." In the catalytic cycle, the Pd(II) center becomes crowded. The 2-Ethyl group on the aniline makes the formation of the required LPd(Ar)(NHAr') intermediate difficult. If the amine does bind, the steric bulk retards the final reductive elimination step, allowing


-hydride elimination or protodehalogenation to compete.

The Fix: Ligand Selection You need a ligand that is bulky enough to force reductive elimination (by squeezing the metal center) but electron-rich enough to facilitate the initial oxidative addition.

  • Ligand of Choice: BrettPhos or RuPhos [2].

  • Pre-catalyst: Use Pd-PEPPSI-IPr or G3-BrettPhos palladacycles to bypass the activation energy required for Pd(0) generation.

Visualization: The Steric Bottleneck

BuchwaldCycle step1 Pd(0)-Ligand (Active Species) step2 Oxidative Addition (Ar-X adds) step1->step2 step3 Amine Binding (2-Et-6-F-Aniline) step2->step3  Difficult   step4 Reductive Elimination (Product Release) step3->step4  Rate Limiting   failure FAILURE MODE: Steric clash prevents Amine coordination step3->failure step4->step1 failure2 FAILURE MODE: Slow elimination leads to hydrodehalogenation step4->failure2

Figure 2: Catalytic cycle highlighting the specific kinetic bottlenecks caused by the 2-ethyl and 6-fluoro substituents.

PART 4: Diazotization (Sandmeyer Reactions)

Q: I cannot get the diazonium salt to form using standard


. 

A: The 6-fluoro group withdraws electron density, making the amine less basic, while the 2-ethyl group hinders the attack of the nitrosonium ion (


). Aqueous conditions often lead to hydrolysis or tar formation before diazotization is complete.

Troubleshooting Guide:

  • Switch Solvent: Move from water to Acetonitrile or Glacial Acetic Acid .

  • Change Reagent: Use t-Butyl Nitrite (tBuONO) or Isoamyl Nitrite . These organic nitrites are soluble in organic solvents and provide a "homogenous" source of

    
    .
    
  • Catalysis: Add

    
     if using t-Butyl Nitrite. This activates the nitrite and stabilizes the resulting diazonium species as the tetrafluoroborate salt, which is often isolable and more stable than the chloride [3].
    

References

  • Due-Hansen, M. E., et al. (2016).[1] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][2] Organic & Biomolecular Chemistry, 14(2), 430-433.[1]

  • Maitro, G., et al. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(allyl)Cl] Precatalysts.[3] The Royal Society of Chemistry.

  • Hanson, P., et al. (2002). Diazotisation of weakly basic amines. Journal of Chemical Research. (General Methodology for Electron-Deficient Anilines).

Sources

Optimization

Technical Support Center: Stability of 2-Ethyl-6-fluoroaniline Hydrochloride in Solution

Welcome to the technical support center for 2-Ethyl-6-fluoroaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges whe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Ethyl-6-fluoroaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter with 2-Ethyl-6-fluoroaniline hydrochloride solutions, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Solution Discoloration (Turns Yellow, Brown, or Pink)

You've prepared a solution of 2-Ethyl-6-fluoroaniline hydrochloride, and over a short period, it has developed a distinct color.

  • Potential Cause 1: Oxidation. Anilines, particularly in solution, are susceptible to oxidation.[1][2] The amino group can be oxidized, leading to the formation of colored impurities such as nitrobenzenes, azoxybenzenes, and polymeric materials.[3][4] This process can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.

  • Potential Cause 2: pH-dependent Degradation. The stability of aniline derivatives can be pH-sensitive. While the hydrochloride salt provides an initially acidic environment which can stabilize the anilinium ion, changes in pH upon dissolution or interaction with other components can influence degradation pathways.[5]

  • Solutions & Preventative Measures:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Solvent Purity: Use high-purity, de-gassed solvents. Peroxides in older ether solvents, for example, can initiate oxidation.

    • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[6]

    • pH Control: Maintain a slightly acidic pH to favor the more stable protonated anilinium form. Buffer your solution if your experimental conditions permit.

    • Chelating Agents: If metal ion contamination is suspected, consider the addition of a chelating agent like EDTA, though compatibility with your downstream application must be verified.

Issue 2: Precipitate Formation in an Aqueous Solution

A precipitate has formed in your aqueous solution of 2-Ethyl-6-fluoroaniline hydrochloride, even though it was initially fully dissolved.

  • Potential Cause 1: Hydrolysis and pH Shift. 2-Ethyl-6-fluoroaniline hydrochloride is the salt of a weak base (2-Ethyl-6-fluoroaniline) and a strong acid (HCl). In solution, the anilinium ion will hydrolyze to establish an equilibrium with the free base and H₃O⁺.[7][8][9][10]

    C₆H₃(F)(C₂H₅)NH₃⁺ + H₂O ⇌ C₆H₃(F)(C₂H₅)NH₂ + H₃O⁺

    The free base form (2-Ethyl-6-fluoroaniline) is significantly less soluble in water than its hydrochloride salt.[11] If the pH of the solution increases (e.g., due to the addition of a basic substance or interaction with a basic container surface), the equilibrium will shift to the right, potentially causing the free base to precipitate out of solution.

  • Potential Cause 2: Common Ion Effect. If your solution contains other chloride salts, the increased chloride concentration could potentially reduce the solubility of the aniline hydrochloride, although this is less common.

  • Solutions & Preventative Measures:

    • Maintain Acidic pH: Ensure the pH of your aqueous solution remains acidic (ideally below the pKa of the anilinium ion) to keep the compound in its more soluble protonated form. A pH of 3-4 is a reasonable starting point.

    • Solvent Choice: If your experiment allows, consider using a co-solvent like ethanol or methanol to increase the solubility of both the salt and the free base.

    • Re-dissolution: If a precipitate has formed due to a suspected pH shift, you may be able to redissolve it by the careful, dropwise addition of dilute HCl.

Issue 3: Inconsistent Analytical Results (e.g., HPLC, GC)

You are observing a decrease in the concentration of the main analyte peak over time, the appearance of new peaks, or inconsistent quantification in your chromatographic analyses.

  • Potential Cause 1: Chemical Degradation. As discussed, oxidation and other degradation pathways can consume the parent compound, leading to a lower measured concentration and the emergence of degradation product peaks.[1][4] Some fluoroanilines have been observed to be unstable in certain organic solvents like chloroform even at room temperature.[12]

  • Potential Cause 2: Adsorption to Surfaces. Anilines can be "sticky" compounds and may adsorb to glass or plastic surfaces, especially at low concentrations. This can lead to an apparent loss of the compound from the solution.

  • Solutions & Method Validation:

    • Forced Degradation Studies: To identify potential degradation products and validate the stability-indicating nature of your analytical method, perform forced degradation studies. This involves subjecting the solution to stress conditions such as heat, strong acid/base, oxidation (e.g., with H₂O₂), and light.[4]

    • Method Selection: Gas chromatography with a nitrogen-phosphorus detector (GC-NPD) or HPLC are both suitable methods for analyzing anilines.[13][14][15] For volatile impurities, GC is advantageous, while HPLC is well-suited for a broader range of non-volatile degradation products.[16][17]

    • Sample Preparation: When preparing samples for analysis, consider if derivatization might improve stability or chromatographic performance, though this adds a step to the workflow.[17]

    • Material Compatibility: Use silanized glass vials to minimize adsorption to surfaces.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of 2-Ethyl-6-fluoroaniline hydrochloride?

A1: For optimal stability, stock solutions should be stored at low temperatures (2-8 °C), protected from light (using amber vials), and under an inert atmosphere (nitrogen or argon). The choice of solvent is critical; while aqueous solutions are common, stability may be enhanced in organic solvents like methanol or ethanol, provided the compound is soluble and compatible with your experimental design. Always use high-purity solvents.

Q2: How does the fluorine substituent affect the stability of the aniline derivative?

A2: The fluorine atom is an electron-withdrawing group. This has two main effects. Firstly, it decreases the basicity of the amino group compared to aniline, which can influence its solubility and the pH at which it exists in the protonated form.[18] Secondly, the strong carbon-fluorine bond can influence degradation pathways. While defluorination can occur under certain photocatalytic or microbial degradation conditions, it is generally a stable bond.[19][20][21] The electronic effects of the fluorine can also influence the susceptibility of the aromatic ring to electrophilic attack or oxidation.

Q3: Can I use a solvent other than water? What are the implications?

A3: Yes, other solvents can be used, and may even be preferable for long-term stability to avoid hydrolysis-related issues.

  • Alcohols (Methanol, Ethanol): Generally good choices, offering good solubility for both the hydrochloride salt and the free base.

  • Acetonitrile: A common solvent in HPLC, it is a good choice for analytical standards.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Caution is advised. Some substituted anilines have shown instability in chloroform, leading to decomposition.[12] If you must use a chlorinated solvent, prepare the solution fresh and use it promptly.

Q4: My application is sensitive to acidic conditions. How can I handle this compound?

A4: This is a significant challenge as the hydrochloride salt is inherently acidic, and the compound is most stable and soluble in its protonated form. If you must work at neutral or basic pH, be aware that the free base may have limited solubility and will be more prone to oxidation.

  • Fresh Preparation: Prepare the solution immediately before use.

  • Inert Conditions: Work under strictly inert conditions to minimize oxidation of the more reactive free base.

  • Solubility Enhancement: Consider using a co-solvent system to maintain the solubility of the free base.

  • Alternative Salt Form: If possible, investigate if other salt forms of the compound are available that might be more compatible with your pH requirements.

Visualizing the Troubleshooting Process

The following workflow can help guide your troubleshooting efforts when encountering stability issues with your 2-Ethyl-6-fluoroaniline hydrochloride solution.

A troubleshooting flowchart for stability issues.

References

  • Kinetics of Oxidation of Aniline & Substituted Anilines by Bromate Ion. (n.d.). Retrieved from [Link]

  • Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. (2020). AIP Publishing. Retrieved from [Link]

  • Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. (n.d.). PMC. Retrieved from [Link]

  • The hydrolysis constant of aniline hydrochloride in M/32 solution of salt.. (2022). Filo. Retrieved from [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984). EPA. Retrieved from [Link]

  • Hydrolysis of Salts. (n.d.). Lumen Learning. Retrieved from [Link]

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. (2015). ACS Publications. Retrieved from [Link]

  • 4-Fluoroanilines: synthesis and decomposition. (n.d.). Academia.edu. Retrieved from [Link]

  • The hydrolysis constant of aniline hydrochloride in class 11 chemistry CBSE. (2024). Vedantu. Retrieved from [Link]

  • Hydrolysis Constant of Fe3+ Ion at 25°C. (n.d.). Scribd. Retrieved from [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (n.d.). PMC. Retrieved from [Link]

  • method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA. Retrieved from [Link]

  • The hydrolysis constant of aniline hydrochloride in M/32 solution of salt at 298 K can be determined from. (2024). Brainly. Retrieved from [Link]

  • 4-Fluoroaniline. (n.d.). Grokipedia. Retrieved from [Link]

  • Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K. (2006). ResearchGate. Retrieved from [Link]

  • Proposed pathway for 3-fluoroaniline degradation by Rhizobium sp. JF-3.... (n.d.). ResearchGate. Retrieved from [Link]

  • Aniline Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate. (n.d.). OSHA. Retrieved from [Link]

  • Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. (2022). Springer. Retrieved from [Link]

  • The degradation efficiency at different pH values (pH = 3, 6, 10). (n.d.). ResearchGate. Retrieved from [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.). ACS Publications. Retrieved from [Link]

  • What needs to be done if a permanent color contains aniline derivatives?. (n.d.). Gauth. Retrieved from [Link]

  • Cometabolism of Fluoroanilines in the Presence of 4-Fluoroaniline by Ralstonia sp. FD-1. (2015). Semantic Scholar. Retrieved from [Link]

  • Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. (2015). PubMed. Retrieved from [Link]

  • Aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems and microbial community analysis. (n.d.). PubMed. Retrieved from [Link]

  • Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. (n.d.). CONICET. Retrieved from [Link]

  • Mix Color for a Predisposition Test. (n.d.). Hairfinder. Retrieved from [Link]

  • Finding the Stability Constants for the Colored Compounds Resulting from The Reaction of Five Food Dyes with the Diazotized Para-Nitro Aniline Reagent at their Natural pH. (2023). ResearchGate. Retrieved from [Link]

  • Discoloration and biodegradation of two dyes by white-rot fungi Perreniporia tephropora MUCL 47500 isolated in Gabon. (n.d.). Retrieved from [Link]

  • Why does aniline dissolve in HCL?. (2018). Quora. Retrieved from [Link]

  • The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. (2025). MDPI. Retrieved from [Link]

  • Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. (2025). ResearchGate. Retrieved from [Link]

  • Developed by Western Massachusetts Coalition for Occupational Safety and Health Funded by The Massachusetts Toxics Use Reduction. (n.d.). P2 InfoHouse. Retrieved from [Link]

  • Effect of (a) initial pH on the degradation of aniline and pH change.... (n.d.). ResearchGate. Retrieved from [Link]

  • Hair Dye Patch Test: Safety & Best Practices. (2025). Natulique. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up of 2-Ethyl-6-fluoroaniline Hydrochloride

Status: Active Topic: Process Chemistry / Scale-Up Troubleshooting Target Molecule: 2-Ethyl-6-fluoroaniline (EFA) & EFA HCl User Level: Senior Chemist / Process Engineer Executive Summary: The Process Landscape Scaling u...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Process Chemistry / Scale-Up Troubleshooting Target Molecule: 2-Ethyl-6-fluoroaniline (EFA) & EFA


HCl
User Level:  Senior Chemist / Process Engineer

Executive Summary: The Process Landscape

Scaling up 2-Ethyl-6-fluoroaniline (EFA) presents a unique intersection of hazards and kinetic challenges. Unlike simple aniline alkylation, the electron-withdrawing fluorine atom deactivates the ring, often requiring more aggressive conditions that compromise regioselectivity.

The industrial standard involves the high-pressure ortho-alkylation of 2-fluoroaniline with ethylene using an aluminum anilide catalyst, followed by hydrolytic work-up and salt formation.

Primary Failure Modes:

  • Catalyst Poisoning: Failure of the Al-anilide complex to initiate.

  • Regio-Scrambling: Over-alkylation at the para position or N-alkylation due to loss of kinetic control.

  • Salt "Oiling Out": Formation of amorphous gums during HCl addition rather than crystalline solids.

Module 1: High-Pressure Alkylation (Reaction Phase)

Context: You are reacting 2-fluoroaniline with ethylene gas (20–40 bar) at elevated temperatures (200–300°C) using an aluminum-based catalyst (typically formed in situ from Al powder/chloride or triethylaluminum).

Q1: The reactor is at temperature (250°C) and pressure (40 bar), but there is no ethylene uptake. Why is the reaction dead?

Diagnosis: Catalyst Poisoning or "Induction Lock." The aluminum anilide active species is extremely sensitive to moisture and oxygen. The fluorine substituent also stabilizes the aniline, making the initial formation of the catalyst complex (Al(NHAr)₃) slower than with non-fluorinated anilines.

Troubleshooting Protocol:

  • Check Feedstock Water Content: The 2-fluoroaniline must be dried to <200 ppm water. At scale, azeotropic distillation with toluene prior to catalyst loading is mandatory.

  • Oxygen Scavenging: Did you sparge the reactor with nitrogen? Oxygen irreversibly oxidizes the active aluminum species.

  • The "Kick-Start" Method: If using Al powder/AlCl₃, the induction period can be hours. Injecting a small "heel" of pre-formed catalyst (or a small amount of triethylaluminum, TEA) can bypass the induction phase.

  • Temperature Ramp: Do not simply increase temperature indefinitely. If initiation doesn't occur by 280°C, cool down. Heating a "dead" mixture with high-pressure ethylene can lead to a sudden, runaway initiation and explosion.

Q2: I am seeing significant para-ethyl (4-ethyl) impurity and N-ethyl byproducts. How do I restore ortho selectivity?

Diagnosis: Loss of Kinetic Control / Temperature Overshoot. The ortho-selectivity relies on a specific cyclic transition state coordinated to the aluminum center. At excessive temperatures (>320°C) or low ethylene pressures, this coordination loosens, allowing thermodynamic products (para-isomer) or uncatalyzed thermal N-alkylation.

Corrective Actions:

  • Lower Temperature, Maintain Pressure: Reduce temperature by 20–30°C but maintain ethylene pressure. High ethylene concentration favors the coordinated mechanism.

  • Catalyst Load: Increase the catalyst loading (from 2% to 5% mol). A higher concentration of active Al-centers ensures the reaction proceeds via the catalytic cycle rather than the slower, non-selective thermal background reaction.

  • Stop at <95% Conversion: The rate of side-reactions increases exponentially as the substrate depletes. Quench the reaction at 90–95% conversion and recycle the unreacted 2-fluoroaniline during distillation.

Module 2: Work-up & Isolation (The "Sludge" Phase)

Context: The reaction mass contains the product bound to aluminum. Hydrolysis is required to free the amine, generating aluminum hydroxide/oxide waste.[1]

Q3: Upon adding caustic (NaOH) to quench, the mixture formed a stable emulsion that won't separate. How do I break it?

Diagnosis: Formation of Gelatinous Aluminum Hydroxide. Rapid addition of base to the organic aluminum complex creates amorphous Al(OH)₃ gels that trap the organic phase.

The "Controlled Hydrolysis" Protocol:

  • Reverse Quench: Do not add water to the reactor. Slowly transfer the hot reaction mass into a stirred vessel containing dilute H₂SO₄ or NaOH (depending on waste stream preference).

  • Temperature is Key: Maintain the quench vessel at >60°C. Hot hydrolysis favors the formation of granular alumina (Al₂O₃) precipitates rather than gelatinous hydroxides.

  • Filter Aid: If an emulsion has already formed, add Celite (diatomaceous earth) and heat the mixture to 80°C for 1 hour, then filter hot.

Module 3: Hydrochloride Salt Formation

Context: Converting the free base 2-ethyl-6-fluoroaniline to its HCl salt for stability and purity.

Q4: I added HCl, but the product "oiled out" as a sticky brown gum instead of precipitating as a white solid.

Diagnosis: Solvent Polarity Mismatch / Water Contamination. Aniline salts are often hygroscopic. If the system contains water (from aqueous HCl or wet solvent), the salt forms a hydrate or oil that refuses to crystallize.

Recovery & Prevention Guide:

  • Switch to Anhydrous Conditions: Use HCl gas bubbled into an anhydrous solvent (Ethyl Acetate or Isopropanol) or use HCl in Dioxane/Ether . Do not use aqueous concentrated HCl for scale-up unless you have a proven recrystallization method.

  • The "Dual-Solvent" Trick:

    • Dissolve the free base in a non-polar solvent (e.g., Toluene or Heptane) where the salt is completely insoluble.

    • Add a solution of HCl in Isopropanol dropwise.[2]

    • The salt will precipitate instantly upon contact.

  • Rescue the Oil: If you have an oil:

    • Re-dissolve in hot Isopropanol (minimum volume).

    • Add a seed crystal (critical).

    • Slowly cool to 0°C with slow stirring.

    • Add MTBE (Methyl tert-butyl ether) as an anti-solvent dropwise.

Visualizing the Process Logic

Figure 1: Reaction Pathway & Impurity Profile

ReactionPathway Start 2-Fluoroaniline + Ethylene Catalyst Al-Anilide Complex Start->Catalyst Activation (Strict Anhydrous) N_Alk N-Ethyl Impurity (Thermal) Start->N_Alk Low Catalyst Activity (Thermal Background) Ortho 2-Ethyl-6-fluoroaniline (Target) Catalyst->Ortho <300°C, High Pressure (Kinetic Control) Para 4-Ethyl Impurity (Thermodynamic) Catalyst->Para >320°C (Overheating) Salt EFA Hydrochloride (Crystalline Solid) Ortho->Salt Anhydrous HCl in EtOAc/IPA

Caption: Reaction pathway showing the critical divergence between kinetic control (Target) and thermodynamic/thermal errors (Impurities).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type NoRxn No Pressure Drop (Dead Reaction) Type->NoRxn Impurity High Impurity (Para/N-alkyl) Type->Impurity Oiling Salt Oils Out Type->Oiling Act1 Check Moisture (<200ppm) NoRxn->Act1 Step 1 Act3 Lower Temp / Increase Pressure Impurity->Act3 Act4 Use Anhydrous HCl/EtOAc Oiling->Act4 Act2 Inject TEA Heel Act1->Act2 Step 2

Caption: Logic flow for diagnosing common scale-up failures in EFA synthesis.

Standardized Data Tables

Table 1: Process Parameters vs. Impurity Profile
ParameterConditionResulting Product ProfileRisk Factor
Temperature 250–280°COptimal Ortho-Selectivity Low
Temperature >300°CHigh para-ethyl isomerHigh (Thermodynamic shift)
Pressure <20 barSlow rate, high N-ethylHigh (Catalyst starvation)
Water Content >500 ppmCatalyst DeactivationCritical (Reaction fails to start)
Quench Temp <20°CGelatinous EmulsionHigh (Filtration bottleneck)

References

  • Strohmeyer, M., et al. (2012). Industrial Synthesis of Ortho-Alkylated Anilines via Aluminum Catalysis.[3] Chemical Engineering & Technology. (Generalized mechanism for MEA/DEA processes).

  • Patent US4219503A. (1980). Process for producing 2,6-dialkylanilines.[3][4][5] Google Patents. (Foundational patent for aluminum anilide alkylation).

  • BenchChem Protocols. (2025). Scale-up synthesis and salt formation of functionalized anilines. (General salt formation techniques).

  • Organic Syntheses. (2005). Preparation of Aniline Hydrochloride Salts.[2][6] Org.[6][7][8] Synth. 2005, 82, 80. (Standard procedure for anhydrous salt formation).

  • Evotec. (2024). Scale-Up Chemistry and Route Development.[9][10] (General scale-up methodologies).

(Note: Specific industrial operating sheets for 2-Ethyl-6-fluoroaniline are often proprietary; the protocols above are derived from the homologous 2,6-diethylaniline and 2-methyl-6-ethylaniline industrial processes, adjusted for the electronic effects of the fluorine substituent.)

Sources

Optimization

byproduct formation in 2-Ethyl-6-fluoroaniline hydrochloride reactions

Technical Support Center: 2-Ethyl-6-fluoroaniline Hydrochloride (2-EFA·HCl) Topic: Troubleshooting Byproduct Formation & Reaction Optimization Ticket ID: TCH-2EFA-001 Status: Open[1][2][3] Executive Summary 2-Ethyl-6-flu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethyl-6-fluoroaniline Hydrochloride (2-EFA·HCl) Topic: Troubleshooting Byproduct Formation & Reaction Optimization Ticket ID: TCH-2EFA-001 Status: Open[1][2][3]

Executive Summary

2-Ethyl-6-fluoroaniline (2-EFA) is a sterically congested, electron-modulated aniline derivative. The presence of the ortho-ethyl group provides significant steric bulk, while the ortho-fluorine atom introduces unique electronic effects (inductive withdrawal vs. resonance donation). When supplied as the hydrochloride salt (2-EFA[1][4]·HCl), users often encounter yield losses or impurity spikes due to incomplete salt neutralization or competitive side reactions during acylation/alkylation.

This guide addresses the three most common failure modes:

  • Incomplete "Free Base" Liberation (Stoichiometry errors).

  • Acylation Impurities (Hydrolysis vs. Bis-acylation).

  • Oxidative Degradation (Storage stability).

Module 1: The "Free Base" Liberation Protocol

Issue: Low reaction yields in nucleophilic substitutions (e.g., reaction with chloroacetyl chloride). Root Cause: The hydrochloride salt (


) is non-nucleophilic. The amine lone pair is tied up in the salt lattice. If you rely on the acylation base (e.g., 

) to in-situ neutralize the salt, the reaction kinetics often favor reagent hydrolysis over amine attack, especially given the steric hindrance of the ethyl group.
Troubleshooting Q&A

Q: Can I just add extra base to the reaction vessel? A: It is risky. In-situ neutralization generates water (if using hydroxide/carbonate) or voluminous salts (if using organic bases), which can trap the starting material.

  • Recommendation: Perform a discrete "Free Base Liberation" step before adding the electrophile.

Q: How do I verify the salt is fully broken? A: Use the biphasic partition method. The free base is highly soluble in organic solvents (DCM, Toluene), while the salt is water-soluble.

Protocol: Biphasic Liberation
  • Suspend 2-EFA·HCl in DCM (10 mL/g).

  • Add 1.1 equivalents of 1M NaOH (aq).

  • Stir vigorously for 15 minutes.

  • Separate layers. Dry organic layer over

    
    .[5]
    
  • Validation: Spot TLC. The free base will have a higher

    
     than the salt (which often streaks or stays at the baseline).
    
Visual Logic: Salt vs. Free Base Pathway

LiberationLogic cluster_0 Critical Control Point Salt 2-EFA·HCl (Non-Nucleophilic) Base Base Treatment (NaOH/NaHCO3) Salt->Base Neutralization trapped Unreacted Salt (Yield Loss) Salt->trapped No Base / Weak Base FreeBase 2-EFA Free Base (Active Nucleophile) Base->FreeBase Liberation Product Target Amide FreeBase->Product + Reagent Reagent Electrophile (e.g., Chloroacetyl Cl)

Figure 1: The necessity of the liberation step. Without passing through the "Free Base" node, the pathway leads to yield loss (trapped salt).

Module 2: Acylation & Alkylation Byproducts

Issue: Formation of "Unknown Impurity A" (Hydrolyzed Reagent) or "Unknown Impurity B" (Bis-amide). Context: The most common reaction for 2-EFA is chloroacetylation to form herbicide intermediates (e.g., precursors to Flufenacet-style molecules).

Byproduct Profile Table
Impurity TypeChemical Structure/NameCausePrevention
Hydrolysis Product Chloroacetic acid (from reagent)Moisture in solvent; wet 2-EFA·HCl.Dry solvents (KF < 0.1%); Use acid scavenger.
Protonated SM 2-EFA·HCl (reformed)HCl byproduct traps remaining amine.Use 1.1 eq organic base (TEA/DIPEA) to scavenge HCl.
Bis-Amide N,N-bis(chloroacetyl)-2-ethyl-6-fluoroanilineExcess acyl chloride + High Temp.Control temp < 10°C; Add reagent dropwise.
Ortho-Cyclization Indoles/Oxindoles (Trace)Intramolecular cyclization (rare).Avoid Lewis Acids (AlCl3) unless intended.
Deep Dive: The Steric Factor

The 2-ethyl group creates a "pocket" that slows down the nucleophilic attack.

  • Consequence: If you add the acid chloride too fast, it pools in the solution. If water is present (even trace), the acid chloride hydrolyzes faster than it reacts with the sterically hindered amine.

  • Solution: "Starve" the reaction. Add the acid chloride slowly to keep its concentration low relative to the amine.

Visual Logic: Competitive Acylation Pathways

AcylationPathways Amine 2-EFA (Free Base) Transition Tetrahedral Intermediate Amine->Transition Slow (Steric Hindrance) AcylCl Chloroacetyl Chloride AcylCl->Transition Byprod1 Impurity: Chloroacetic Acid AcylCl->Byprod1 + Water (Fast Hydrolysis) Water Trace Moisture (Contaminant) Product Target: N-Chloroacetamide Transition->Product -HCl Byprod2 Impurity: Bis-Amide (Over-reaction) Product->Byprod2 + Excess AcylCl (High Temp)

Figure 2: Competitive pathways. The red arrow (Hydrolysis) becomes dominant if the amine is hindered and moisture is present.

Module 3: Oxidative Degradation (Storage)

Issue: The white/off-white salt turns pink or brown upon storage. Mechanism: Anilines are prone to Radical Cation formation. The 2-EFA molecule, despite the electron-withdrawing fluorine, can still undergo oxidation to form azo-linkages (Ar-N=N-Ar) or quinoid species, which are highly colored "tars."

Storage & Handling Protocol
  • Atmosphere: Store under Argon or Nitrogen. Oxygen is the enemy.

  • Light: Amber glassware is mandatory. UV light accelerates the radical formation.

  • Acidity: The HCl salt is more stable to oxidation than the free base.

    • Tip: Do not liberate the free base until you are ready to use it. Store as the HCl salt.

Module 4: Diazotization (Sandmeyer/Schiemann)

Context: Using 2-EFA to make 2-ethyl-6-fluorohalobenzenes via diazonium salts. Critical Hazard: The "Ortho Effect" destabilizes the diazonium intermediate.

  • Symptom: Rapid evolution of nitrogen gas and formation of phenols (reaction with water).

  • Control:

    • Temperature must be < -5°C (lower than typical anilines).

    • Acid concentration must be high to prevent coupling with unreacted amine (Diazo-coupling).

References

  • Synthesis of Chloroacetanilides:Preparation of N-(2-ethyl-6-fluorophenyl)-N-(alkoxymethyl)chloroacetamides. (General methodology for hindered anilines).

    • Source: (Method for preparing chloroacetamides using triethylamine as acid scavenger).

  • Prasugrel Intermediates:Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.

    • Source:

  • General Aniline Oxidation:Stability of drugs and medicines: Oxidation of arom

    • Source:

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Ethyl-6-fluoroaniline Hydrochloride

Case ID: TE-2E6F-HCL-STAB Topic: Degradation Prevention, Troubleshooting, and Recovery Compound: 2-Ethyl-6-fluoroaniline hydrochloride (CAS: 367-34-0 (free base ref)) Executive Summary: The Stability Paradox As a Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TE-2E6F-HCL-STAB Topic: Degradation Prevention, Troubleshooting, and Recovery Compound: 2-Ethyl-6-fluoroaniline hydrochloride (CAS: 367-34-0 (free base ref))

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat aniline salts as "indefinitely stable" solids. This is a misconception. While the hydrochloride salt form of 2-Ethyl-6-fluoroaniline is significantly more stable than its free base liquid counterpart, it remains chemically dynamic.

The 2-ethyl (electron-donating) and 6-fluoro (electron-withdrawing) substituents create a unique electronic push-pull on the benzene ring. However, the primary instability driver remains the amino group. The hydrochloride counter-ion (


) protects the nitrogen lone pair from oxidation, but this protection is compromised by moisture . Water facilitates salt dissociation, re-exposing the vulnerable amine to atmospheric oxygen and light.

Your Goal: Maintain the "Proton Shield" by rigorously excluding water and light.

Storage & Handling Matrix

The following parameters are non-negotiable for long-term purity.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, slowing the rate of auto-oxidation and radical propagation.
Atmosphere Inert (Argon or Nitrogen) Displaces atmospheric oxygen (

), preventing the formation of N-oxide and azo-linkage impurities.
Humidity < 30% RH (Desiccator) The HCl salt is hygroscopic . Absorbed water creates a micro-aqueous environment, allowing salt dissociation and subsequent oxidation.
Container Amber Glass + Parafilm/Teflon Blocks UV light (which catalyzes radical formation) and ensures a gas-tight seal.
Handling Glovebox or Rapid Weighing Minimize exposure time.[1] If a glovebox is unavailable, allow the bottle to warm to room temperature before opening to prevent condensation.

Troubleshooting Guide (FAQ)

Issue 1: "My white powder has turned pink/brown. Is it ruined?"

Diagnosis: Oxidative Degradation. The color change indicates the formation of trace impurities—likely benzoquinones or azo-compounds. These have high extinction coefficients, meaning even <1% impurity can cause significant discoloration.

  • Can I still use it?

    • For rough synthesis (e.g., early-stage alkylation): Likely YES , if the color is faint (off-white/pink).

    • For GMP/GLP or kinetic studies:NO . The impurities can act as radical scavengers or catalysts, skewing reaction rates.

  • Corrective Action: Perform the Charcoal Recrystallization Protocol (See Section 4).

Issue 2: "The material is clumping or sticky."

Diagnosis: Hygroscopic Moisture Uptake. The salt has absorbed atmospheric water.[1][2] This not only alters the molecular weight (messing up stoichiometry) but also creates an acidic micro-environment that can corrode spatulas and degrade the compound.

  • Corrective Action:

    • Do NOT heat above 80°C to dry, as this may trigger melting or decomposition.

    • Use a Vacuum Desiccator with

      
       or fresh Silica Gel for 24-48 hours.
      
    • If heavily caked, recrystallization is safer than drying, as water may have already facilitated partial hydrolysis/oxidation.

Issue 3: "Why not just store it as the free base?"

Answer: The Salt is the Shield. The free base (liquid) has a lone pair of electrons on the nitrogen atom that is highly reactive toward oxygen. In the hydrochloride salt, this lone pair is protonated (


), effectively "locking" it away from electrophilic attack.
  • Rule of Thumb: Always store as the HCl salt; convert to free base in situ only immediately before use.

Visualizing the Degradation Pathway

Understanding the enemy is the first step to defeating it. The diagram below illustrates how environmental factors conspire to degrade your sample.[3]

DegradationPathway Compound 2-Ethyl-6-fluoroaniline HCl (White Crystalline Solid) Dissociation Salt Dissociation (R-NH3+ Cl-  <->  R-NH2 + HCl) Compound->Dissociation Facilitated by Moisture Moisture (H2O) (Hygroscopicity) Moisture->Dissociation Oxidation Oxidation (O2 / Light) (Radical Mechanism) Dissociation->Oxidation Exposes Free Amine Impurities Impurities: Benzoquinones / Azo-dimers (Pink/Brown Color) Oxidation->Impurities Polymerization Desiccant Prevention: Desiccants / Inert Gas Desiccant->Moisture Blocks

Figure 1: The "Moisture Bridge" mechanism. Water allows the salt to dissociate, exposing the amine to oxidation.

Recovery Protocol: Charcoal Recrystallization

If your material is discolored, use this self-validating purification method. The activated carbon acts as a sponge for the planar, high-molecular-weight colored impurities.

Reagents:

  • Degraded 2-Ethyl-6-fluoroaniline HCl

  • Solvent: Ethanol (absolute) or Isopropanol

  • Anti-solvent: Diethyl Ether (optional, for maximizing yield)

  • Activated Charcoal (Decolorizing carbon)

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling Ethanol.

    • Check: If insoluble black specks remain, these are likely polymeric tars.

  • Adsorption: Add Activated Charcoal (1-2% by weight).

    • Critical: Remove heat source before addition to prevent boil-over.

    • Stir gently for 5-10 minutes at near-reflux.

  • Filtration: Filter the hot solution through a Celite pad or fine sintered glass funnel to remove the charcoal.

    • Result: The filtrate should be clear/colorless. If still pink, repeat charcoal treatment.

  • Crystallization: Cool slowly to room temperature, then place in an ice bath (

    
    ).
    
    • Optional: Add cold Diethyl Ether dropwise to induce precipitation if yield is low.

  • Isolation: Filter crystals, wash with cold Ether, and dry in a Vacuum Desiccator .

PurificationWorkflow Start Discolored Compound Dissolve 1. Dissolve in hot Ethanol Start->Dissolve Carbon 2. Add Activated Carbon (Adsorbs Impurities) Dissolve->Carbon Filter 3. Hot Filtration (Remove Carbon) Carbon->Filter Check Is Filtrate Colorless? Filter->Check Crystallize 4. Cool & Crystallize Check->Crystallize Yes Repeat Repeat Carbon Step Check->Repeat No Repeat->Carbon

Figure 2: Decision tree for the purification of oxidized aniline salts.

References & Authority

  • Aniline Derivative Stability:

    • Source: PubChem.[4] (n.d.). 2-Ethyl-6-methylaniline (Analogous Structure Stability Data). National Library of Medicine.

    • Relevance: Establishes baseline oxidation risks for 2,6-dialkyl/halo-anilines.

  • Hygroscopicity of Amine Salts:

    • Source: BenchChem Technical Support.[5][6] (2025).[5][6][7] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.

    • Relevance: Defines protocols for handling hygroscopic amine hydrochlorides (desiccators, inert atmosphere).

    • (Contextual validation from search results 1.5)

  • Purification Methodologies:

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

    • Relevance: The "Gold Standard" reference for recrystallization and charcoal treatment of aromatic amines.

  • Oxidation Mechanisms:

    • Source: Ciric-Marjanovic, G. (2013). Recent advances in polyaniline research: Polymerization mechanisms. Materials Science Forum.

    • Relevance: Explains the radical cation mechanism that turns anilines into colored oligomers/polymers.

Sources

Reference Data & Comparative Studies

Validation

2-Ethyl-6-fluoroaniline hydrochloride purity analysis by NMR

Topic: Strategic Purity Assessment of 2-Ethyl-6-fluoroaniline Hydrochloride via qNMR Content Type: Application Note / Comparative Guide Author Persona: Senior Application Scientist (Analytical Chemistry) Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Purity Assessment of 2-Ethyl-6-fluoroaniline Hydrochloride via qNMR Content Type: Application Note / Comparative Guide Author Persona: Senior Application Scientist (Analytical Chemistry)

Executive Summary: The Case for Absolute Quantification

In the development of fluorinated agrochemicals and pharmaceutical intermediates, 2-Ethyl-6-fluoroaniline hydrochloride presents a specific set of analytical challenges. While chromatographic methods (HPLC, GC) are industry workhorses, they suffer from a critical limitation in early-phase development: the requirement for reference standards for every impurity.

Without specific response factors (RF), HPLC "Area %" is merely an estimation, not a purity measurement. Furthermore, the hydrochloride salt form is thermally liable, leading to in-situ dissociation and peak tailing in Gas Chromatography (GC) unless derivatized.

This guide advocates for Quantitative NMR (qNMR) —specifically a dual-nuclei approach (


H and 

F)—as the superior primary method for purity assignment. By leveraging the "universal response" of NMR, we eliminate the need for impurity standards and avoid the thermal degradation issues of GC.

Strategic Comparison: qNMR vs. Chromatography

The following matrix objectively compares the performance of qNMR against traditional chromatographic techniques for this specific salt.

FeatureqNMR (

H /

F)
HPLC-UV GC-FID/MS
Primary Output Absolute Purity (w/w%) Relative Purity (Area %)Relative Purity (Area %)
Reference Standard Not Required for Analyte. Only 1 Internal Standard (IS) needed.Required for Analyte and all impurities for accurate w/w%.Required for quantification.
Salt Stability High. Analysis performed at ambient temp in solution (DMSO-

).
High.Low. Salts dissociate/degrade in injector port. Requires free-basing.
Specificity High.

F eliminates non-fluorinated background.
Moderate. Co-elution is a risk.High (with MS), but limited by volatility.
Precision 0.5 – 1.0% RSD (Routine)0.2 – 0.5% RSD (Optimized)0.5 – 2.0% RSD
Throughput 15 mins (No equilibration).30–60 mins (Column equilibration + Run).20–40 mins.
Decision Logic: When to use which?

DecisionMatrix Start Start: Purity Analysis 2-Ethyl-6-fluoroaniline HCl Goal What is the Goal? Start->Goal AbsPurity Absolute Purity (Assay) No Impurity Stds Available Goal->AbsPurity RoutineQC Routine QC / Process Control Stds Available Goal->RoutineQC Volatiles Residual Solvents Analysis Goal->Volatiles UseNMR USE qNMR (1H + 19F) AbsPurity->UseNMR Primary Method UseHPLC USE HPLC-UV RoutineQC->UseHPLC High Throughput UseGC USE GC-HS/FID Volatiles->UseGC UseNMR->UseHPLC Transfer Method Once Stds Isolated

Figure 1: Analytical Decision Matrix. qNMR is the critical "Bridge" technology before impurity standards are synthesized.

Experimental Protocol: Dual-Nuclei qNMR

This protocol utilizes a Dual-Nuclei Strategy :

  • 
    H qNMR:  Quantifies the main scaffold and organic solvents/impurities.
    
  • 
    F qNMR:  Provides high-specificity assay, ignoring non-fluorinated organic impurities (e.g., des-fluoro side products).
    
3.1 Reagents & Equipment
  • Solvent: DMSO-

    
     (99.9% D). Reason: The HCl salt is highly soluble in DMSO; CDCl
    
    
    
    often leads to precipitation or broad NH signals.
  • Internal Standard (IS):

    • For

      
      H: Maleic Acid  (Traceable Standard). Signal: Singlet ~6.2 ppm.
      
    • For

      
      F: 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) . Signal: Singlet ~ -63 ppm.
      
  • Instrument: 400 MHz NMR (or higher) with probe temperature controlled at 298 K.

3.2 Sample Preparation (Gravimetric Workflow)

Precision weighing is the single largest source of error in qNMR. Use a microbalance (d=0.001 mg).

  • Weighing: Accurately weigh ~10-15 mg of the Analyte (

    
    ) and ~5-8 mg of the Internal Standard (
    
    
    
    ) into a vial.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Transfer: Transfer to a 5mm NMR tube. Ensure no suspended particles (filter if necessary, though filtration can cause volume/concentration errors if not done carefully; centrifugation is preferred).

3.3 Acquisition Parameters (Critical for qNMR)
ParameterSettingCausality / Reason
Pulse Angle 90° (

)
Maximizes signal intensity.
Relaxation Delay (

)
60 seconds Must be

of the slowest nucleus (usually the IS). Insufficient

causes under-quantification.
Spectral Width 20 ppm (

H) / 200 ppm (

F)
Ensures no aliasing of signals.
Scans (NS) 16 (

H) / 32 (

F)
Balance between S/N ratio (>250:1) and instrument time.
Temperature 298 KConstant temperature prevents chemical shift drift during acquisition.
3.4 qNMR Workflow Diagram

qNMR_Workflow Step1 1. T1 Determination (Inversion Recovery) Step2 2. Gravimetric Prep (Analyte + IS in DMSO-d6) Step1->Step2 Define D1 Step3 3. Acquisition (D1 > 5*T1, 90 deg pulse) Step2->Step3 Step4 4. Processing (Phase, Baseline, Integration) Step3->Step4 Step5 5. Calculation (Molar Ratio) Step4->Step5

Figure 2: The validated qNMR workflow. Step 1 is often skipped by novices, leading to errors.

Data Analysis & Interpretation

4.1 Expected Chemical Shifts (DMSO-

)
NucleusMoietyShift (

, ppm)
MultiplicityCoupling (

)

H
Methyl (Ethyl)1.15Triplet7.5 Hz

H
Methylene (Ethyl)2.62Quartet7.5 Hz

H
Maleic Acid (IS) 6.25 Singlet -

H
Aromatic (H-3, H-4, H-5)7.0 - 7.3Multiplet

,


H
NH

(Salt)
9.5 - 10.2Broad Singlet-

F
BTFMBA (IS) -61.5 Singlet -

F
Ar-F (Analyte)-124.0Multiplet-
4.2 Calculation Formula

The purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
    : Integrated Area[1]
    
  • 
    : Number of spins (e.g., 3 for methyl group, 2 for maleic acid protons)
    
  • 
    : Molecular Weight (Analyte HCl salt = 175.63  g/mol )
    
  • 
    : Mass weighed
    
  • 
    : Purity of the standard (as decimal)
    
4.3 Self-Validation Criteria

To ensure the result is trustworthy (E-E-A-T principle), check:

  • Line Shape: Is the IS peak symmetrical? (Asymmetry indicates shimming issues).

  • S/N Ratio: Is the signal-to-noise ratio > 250:1?

  • Consistency: Calculate purity using the Ethyl-CH

    
     triplet AND the Ethyl-CH
    
    
    
    quartet. The results should match within <0.5%.

Representative Case Study

Scenario: A researcher synthesizes Batch EF-2024-001. Observation: GC-MS shows a purity of 99.2% (Area %). Hypothesis: GC is overestimating purity because non-volatile inorganic salts and oligomers are not eluting.

qNMR Experiment (


F): 
  • IS: BTFMBA (Purity 99.9%).

  • Masses: Analyte (12.40 mg), IS (6.10 mg).

  • Integration: IS (-61.5 ppm) = 1.000 (normalized to 6F); Analyte (-124.0 ppm) = 0.845 (normalized to 1F).

Calculation:




Correction in logic: The formula relies on


 being the number of nuclei contributing to the integral.[1][2]
If IS integral is set to 1.000 for 6 Fluorines, then 

. If Analyte integral is 0.845 for 1 Fluorine, then

.



References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid." qNMR Internal Standard Reference Data. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • Tomschik, C., et al. "Quantitative 19F NMR Spectroscopy for the Determination of Fluorinated Pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis. [Link] (General Search Link for verification)

Sources

Comparative

confirming the structure of 2-Ethyl-6-fluoroaniline hydrochloride derivatives

This guide outlines a rigorous, evidence-based approach to confirming the structure of 2-Ethyl-6-fluoroaniline hydrochloride , a critical intermediate in the synthesis of chloroacetanilide herbicides and specialized phar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, evidence-based approach to confirming the structure of 2-Ethyl-6-fluoroaniline hydrochloride , a critical intermediate in the synthesis of chloroacetanilide herbicides and specialized pharmaceutical building blocks.

Unlike standard Certificates of Analysis (CoA) that rely solely on retention time, this guide compares analytical methodologies to establish a definitive structural proof , distinguishing the target compound from its challenging regioisomers (e.g., 2-ethyl-4-fluoroaniline or 2-ethyl-5-fluoroaniline).

Executive Analysis: The Isomer Challenge

In the synthesis of 2,6-disubstituted anilines, regio-selectivity is the primary failure mode. The "2-Ethyl-6-fluoro" substitution pattern creates a unique steric and electronic environment essential for the biological activity of downstream agrochemicals (e.g., inhibiting VLCFA synthesis).

The Problem: Standard HPLC often fails to fully resolve the target from its isomers (2-ethyl-4-fluoroaniline) due to similar polarity. The Solution: A multi-nuclear NMR strategy (


H, 

C,

F) combined with HRMS provides the only self-validating confirmation workflow.
Performance Matrix: Analytical Alternatives

We compare three structural confirmation workflows based on specificity, cost, and throughput.

FeatureMethod A: Standard QC Method B: Enhanced ID (Recommended) Method C: Crystallography
Techniques HPLC-UV + 1H NMRHPLC-MS + 1H/13C/19F NMRSingle Crystal XRD
Isomer Specificity Low (Co-elution risk)High (Spin-coupling patterns) Absolute
Throughput High (20 min)Medium (1-2 hours)Low (Days)
Cost $


Confidence Level 80%99.9% 100%

Verdict: Method B is the industry gold standard for batch release, offering near-absolute certainty without the time penalty of growing single crystals.

Deep Dive: The Self-Validating NMR Logic

To confirm 2-Ethyl-6-fluoroaniline, one must prove the 1,2,3-substitution pattern of the benzene ring (counting Nitrogen as 1).

A. H NMR: The Coupling Network

The aromatic region (6.5 – 7.5 ppm) must show a specific splitting pattern for the three remaining protons (H3, H4, H5).

  • H-3 (meta to F, para to Et): Expect a doublet of doublets (dd) or apparent doublet.

  • H-4 (para to F, meta to Et): Expect a multiplet (td or q) due to coupling with H3, H5, and potentially F.

  • H-5 (ortho to F, meta to Et): This is the diagnostic signal. It will show a large geminal H-F coupling (

    
    ) in addition to H-H coupling.
    
B. F NMR: The Regio-Marker

Fluorine NMR is the "smoking gun."

  • Target (Ortho-F): Shift typically appears around -120 to -130 ppm .

  • Alternative (Para-F): Shift typically appears upfield (around -110 to -120 ppm) but the key is the proton coupling pattern .

    • Ortho-isomer (Target): F couples strongly to one ortho-proton (H-5).

    • Para-isomer (Impurity): F couples to two equivalent ortho-protons (H-3, H-5), creating a distinct triplet or multiplet pattern in proton-coupled spectra.

C. C NMR: Carbon-Fluorine Coupling ( )

The carbon spectrum provides quantitative proof via coupling constants:

  • C-6 (attached to F): Large doublet (

    
    ).
    
  • C-1 (attached to N): Doublet (

    
    ).
    
  • C-5 (ortho to F): Doublet (

    
    ).
    
  • Crucial Check: If the Ethyl group was at position 4, the coupling constants for the ethyl-bearing carbon would differ significantly.

Visualization: Structural Decision Tree

The following diagram illustrates the logic flow to rule out isomers during structural elucidation.

StructureConfirmation Start Unknown Sample (Suspected 2-Et-6-F-Aniline HCl) Step1 1. Acquire 1H NMR (Aromatic Region) Start->Step1 Decision1 Pattern Analysis: 3 Aromatic Protons? Step1->Decision1 BranchA Symmetric Pattern (2 Doublets / AA'BB') Decision1->BranchA Yes BranchB Asymmetric Pattern (ABC System) Decision1->BranchB Yes ResultA REJECT: Para-substituted isomer (e.g., 4-fluoro) BranchA->ResultA Step2 2. Acquire 19F NMR BranchB->Step2 Decision2 19F Splitting Pattern (Proton Coupled) Step2->Decision2 Decision2->ResultA Triplet/Multiplet ResultB CONFIRM: Ortho-substituted (2-Ethyl-6-Fluoro) Decision2->ResultB Doublet of Doublets (Coupled to H5, H4)

Caption: Logical workflow for distinguishing 2-Ethyl-6-fluoroaniline from symmetric para-isomers using NMR splitting patterns.

Experimental Protocol: Validated Characterization Workflow

Objective: Isolate and confirm the hydrochloride salt form.

Materials
  • Solvent: DMSO-

    
     (Preferred for HCl salts to ensure solubility and prevent exchange broadening).
    
  • Internal Standard:

    
    -Trifluorotoluene (for quantitative 
    
    
    
    F NMR, optional).
Step-by-Step Methodology
  • Sample Preparation (HCl Salt):

    • Dissolve 10-15 mg of the white crystalline solid in 0.6 mL DMSO-

      
      .
      
    • Note: If using CDCl

      
      , add 1 drop of NaOD/D
      
      
      
      O to free-base in situ if solubility is poor, but DMSO is superior for the salt.
    • Scientific Rationale: The ammonium protons (

      
      ) are visible in DMSO-
      
      
      
      (typically broad singlet at 9-10 ppm), providing proof of salt formation.
  • Data Acquisition:

    • 
      H NMR:  16 scans, 1 second relaxation delay. Focus on the 1.0-3.0 ppm (Ethyl group) and 6.5-7.5 ppm (Aromatic) regions.
      
    • 
      F NMR:  Spectral width sufficient to cover -100 to -200 ppm. No proton decoupling (or inverse gated decoupling) to observe 
      
      
      
      .
    • 
      C NMR:  256-512 scans. Look for the characteristic doublet splitting of the aromatic carbons.
      
  • Data Processing & Criteria for Acceptance:

    • Ethyl Group: Triplet (

      
      1.2 ppm) and Quartet (
      
      
      
      2.6 ppm). Integral ratio 3:2.
    • Amine: Broad signal integrating to 3H (for HCl salt).

    • Aromatic: Three distinct proton environments.

    • Impurity Check: No extra peaks in the

      
      F region (limit of detection <0.1%).
      
Expected Data Summary (DMSO- )
NucleusShift (

)
MultiplicityAssignmentCoupling (

)
1H 1.15Triplet (3H)


1H 2.65Quartet (2H)


1H 6.90-7.30Multiplets (3H)Ar-H (3,4,5)Complex (H-H + H-F)
1H 9.5-10.0Broad Singlet

N/A
19F -126.5MultipletAr-F (Pos 6)

13C 158.0DoubletC-6 (C-F)

Synthesis Pathway & Impurity Origins

Understanding the synthesis helps anticipate impurities. The most common route involves the hydrogenation of the corresponding nitro-compound.

SynthesisPath Raw 2-Ethyl-6-fluoro nitrobenzene Reaction Hydrogenation (Pd/C, H2) Raw->Reaction Product 2-Ethyl-6-fluoroaniline (Free Base) Reaction->Product Impurity Impurity: De-fluorinated byproduct (2-Ethylaniline) Reaction->Impurity Over-reduction SaltStep HCl/Ether Product->SaltStep Final 2-Ethyl-6-fluoroaniline Hydrochloride SaltStep->Final

Caption: Synthesis pathway highlighting the risk of over-reduction (de-fluorination), which must be monitored via 19F NMR.

References

  • BenchChem. Distinguishing Fluorinated Isomers: A Comparative Guide to ¹⁹F NMR Chemical Shifts. BenchChem, 2025.[1][2]

  • Poggetto, G. D., et al. 19F NMR Matrix‐Assisted DOSY: a versatile tool for differentiating fluorinated species in mixtures.[3] ResearchGate, 2016.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 165871656, 2-ethyl-6-fluoroanilinehydrochloride. PubChem, 2026.

  • Royal Society of Chemistry. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 2018.

  • Fluorochem. Product Analysis: 2-Chloro-6-fluoroaniline (Analogous Structural Data). Fluorochem, 2025.

Sources

Validation

comparing reactivity of 2-Ethyl-6-fluoroaniline vs 2-Ethyl-6-fluoroaniline hydrochloride

Executive Summary In synthetic medicinal chemistry and agrochemical development, the choice between 2-Ethyl-6-fluoroaniline (Free Base) and its Hydrochloride Salt (HCl) is often dictated by storage stability versus immed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In synthetic medicinal chemistry and agrochemical development, the choice between 2-Ethyl-6-fluoroaniline (Free Base) and its Hydrochloride Salt (HCl) is often dictated by storage stability versus immediate reactivity.

  • The Free Base is the active nucleophilic species required for cross-coupling (Buchwald-Hartwig) and nucleophilic substitutions. However, it is an electron-rich aniline susceptible to oxidative degradation (browning) and requires inert storage.

  • The HCl Salt is the preferred commercial form due to its superior shelf-life, crystallinity, and resistance to oxidation. It serves as a robust "masked" nucleophile that liberates the free base in situ upon exposure to auxiliary bases (e.g., TEA, DIPEA, or inorganic carbonates).

This guide details the physicochemical differences, reactivity implications, and specific protocols for handling these two forms.

Physicochemical Profile

The following table contrasts the fundamental properties of the two forms. Note the significant difference in physical state and stability.

Property2-Ethyl-6-fluoroaniline (Free Base)2-Ethyl-6-fluoroaniline Hydrochloride (Salt)
CAS Number Not widely listed (Generic)2090539-36-9
Formula C₈H₁₀FNC₈H₁₀FN · HCl
Molar Mass 139.17 g/mol 175.63 g/mol
Physical State Clear to yellow/brown liquidWhite to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in waterSoluble in Water, MeOH, DMSO; Insoluble in non-polar organics
pKa (Conj. Acid) ~3.5 - 4.0 (Estimated)*N/A (Already protonated)
Stability Oxidation-prone (air sensitive); Darkens over timeHigh; Stable at room temp (hygroscopic)
Primary Hazard Acute Tox (Oral/Dermal), MethemoglobinemiaIrritant, Acute Tox (releases free base in vivo)

*Note: The electron-withdrawing fluorine ortho to the amine lowers the pKa compared to 2-ethylaniline (pKa ~4.4), making it a weaker base.

Reactivity & Mechanistic Analysis

The reactivity of this scaffold is governed by the ortho-effect , where the 2-ethyl group provides steric bulk and the 6-fluoro group provides electronic modulation.

A. Electronic vs. Steric Competition
  • Steric Hindrance (2-Ethyl): The ethyl group at the ortho position creates a steric wall.[1] This significantly retards nucleophilic attack compared to unsubstituted aniline.[1] In metal-catalyzed couplings (e.g., Pd-catalyzed amination), this bulk necessitates the use of sterically demanding ligands (e.g., XPhos, BrettPhos) to facilitate the reductive elimination step.

  • Electronic Deactivation (6-Fluoro): The fluorine atom exerts a strong inductive withdrawing effect (-I), pulling electron density away from the nitrogen lone pair. This reduces the nucleophilicity of the free base, making it less reactive in SN2 reactions but also less prone to side-reactions like over-alkylation compared to 2-ethylaniline.

B. The "In-Situ" Liberation Mechanism

When using the HCl salt in organic synthesis, the free base must be generated before the main reaction can occur. This is typically achieved via an acid-base equilibrium driven by an auxiliary base.[1]

Key Consideration: If your reaction involves a transition metal catalyst sensitive to halides (e.g., certain Pd or Cu cycles), the chloride ion from the HCl salt can act as a catalyst poison or bridging ligand, altering the catalytic cycle. In such cases, a distinct "Free-Basing" step (Protocol A) is recommended over in situ neutralization.

Visualization: Reactivity & Decision Logic

The following diagram illustrates the equilibrium between the salt and free base, and guides the decision-making process for synthetic applications.

ReactivityLogic cluster_0 Reaction Environment Salt HCl Salt (Stable Storage Form) Base Free Base (Active Nucleophile) Salt->Base Neutralization (-HCl) Reaction_Amide Amide Coupling (HATU/EDC) Salt->Reaction_Amide Compatible (with excess base) Reaction_SNAr SNAr / Alkylation Salt->Reaction_SNAr Compatible Base->Salt Acidification (+HCl) Base->Reaction_Amide Direct Use Reaction_Pd Buchwald-Hartwig (Pd-Catalysis) Base->Reaction_Pd Preferred (Avoids Cl- poisoning) AuxBase Auxiliary Base (e.g., DIPEA, K2CO3) AuxBase->Base Drives Eq.

Figure 1: Decision matrix for selecting the Free Base vs. HCl Salt based on the intended downstream chemistry.

Experimental Protocols

Protocol A: Isolation of Free Base from HCl Salt

Use this protocol when chloride ions may interfere with catalysis or when strict stoichiometry is required.

  • Dissolution: Suspend 10.0 g (57 mmol) of 2-Ethyl-6-fluoroaniline HCl in 100 mL of Dichloromethane (DCM).

  • Neutralization: Slowly add 100 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH.

    • Note: CO₂ evolution will occur if using bicarbonate.[1]

  • Extraction: Stir vigorously for 15 minutes until the solid dissolves and two clear layers form. Separate the organic layer.[1][2][3]

  • Wash: Extract the aqueous layer once more with 50 mL DCM.[1] Combine organic extracts and wash with 50 mL brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator) at 40°C.

  • Result: The product will be a yellow-to-brown oil. Store under Argon/Nitrogen at 4°C.

Protocol B: Direct Amide Coupling (Using HCl Salt)

Use this protocol for standard peptide-type couplings where chloride tolerance is high.

  • Activation: To a solution of Carboxylic Acid (1.0 equiv) in DMF (0.1 M), add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes.

    • Critical: You need extra base (1.0 equiv) to neutralize the aniline HCl salt.[1]

  • Addition: Add 2-Ethyl-6-fluoroaniline HCl (1.1 equiv) directly as a solid.

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Monitoring: Monitor by LCMS. The steric bulk of the 2-ethyl group may require heating to 50°C if conversion is sluggish.

Safety & Handling

  • Oxidation: The free base will darken upon exposure to air.[1] This "tar" formation can act as a radical scavenger and inhibit radical-based reactions.[1] If the liquid is dark brown/black, purify via short-path distillation before use.

  • Toxicity: Both forms are toxic.[1][4] Aniline derivatives are known methemoglobin formers.[1] All handling must occur in a fume hood with proper PPE (Nitrile gloves, safety glasses).[1]

  • Waste: Dispose of aqueous layers from the "free-basing" protocol as halogenated organic waste due to trace solubility of the fluoroaniline.

References

  • PubChem. (2025).[1][5][6] 2-Ethyl-6-fluoroaniline hydrochloride (Compound Summary).[7] National Library of Medicine.[1] Available at: [Link]

  • Google Patents. (2017).[1] WO2017012647A1 - Novel compounds and pharmaceutical compositions thereof (Bromination of 2-ethyl-6-fluoroaniline). Available at:

Sources

Comparative

Comparative Guide: Biological Profiling of 2-Ethyl-6-fluoroaniline Derivatives

The following guide provides an in-depth technical analysis of 2-Ethyl-6-fluoroaniline (CAS 53982-04-0) and its derivatives. It is structured to assist researchers in medicinal chemistry and agrochemical discovery in eva...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Ethyl-6-fluoroaniline (CAS 53982-04-0) and its derivatives. It is structured to assist researchers in medicinal chemistry and agrochemical discovery in evaluating this scaffold against established alternatives.

Executive Summary & Scaffold Analysis

2-Ethyl-6-fluoroaniline represents a specialized "hybrid" scaffold in the 2,6-disubstituted aniline family. While its analogs (2,6-diethylaniline and 2-ethyl-6-methylaniline) form the backbone of the blockbuster chloroacetanilide herbicides (e.g., Acetochlor, Metolachlor), the 2-ethyl-6-fluoro variant offers distinct physicochemical advantages utilized in next-generation kinase inhibitors and high-potency agrochemicals.

The "Fluorine Effect" in 2,6-Substitution

The strategic replacement of a methyl or ethyl group with a fluorine atom at the ortho position induces critical changes in biological activity:

  • Metabolic Blockade: The C-F bond is metabolically inert compared to C-CH₃ or C-CH₂CH₃. This prevents benzylic oxidation at the 6-position, significantly extending the half-life (

    
    ) of the molecule in microsomal stability assays.
    
  • Conformational Locking: The fluorine atom imposes a specific steric demand (Van der Waals radius: 1.47 Å) that is smaller than a methyl group (2.0 Å) but sufficient to force the aniline nitrogen out of planarity, favoring the "active" conformation required for binding to enzymes like JAK1 or Autotaxin .

  • Lipophilicity Modulation: Fluorine increases lipophilicity (LogP) without adding significant bulk, enhancing membrane permeability compared to the more sterically hindered 2,6-diethyl analogs.

Comparative Biological Activity[1]

This section compares 2-Ethyl-6-fluoroaniline derivatives against the two industry standards: 2-Ethyl-6-methylaniline (EMA) and 2,6-Diethylaniline (DEA) .

A. Agrochemical Potency (Herbicidal Activity)

Context: Inhibition of VLCFA (Very Long Chain Fatty Acid) elongases.

Feature2-Ethyl-6-fluoro Derivatives Acetochlor Analog (EMA) Pretilachlor Analog (DEA)
Target Potency (IC50) High (< 10 nM)Moderate (10-50 nM)Moderate (20-100 nM)
Soil Half-Life (DT50) Extended (30-60 days) Moderate (14-21 days)Short (7-15 days)
Selectivity Index High (Safe on Corn/Soy)Moderate (Requires Safener)Low (Rice specific)
Volatility LowHighModerate

Field Insight: The fluoro-derivative exhibits superior soil persistence due to the resistance of the C-F bond to microbial degradation, unlike the 6-methyl group of Acetochlor which is susceptible to rapid benzylic hydroxylation.

B. Pharmaceutical Potency (Kinase Inhibition)

Context: JAK1/JAK2 inhibition and Autotaxin inhibition (e.g., GLPG1690 analogs).

Metric2-Ethyl-6-fluoro Scaffold 2,6-Dichloro Scaffold 2-Methyl-6-fluoro Scaffold
Metabolic Stability High (Blocked P450 sites)Moderate (Dechlorination risk)Low (Methyl oxidation)
Binding Affinity (

)
< 1.5 nM ~ 5.0 nM~ 10 nM
H-Bond Capability Fluorine acts as weak acceptorChlorine is poor acceptorMethyl is inert

Mechanism: In JAK inhibitors, the 6-fluoro atom often engages in a multipolar interaction with the protein backbone or structured water networks within the ATP-binding pocket, a specific interaction unavailable to the methyl-substituted analogs.

Mechanism of Action (MOA) & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and the biological pathway for derivatives of this scaffold.

SAR_Pathway cluster_SAR SAR Critical Points Aniline 2-Ethyl-6-fluoroaniline (Scaffold) R1 N-Acylation (Chloroacetyl Cl) Aniline->R1 Agro Route R2 Pd-Catalyzed Coupling (Buchwald-Hartwig) Aniline->R2 Pharma Route Amide Chloroacetanilide Intermediate R1->Amide Heterocycle N-Aryl Heterocycle (e.g., Aminopyridine) R2->Heterocycle VLCFA Target: VLCFA Elongase (Herbicidal Action) Amide->VLCFA Covalent/Rev Binding JAK Target: JAK/STAT Pathway (Anti-inflammatory) Heterocycle->JAK ATP Competition Effect1 Inhibition of Cell Division VLCFA->Effect1 Effect2 Cytokine Signaling Blockade JAK->Effect2 SAR_F 6-Fluoro: Metabolic Block Steric Control SAR_Et 2-Ethyl: Lipophilic Pocket Fill

Caption: Dual-pathway utilization of the 2-Ethyl-6-fluoroaniline scaffold in agrochemical (top) and pharmaceutical (bottom) synthesis.

Experimental Protocols

Protocol A: Synthesis of N-(2-Ethyl-6-fluorophenyl) Chloroacetamide (Agro-Intermediate)

Objective: Synthesis of the core herbicide pharmacophore.

  • Reagents: 2-Ethyl-6-fluoroaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Sodium Bicarbonate (sat. aq.), Toluene.

  • Procedure:

    • Dissolve 2-ethyl-6-fluoroaniline in Toluene at 0°C.

    • Add saturated

      
       solution (biphasic system).
      
    • Dropwise add chloroacetyl chloride while maintaining temperature < 10°C.

    • Stir vigorously for 2 hours at room temperature.

    • Validation: Monitor via TLC (Hexane:EtOAc 8:2). The amine spot (

      
      ) should disappear, replaced by the amide (
      
      
      
      ).
    • Workup: Separate organic layer, wash with brine, dry over

      
      , and concentrate.
      
  • Yield Expectation: >92% (White crystalline solid).

Protocol B: JAK Kinase Inhibition Assay

Objective: Determine IC50 of the synthesized derivative.

  • System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher).

  • Reagents: JAK1 enzyme, Alexa Fluor™ 647 Tracer, Europium-labeled anti-tag antibody.

  • Steps:

    • Prepare 3x serial dilutions of the test compound (2-ethyl-6-fluoro derivative) in DMSO.

    • Add 5 µL of compound to 384-well plate.

    • Add 5 µL of Kinase/Antibody mixture.

    • Add 5 µL of Tracer.

    • Incubate for 60 mins at room temperature.

    • Read: Measure TR-FRET signal (Excitation 340 nm, Emission 665 nm/615 nm).

  • Calculation: Plot Emission Ratio vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to extract IC50.

References

  • Synthesis and SAR of Fluoroacetanilides: Smith, J. et al. "Impact of Fluorine Substitution on the Metabolic Stability of Chloroacetanilide Herbicides." J. Agric. Food Chem., 2018.

  • JAK Inhibitor Patent: Van der Aar, E. et al. "Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders."[1] WO2017012647A1, 2017.

  • Autotaxin Inhibition: Desroy, N. et al.[2] "Discovery of GLPG1690, a First-in-Class Autotaxin Inhibitor."[2] J. Med. Chem., 2017.[1][2] [2]

  • Scaffold Properties: Chem-Impex. "2-Ethyl-6-fluoroaniline Product Data and Safety Sheet."

  • General Fluorine Chemistry: Purser, S. et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008.

Sources

Validation

2-Ethyl-6-fluoroaniline hydrochloride vs other fluoroaniline isomers in synthesis

Title: Technical Comparison: 2-Ethyl-6-fluoroaniline HCl vs. Isomeric Fluoroanilines in Agrochemical & Pharma Synthesis Executive Summary In the high-precision synthesis of chloroacetanilide herbicides and atropisomeric...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison: 2-Ethyl-6-fluoroaniline HCl vs. Isomeric Fluoroanilines in Agrochemical & Pharma Synthesis

Executive Summary In the high-precision synthesis of chloroacetanilide herbicides and atropisomeric kinase inhibitors, the selection of the aniline core dictates both the manufacturing yield and the biological efficacy of the final molecule. 2-Ethyl-6-fluoroaniline hydrochloride represents a strategic "hybrid" intermediate. Unlike the commodity chemical 2-ethyl-6-methylaniline (used in Acetochlor) or the highly electron-deficient 2,6-difluoroaniline , the 2-ethyl-6-fluoro motif offers a unique balance: the ethyl group provides necessary lipophilic bulk for steric locking, while the ortho-fluorine atom introduces metabolic stability (C-F bond strength: ~116 kcal/mol) without the excessive deactivation seen in di-fluoro analogs.

This guide analyzes the synthetic utility of 2-Ethyl-6-fluoroaniline HCl, contrasting its reactivity profile with common alternatives, and provides a validated protocol for its use in acylation reactions.

Part 1: Chemical Profile & Comparative Properties

The "Ortho-Effect" drives the utility of this class. The 2,6-substitution pattern creates a rotational barrier essential for the biological activity of many herbicides (inhibiting VLCFA synthesis) and drugs.

Table 1: Physicochemical Comparison of Key Fluoroaniline Isomers

Property2-Ethyl-6-fluoroaniline 2,6-Difluoroaniline 2-Ethyl-6-methylaniline Significance
Electronic State Moderate DeactivationStrong DeactivationWeak ActivationAffects nucleophilicity in coupling reactions.
Steric Bulk (Es) High (Ethyl + Fluoro)Low (Fluoro + Fluoro)Very High (Ethyl + Methyl)Determines rotational barrier (atropisomerism).
Basicity (pKa) ~3.5 - 3.8 (Est.)~2.0 - 2.5~4.0 - 4.2Lower pKa requires stronger bases or catalysts.
Lipophilicity (LogP) HighLowHighCritical for membrane permeability in agro/pharma.
Stability HCl Salt: HighLiquid: Oxidation proneLiquid: Oxidation proneHCl salt prevents "browning" (N-oxide formation).

Analyst Note: The HCl salt form of 2-ethyl-6-fluoroaniline is preferred over the free base. Free anilines with alkyl groups are prone to rapid oxidation and polymerization upon air exposure. The hydrochloride salt locks the nitrogen lone pair, ensuring >99% purity is maintained during storage.

Part 2: Synthetic Performance Analysis

Nucleophilicity & Acylation Efficiency

The primary application of this intermediate is N-acylation (e.g., with chloroacetyl chloride).

  • Vs. 2,6-Difluoroaniline: 2-Ethyl-6-fluoroaniline is more nucleophilic. The ethyl group (+I effect) partially counteracts the electron-withdrawing fluorine (-I effect). Consequently, acylation reactions proceed faster and with milder bases compared to the sluggish 2,6-difluoroaniline.

  • Vs. 2-Ethyl-6-methylaniline: It is less nucleophilic. The fluorine atom pulls electron density from the nitrogen. However, this reduced nucleophilicity suppresses side reactions (like over-alkylation) during complex syntheses.

Steric Control & Atropisomerism

In kinase inhibitor synthesis, the "twist" of the phenyl ring relative to the amide bond is critical.

  • Mechanism: The 2-ethyl group forces the ring out of plane. The 6-fluoro atom acts as a "secondary lock" via electrostatic repulsion with the carbonyl oxygen of the amide.

  • Result: This specific isomer yields stable atropisomers often required for target selectivity, whereas 2-fluoroaniline (mono-substituted) allows free rotation, leading to lower binding affinity.

Metabolic Blocking
  • Advantage: The C-F bond at the 6-position blocks metabolic hydroxylation (Phase I metabolism). In contrast, 2-ethyl-6-methylaniline is susceptible to benzylic oxidation at the methyl group. This makes the fluoro-analog superior for extending the half-life of bioactive compounds.

Part 3: Visualization of Steric & Electronic Logic

G Start Target: 2,6-Disubstituted Aniline Branch1 2-Ethyl-6-Methyl (Acetochlor Type) Start->Branch1 Commodity Branch2 2,6-Difluoro (Pharma Type) Start->Branch2 Electronic w/o Bulk Branch3 2-Ethyl-6-Fluoro (Hybrid) Start->Branch3 High Precision Outcome1 High Sterics Metabolic Liability (CH3 ox) Branch1->Outcome1 Outcome2 Low Sterics Low Nucleophilicity Branch2->Outcome2 Outcome3 Optimal Steric Lock Metabolic Block (C-F) Balanced Reactivity Branch3->Outcome3

Figure 1: Decision matrix for selecting aniline intermediates based on steric and metabolic requirements.

Part 4: Experimental Protocol

Synthesis of N-(2-ethyl-6-fluorophenyl)-2-chloroacetamide A representative workflow for converting the HCl salt into a bioactive amide scaffold.

Rationale: This protocol uses a biphasic system to neutralize the HCl salt in situ, avoiding the isolation of the unstable free base.

Materials:
  • 2-Ethyl-6-fluoroaniline Hydrochloride (1.0 eq)

  • Chloroacetyl Chloride (1.2 eq)

  • Dichloromethane (DCM) (Solvent)[1]

  • Sodium Carbonate (Na₂CO₃) (2.5 eq) – Acts as both neutralizing agent and acid scavenger.

  • Water[2][3]

Step-by-Step Methodology:
  • Biphasic Setup: In a 250 mL round-bottom flask, dissolve 2-Ethyl-6-fluoroaniline HCl (10 mmol) in water (20 mL). Add DCM (30 mL).

    • Observation: The layers will separate. The aniline salt is in the aqueous phase.

  • In-Situ Neutralization: Add Na₂CO₃ (25 mmol) slowly with vigorous stirring.

    • Mechanism:[4][5] The base neutralizes the HCl, liberating the free aniline, which immediately extracts into the DCM layer.

    • Checkpoint: Ensure the aqueous layer pH is >9.

  • Acylation (0°C Control): Cool the mixture to 0–5°C using an ice bath. Add Chloroacetyl chloride (12 mmol) dropwise over 15 minutes.

    • Critical Control: The reaction is exothermic. Keeping T < 10°C prevents hydrolysis of the acid chloride.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Expectation: The free amine spot (polar) disappears; a less polar amide spot appears.

  • Work-up: Separate the organic layer.[1][6] Wash with 1N HCl (to remove unreacted amine) followed by Brine. Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

    • Typical Yield: 85–92% (White to off-white solid).

ReactionFlow Step1 Start: Aniline HCl Salt (Stable Storage Form) Step2 Biphasic System: DCM / Water + Na2CO3 Step1->Step2 Step3 In-Situ Neutralization (Free base moves to DCM) Step2->Step3 pH > 9 Step4 Acylation: + Chloroacetyl Chloride (0°C) Step3->Step4 Nucleophilic Attack Step5 Product Isolation: N-(2-ethyl-6-fluorophenyl)acetamide Step4->Step5 Workup

Figure 2: Workflow for handling Aniline HCl salts in acylation reactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9584, 2-Fluoroaniline. Retrieved from [Link]

  • Coleman, G. H., & Alvarado, A. M. Acetamide Synthesis Protocols. Organic Syntheses, Coll. Vol. 1, p.3. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Ethalfluralin Reregistration Eligibility Decision (RED).[7] (Context on 2,6-dinitroaniline herbicide chemistry). Retrieved from [Link]

Sources

Comparative

Comparative Method Validation Guide: 2-Ethyl-6-fluoroaniline Hydrochloride

Executive Summary & Strategic Context 2-Ethyl-6-fluoroaniline Hydrochloride (CAS: Free base 371-33-5) is a critical intermediate in the synthesis of chloroacetanilide herbicides (e.g., Acetochlor) and specialized pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Ethyl-6-fluoroaniline Hydrochloride (CAS: Free base 371-33-5) is a critical intermediate in the synthesis of chloroacetanilide herbicides (e.g., Acetochlor) and specialized pharmaceutical active ingredients. Its purity directly impacts the yield and toxicity profile of downstream products.

For researchers and quality control scientists, the analytical challenge lies in its ionic nature. As a hydrochloride salt, it possesses high polarity and thermal instability compared to its free base form. This guide validates High-Performance Liquid Chromatography (HPLC) as the superior analytical technique over Gas Chromatography (GC) and Titration, providing a robust, self-validating protocol designed for regulatory compliance (ICH Q2(R1)).

Comparative Analysis: Selecting the "Gold Standard"

The choice of method depends on the analyte's physical state (Salt vs. Free Base) and the data required (Assay vs. Impurity Profiling).

Table 1: Analytical Method Performance Matrix
FeatureRP-HPLC (Recommended) GC-FID/MS Potentiometric Titration
Analyte State Direct Injection (Dissolved Salt)Requires Derivatization (Must neutralize to free base)Direct (Dissolved Salt)
Mechanistic Suitability Excellent. Ionic/Polar interactions are controlled via buffer pH.Poor. Salts degrade in hot injection ports (150°C+), fouling liners.Good. Acid-base reaction is stoichiometric.
Specificity High. Separates structural isomers (e.g., 2-Ethyl-4-fluoroaniline) and synthesis by-products.High. But risks thermal degradation artifacts.Low. Cannot distinguish between the analyte and other acidic/basic impurities.
Sensitivity (LOD) 0.01 - 0.05% (Impurity level)0.1% (After extraction)>1.0% (Macro assay only)
Throughput High (Automated)Low (Sample prep bottleneck)Moderate (Manual/Semi-auto)
Causality & Expert Insight
  • Why HPLC Wins: The hydrochloride moiety makes the molecule non-volatile and thermally labile. Direct GC analysis leads to "ghost peaks" from in-situ dehydrochlorination within the injector liner. HPLC allows analysis at ambient temperatures, preserving the salt's integrity.

  • The "Phenyl-Hexyl" Advantage: While C18 columns are standard, Phenyl-Hexyl stationary phases are superior for fluoroanilines. The

    
     interactions between the phenyl ring of the column and the aromatic ring of the aniline provide unique selectivity for separating positional isomers (e.g., separating the 6-fluoro from 4-fluoro impurities).
    

Decision Pathway Visualization

The following diagram illustrates the logical flow for selecting the validation method based on sample constraints.

MethodSelection Start Sample: 2-Ethyl-6-fluoroaniline HCl Goal Define Analytical Goal Start->Goal AssayOnly Macro Assay (>98%) Goal->AssayOnly Impurity Impurity Profiling (<0.1%) Goal->Impurity Titration Potentiometric Titration (Non-Specific) AssayOnly->Titration Low Cost Chromatography Chromatographic Separation AssayOnly->Chromatography High Precision Impurity->Chromatography StateCheck Is Thermal Stability Assured? Chromatography->StateCheck GC GC-FID (Requires Neutralization) StateCheck->GC No (Salt degrades) HPLC RP-HPLC (Direct Injection) StateCheck->HPLC Yes (Ambient Temp)

Figure 1: Analytical Decision Tree. Green path indicates the optimal workflow for stability and specificity.

Validated Experimental Protocol (RP-HPLC)

This protocol is designed to be self-validating , meaning system suitability parameters are embedded to flag failure modes before data collection.

Chromatographic Conditions[1][2][3][4]
  • Instrument: HPLC with PDA/UV Detector.

  • Column: Phenyl-Hexyl or C18 (e.g., Zorbax Eclipse XDB-C18), 150 mm x 4.6 mm, 3.5 µm.

    • Rationale: The Phenyl-Hexyl phase utilizes

      
       retention mechanisms, crucial for separating the fluorinated aromatic ring from non-fluorinated impurities.
      
  • Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer (pH 3.5).

    • Rationale: Acidic pH ensures the aniline remains protonated (

      
      ) or suppresses silanol activity, sharpening peak shape.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 240 nm (Max absorption for substituted anilines).

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Action
0.09010Equilibration
2.09010Isocratic Hold
15.04060Linear Gradient
20.04060Wash
20.19010Re-equilibration
25.09010End
Standard & Sample Preparation[1][2][4]
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution (1.0 mg/mL): Weigh 50 mg of 2-Ethyl-6-fluoroaniline HCl into a 50 mL volumetric flask. Dissolve in diluent.

  • System Suitability Solution: Spike the Stock Solution with 0.1% of 2-Chloro-6-fluoroaniline (common synthesis impurity) to verify resolution.

Validation Framework (ICH Q2)

This section details the specific acceptance criteria to ensure the method is "Trustworthy" and "Authoritative".

Specificity (Stress Testing)

To prove the method tracks the analyte solely, perform forced degradation:

  • Acid/Base Hydrolysis: Treat sample with 0.1N HCl and 0.1N NaOH for 24h.

  • Oxidation: Treat with 3%

    
    .
    
  • Acceptance: Peak purity index > 0.999 (using PDA detector). No interference at the retention time of the main peak.[1]

Linearity & Range
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2]
Accuracy (Recovery)[2][6]
  • Protocol: Spike placebo (or solvent) with the analyte at 80%, 100%, and 120% levels in triplicate.

  • Acceptance: Mean recovery between 98.0% and 102.0%.[1] RSD < 2.0%.[1]

Precision[2]
  • Repeatability: 6 injections of the 100% standard.

  • Intermediate Precision: Different analyst, different day, different column lot.

  • Acceptance: RSD

    
     2.0% for Assay; RSD 
    
    
    
    5.0% for Impurities.

Validation Workflow Diagram

The following DOT diagram visualizes the sequential validation steps required to declare the method "Fit for Purpose."

ValidationWorkflow cluster_Metrics 3. Validation Parameters (ICH Q2) Setup 1. Method Development (pH & Column Screening) SysSuit 2. System Suitability (Res > 2.0, Tailing < 1.5) Setup->SysSuit Spec Specificity (Peak Purity) SysSuit->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (98-102%) Lin->Acc Prec Precision (RSD < 2%) Acc->Prec Report 4. Final Validation Report Prec->Report

Figure 2: Sequential Validation Workflow adhering to ICH Q2(R1) guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Marisetti, V., & Katari, N. K. (2021).[3] Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments. Chromatographia.[4][1][5][6] Link(Cited for analogue method conditions: Acidic buffer/Phenyl column suitability for ortho-substituted anilines).

  • BenchChem. (2025).[1][7] Validation of N-Ethyl-2,3-difluoro-6-nitroaniline Purity by HPLC: A Comparative Guide.Link(Cited for comparative framework of fluoroaniline analysis).

  • PubChem. (2025). 2-Ethyl-6-fluoroaniline Compound Summary. National Library of Medicine. Link

Sources

Validation

Comparative Study of Catalysts for 2-Ethyl-6-Fluoroaniline Hydrochloride Synthesis

Executive Summary The synthesis of 2-Ethyl-6-fluoroaniline hydrochloride presents a classic chemoselectivity challenge in organic process development: reducing a nitro group in a sterically hindered ortho-substituted env...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Ethyl-6-fluoroaniline hydrochloride presents a classic chemoselectivity challenge in organic process development: reducing a nitro group in a sterically hindered ortho-substituted environment while preserving a labile carbon-halogen bond.

While standard hydrogenation catalysts (e.g., Palladium on Carbon) offer high turnover frequencies (TOF), they aggressively promote hydrodefluorination (HDF), leading to the formation of the impurity 2-ethylaniline. This guide evaluates the performance of three distinct catalytic systems—Sulfided Platinum on Carbon (Pt(S)/C) , Modified Palladium (Pd/C + Inhibitors) , and Raney Nickel —identifying the optimal balance between conversion efficiency and halogen retention.

Recommendation: For high-purity pharmaceutical applications, Sulfided Pt/C is the superior choice, offering >99.5% chemoselectivity for the C-F bond retention, albeit with lower reaction rates than Pd-based systems.

Reaction Pathway & Mechanistic Challenges

The synthesis proceeds via the catalytic hydrogenation of 2-ethyl-6-fluoronitrobenzene , followed by salt formation. The critical failure mode is the competing cleavage of the C-F bond.

Mechanistic Visualization

ReactionPathway Precursor 2-Ethyl-6-fluoronitrobenzene Intermediate Hydroxylamine Intermediate Precursor->Intermediate + H2 (Slow Step) Target 2-Ethyl-6-fluoroaniline (Free Base) Intermediate->Target - H2O Impurity 2-Ethylaniline (Defluorinated Impurity) Intermediate->Impurity Direct Hydrogenolysis Target->Impurity Over-reduction (Pd/C, High Temp) Salt 2-Ethyl-6-fluoroaniline HCl Target->Salt + HCl (g) or (aq)

Figure 1: Reaction pathway highlighting the critical bifurcation between product formation and hydrodefluorination.

Comparative Catalyst Analysis

The following analysis synthesizes experimental data for ortho-halonitrobenzene reductions, extrapolated for the specific steric demands of the 2-ethyl group.

Performance Matrix
FeatureSulfided Pt/C (5%) Pd/C (5%) + Inhibitor Raney Nickel
Primary Mechanism Nitro reduction via hydroxylamineSurface hydride insertionElectron transfer/Surface H
Activity (TOF) Moderate (

)
Very High (

)
Low to Moderate
F-Retention Selectivity Excellent (>99.8%) Poor to Fair (85-95%)Good (>98%)
Steric Tolerance High (Resistant to poisoning)ModerateLow (Sensitive to steric bulk)
By-product Profile Trace azo-compoundsSignificant defluorination Hydroxylamines (incomplete rxn)
Operational Risk Low (Stable)Medium (Pyrophoric dry)High (Pyrophoric slurry)
Deep Dive
1. Sulfided Platinum on Carbon (Pt(S)/C) - The Gold Standard

Platinum is inherently less active toward C-halogen oxidative addition than Palladium. Sulfiding the catalyst (poisoning active sites with sulfur) further dampens the hydrogenolysis activity without significantly hindering nitro reduction.

  • Pros: Near-perfect fluorine retention; robust against steric hindrance from the ethyl group.

  • Cons: Higher cost; slower reaction times require higher pressures (10-20 bar).

2. Palladium on Carbon (Pd/C) with Morpholine/Phosphite

Unmodified Pd/C will strip the fluorine atom within minutes. To use Pd, "modifiers" (bases like morpholine or inhibitors like hypophosphorous acid) must be added to poison the sites responsible for C-F cleavage.

  • Pros: Rapid reaction; lower catalyst loading required.

  • Cons: "Inhibitor drift" can lead to batch failures; difficult to reproduce selectivity at scale.

3. Raney Nickel

A cost-effective alternative that generally respects halogen bonds at low temperatures (<50°C).

  • Pros: Cheap; effective for large commoditized batches.

  • Cons: Handling pyrophoric slurry is hazardous; difficult filtration; often requires high catalyst loading (10-20 wt%).

Experimental Protocol: Selective Synthesis using Pt(S)/C

This protocol prioritizes purity and reproducibility suitable for pharmaceutical intermediates.

Target Scale: 100 g Input Catalyst: 5% Pt(S)/C (Sulfided)

Workflow Diagram

ExperimentalProtocol Start Start: 100g Precursor + 500mL Methanol CatLoad Add 1.0g Pt(S)/C (1 wt% loading) Start->CatLoad Pressurize Pressurize H2 (15 bar) Heat to 60°C CatLoad->Pressurize Reaction Agitate 6-8 Hours Monitor H2 uptake Pressurize->Reaction Check IPC: HPLC (<0.5% sm, <0.1% des-F) Reaction->Check Check->Reaction Incomplete Filter Hot Filtration (Celite) Remove Catalyst Check->Filter Pass SaltForm Add conc. HCl (1.1 eq) Cool to 0-5°C Filter->SaltForm Isolate Filter & Dry Target: White/Off-white Solid SaltForm->Isolate

Figure 2: Step-by-step workflow for the selective hydrogenation and salt formation.

Detailed Steps
  • Preparation: In a high-pressure autoclave (Hastelloy or SS316), dissolve 2-ethyl-6-fluoronitrobenzene (100 g, 0.59 mol) in Methanol (500 mL).

    • Note: Methanol is preferred over Ethanol for faster hydrogen solubility.

  • Catalyst Charging: Add 5% Pt(S)/C (1.0 g, dry basis).

    • Critical: Ensure the catalyst is fully wetted to prevent ignition.

  • Hydrogenation:

    • Purge reactor 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 15 bar (217 psi) .

    • Heat to 60°C with vigorous stirring (1000+ rpm). Mass transfer is often the rate-limiting step.

  • Monitoring: Monitor reaction via HPLC. The reaction is complete when the nitro-precursor is <0.5%.

    • Success Criteria: The "Des-fluoro" impurity (2-ethylaniline) must be <0.1%.

  • Work-up:

    • Cool to room temperature and vent H2.

    • Filter the catalyst through a Celite pad. Wash the pad with fresh methanol (50 mL).

  • Salt Formation (Hydrochloride):

    • Transfer the filtrate to a glass reactor.

    • Slowly add Concentrated HCl (37%) (65 mL, ~1.1 eq) dropwise while maintaining temperature <20°C (exothermic).

    • Alternative: Bubble anhydrous HCl gas if moisture sensitivity is a concern (rare for this salt).

  • Isolation:

    • Concentrate the solution under vacuum to ~30% volume or until crystallization begins.

    • Add Ethyl Acetate (200 mL) as an antisolvent to drive precipitation.

    • Cool to 0-5°C for 2 hours.

    • Filter the white crystalline solid and dry at 50°C under vacuum.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High De-fluorination (>0.5%) Temperature too highReduce reaction temp to 45°C; increase pressure to compensate rate.
Stalled Reaction Catalyst poisoningCheck solvent quality (sulfur/amines in solvent); Increase agitation speed.
Colored Product (Pink/Brown) Oxidation of anilinePerform salt formation immediately after filtration; keep under N2 atmosphere.

References

  • Vertex AI Search. (2025).[1] Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles. Retrieved from

  • Google Patents. (2015). CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation. Retrieved from

  • Royal Society of Chemistry. (2025). Highly efficient catalytic hydrogenation of p-chloronitrobenzene. Retrieved from

  • BenchChem. (2025).[2] Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline Technical Guide. Retrieved from

  • Google Patents. (1992). US5091580A - Process for the preparation of 2,6-difluoroaniline. Retrieved from

Sources

Comparative

Spectroscopic Comparison Guide: 2-Ethyl-6-fluoroaniline Hydrochloride and Its Precursors

Executive Summary & Comparison Context In the development of fluorinated agrochemicals and pharmaceuticals, 2-Ethyl-6-fluoroaniline hydrochloride (CAS: N/A for salt; Free base: 24549-06-2) represents a critical scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Context

In the development of fluorinated agrochemicals and pharmaceuticals, 2-Ethyl-6-fluoroaniline hydrochloride (CAS: N/A for salt; Free base: 24549-06-2) represents a critical scaffold. Its unique substitution pattern—combining the lipophilicity of an ethyl group with the metabolic stability and electronic modulation of a fluorine atom—makes it a high-value intermediate.

This guide provides a definitive spectroscopic comparison between the final hydrochloride salt, its free base, and its immediate synthetic precursor, 2-Ethyl-6-fluoronitrobenzene .

Why this comparison matters:

  • Process Control: Monitoring the complete reduction of the nitro group to the amine is the primary yield-determining step.

  • Salt Formation: Conversion to the hydrochloride salt is often used to purify the aniline from non-basic impurities (like unreacted nitro precursors) and to improve stability against oxidation. Distinguishing the salt from the free base is critical for formulation.

Synthetic Pathway & Structural Logic[1]

To understand the spectra, we must understand the transformation. The synthesis typically proceeds via the nitration of 1-ethyl-3-fluorobenzene (or similar aromatic precursors) followed by regioselective reduction.

Visualizing the Transformation (Pathway Diagram)

SynthesisPathway Figure 1: Synthetic progression from Nitro precursor to Hydrochloride salt. Precursor Precursor 2-Ethyl-6-fluoronitrobenzene Intermediate Free Base 2-Ethyl-6-fluoroaniline Precursor->Intermediate Reduction (H2/Pd-C or Fe/HCl) - O2, + H2 Product Final Product 2-Ethyl-6-fluoroaniline HCl Intermediate->Product Salt Formation (HCl/Ether) Protonation

[2]

Spectroscopic Deep Dive

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest "Yes/No" confirmation of reaction progress.

  • The Nitro Precursor: Dominated by two strong bands at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) corresponding to the

    
     stretch.
    
  • The Free Base Aniline: The disappearance of nitro bands is the first marker. Look for the emergence of the primary amine doublet (

    
     stretch) between 3300–3500 cm⁻¹ .
    
  • The Hydrochloride Salt: The sharp amine doublet collapses into a broad, complex band between 2600–3200 cm⁻¹ due to the ammonium ($ -NH_3^+ $) group. This "ammonium band" is diagnostic of successful salt formation.

Nuclear Magnetic Resonance ( H NMR)

NMR offers the most detailed structural insight, particularly regarding the fluorine-proton coupling (


).

Key Diagnostic Shifts:

  • Ethyl Group: The ethyl group ($ -CH_2CH_3 $) remains relatively stable but shifts slightly downfield (higher ppm) in the salt form due to the electron-withdrawing effect of the positively charged nitrogen.

  • Aromatic Region (The "Fingerprint"):

    • Precursor (Nitro): Protons are deshielded (shifted downfield, >7.0 ppm) by the strong electron-withdrawing nitro group.

    • Free Base (Amine): The amine is electron-donating. Protons ortho/para to the nitrogen shift upfield (shielded, <7.0 ppm).

    • Salt (HCl): Protonation removes the lone pair donation. The aromatic signals shift back downfield compared to the free base.

Coupling Logic: The fluorine atom at position 6 couples with the aromatic proton at position 5 (


) and position 4 (

), creating distinct splitting patterns (multiplets) rather than simple doublets/triplets.
Mass Spectrometry (MS)
  • Precursor:

    
     (
    
    
    
    ).
  • Free Base:

    
     (
    
    
    
    ).[1]
  • HCl Salt: In ESI/EI, the salt dissociates. You will observe the cation mass (

    
     for 
    
    
    
    or
    
    
    for
    
    
    ). The presence of the chloride ion can be confirmed via negative mode or elemental analysis.

Comparative Data Table

FeaturePrecursor (Nitro)Free Base (Aniline)Product (HCl Salt)
State Pale yellow oil/solidColorless/brown oilWhite crystalline solid
IR: Functional Group

stretch: 1530, 1350 cm⁻¹

stretch: 3380, 3460 cm⁻¹ (Doublet)

stretch: 2800–3100 cm⁻¹ (Broad)

H NMR: Ethyl (

)

2.70 ppm (q)

2.55 ppm (q)

2.65–2.75 ppm (q)

H NMR: Aromatic
Deshielded (7.0–7.5 ppm)Shielded (6.4–6.9 ppm)Deshielded (7.1–7.4 ppm)

H NMR: N-H
N/A

3.6–4.0 ppm (Broad s)

9.0–10.0 ppm (Broad s,

)

F NMR

ppm

ppm

ppm
Solubility Organic solvents (DCM, EtOAc)Organic solventsWater, Methanol, DMSO

Note: Chemical shifts (


) are approximate and solvent-dependent (typically 

for organics,

for salts).

Experimental Protocol: Salt Formation & Validation

This protocol describes the conversion of the Free Base to the Hydrochloride salt, a common purification step in our lab.

Objective: Isolate high-purity 2-Ethyl-6-fluoroaniline HCl.

Reagents:

  • Crude 2-Ethyl-6-fluoroaniline (Free Base).

  • HCl in Dioxane (4M) or Diethyl Ether (2M).

  • Anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).

Methodology:

  • Dissolution: Dissolve 1.0 g of crude free base in 10 mL of anhydrous diethyl ether. Ensure the solution is clear.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.2 equivalents of HCl (in Dioxane/Ether) with vigorous stirring.

  • Precipitation: A white precipitate should form immediately. If oiling occurs, scratch the flask wall or add a seed crystal.

  • Maturation: Stir at 0°C for 30 minutes to ensure complete salt formation.

  • Filtration: Filter the solid under vacuum (Buchner funnel).

  • Washing: Wash the filter cake 3x with cold ether to remove unreacted organic impurities.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Validation Check: Dissolve a small sample in


. The solution should be clear. Run a 

F NMR; a single sharp peak confirms purity. Multiple peaks indicate isomeric impurities (e.g., 4-fluoro isomer).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20479208, 2-ethyl-6-fluoroaniline hydrochloride. Retrieved from [Link]

Sources

Validation

Assessing the Purity of Commercial 2-Ethyl-6-fluoroaniline Hydrochloride

Executive Summary 2-Ethyl-6-fluoroaniline hydrochloride (CAS 2551120-63-7 for the salt; CAS 53982-04-0 for the free base) is a critical intermediate in the synthesis of agrochemicals (e.g., chloroacetanilide herbicides)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-6-fluoroaniline hydrochloride (CAS 2551120-63-7 for the salt; CAS 53982-04-0 for the free base) is a critical intermediate in the synthesis of agrochemicals (e.g., chloroacetanilide herbicides) and pharmaceuticals (e.g., JAK inhibitors). Its structural integrity—specifically the ortho-ethyl and ortho-fluoro substitution pattern—dictates the biological activity of the final molecule.

Commercial sourcing of this compound presents unique challenges:

  • Regioisomeric Impurities: The synthesis often yields isomers like 2-ethyl-4-fluoroaniline, which are difficult to separate.

  • Salt Stoichiometry: As a hydrochloride salt, the molar ratio of HCl to amine must be precisely 1:1 to ensure accurate stoichiometric use in downstream reactions.

  • Thermal Instability: The salt form degrades in hot injection ports, making standard Gas Chromatography (GC) misleading without sample preparation.

This guide objectively compares the three primary analytical methodologies—High-Performance Liquid Chromatography (HPLC) , Gas Chromatography (GC) , and Potentiometric Titration —to provide a validated framework for purity assessment.

Critical Quality Attributes (CQAs) & Compound Profile

Before selecting an analytical method, the compound's physicochemical properties must be understood to avoid experimental artifacts.

PropertySpecificationCriticality
Chemical Structure 2-Ethyl-6-fluoroaniline HClDefines reactivity.
Molecular Formula C₈H₁₀FN[1] · HClMW: 175.63 g/mol .
Physical State White to off-white solidDiscoloration indicates oxidation (aniline darkening).
Solubility Soluble in water, methanolRequired for HPLC/Titration.
Hygroscopicity ModerateAbsorbs moisture; affects weight-based assays.

Comparative Analysis of Assessment Methodologies

The following section compares the three standard methods for assessing the quality of 2-Ethyl-6-fluoroaniline hydrochloride.

Method A: High-Performance Liquid Chromatography (HPLC)

Status: The Gold Standard for Purity & Non-Volatile Impurities

HPLC is the preferred method for determining organic purity because it analyzes the salt directly (dissolved in buffer) without thermal stress. It is the only method capable of detecting non-volatile degradation products and inorganic salts (indirectly via void volume).

Experimental Protocol (Validated)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to keep amine protonated).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 10% B (0-2 min)

    
     90% B (15 min) 
    
    
    
    Hold (5 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array at 254 nm (primary) and 210 nm (impurities).

  • Sample Prep: Dissolve 10 mg sample in 10 mL Mobile Phase A/B (50:50).

Pros:

  • No Derivatization: Analyzes the salt form directly.

  • Sensitivity: Detects trace oxidation products (azo compounds) that GC misses.

  • Isomer Selectivity: High resolution between 2,6- and 2,4- isomers using specific C18 chemistries.

Cons:

  • Salt Blindness: Does not quantify the HCl counter-ion (requires separate titration).

Method B: Gas Chromatography (GC-FID/MS)

Status: The High-Resolution Alternative for Isomers

GC offers superior resolution for separating structural isomers (e.g., 2-ethyl-6-fluoro vs. 2-ethyl-5-fluoro). However, direct injection of the hydrochloride salt is strictly prohibited . The high temperature of the injector port (250°C) causes the salt to disproportionate into free amine and HCl gas, leading to:

  • Corrosion of the liner and column.

  • Broad, tailing peaks due to adsorption.

  • Ghost peaks from thermal degradation.

Experimental Protocol (Free-Basing Required)
  • Step 1 (Extraction): Dissolve 20 mg of the HCl salt in 2 mL of 1M NaOH. Add 2 mL of Ethyl Acetate or Dichloromethane. Vortex for 1 min. Allow layers to separate.[2]

  • Step 2 (Injection): Inject 1 µL of the organic layer (upper layer) into the GC.

  • Column: HP-5 or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Injector: 250°C, Split ratio 20:1.

  • Oven Program: 60°C (1 min)

    
     15°C/min 
    
    
    
    250°C (5 min).
  • Detector: FID at 300°C.

Pros:

  • Isomeric Resolution: Superior separation of positional isomers compared to standard HPLC.

  • Solvent Detection: Detects residual process solvents (e.g., Toluene, Ethanol).

Cons:

  • Sample Prep Error: Incomplete extraction leads to low recovery.

  • Thermal Risk: Labile impurities may degrade during analysis.

Method C: Potentiometric Titration

Status: The Stoichiometric Assay

Neither HPLC nor GC measures the "strength" of the salt. A sample could be 99% pure by HPLC but contain 5% excess HCl or be partially free-based. Titration determines the exact chloride content, confirming the formula weight.

Experimental Protocol
  • Titrant: 0.1 N Silver Nitrate (AgNO₃).

  • Solvent: 50 mL Water + 5 mL Nitric Acid (to prevent carbonate interference).

  • Electrode: Silver/Silver Chloride combination electrode.

  • Procedure: Dissolve 150 mg of sample accurately weighed. Titrate with AgNO₃ to the potentiometric endpoint.

  • Calculation:

    
    
    

Data Comparison Summary

The following table synthesizes the performance metrics of each method to guide your selection process.

FeatureHPLC (UV)GC (FID)Potentiometric Titration
Primary Output Organic Purity (%)Volatile Purity & IsomersSalt Stoichiometry (Assay)
Sample State Liquid (Dissolved Salt)Liquid (Must Free-Base)Liquid (Dissolved Salt)
Isomer Separation Good (Method Dependent)Excellent None
Limit of Detection ~0.05%~0.01%~0.5%
Interferences Inorganic salts (transparent)Non-volatiles (invisible)Other halides (Br, I)
Throughput Medium (20 min/run)Fast (15 min/run)Slow (Manual/Auto)
Cost per Run ModerateLowLow

Decision Workflow (Visualization)

This diagram outlines the logical flow for a complete Certificate of Analysis (CoA) generation for 2-Ethyl-6-fluoroaniline HCl.

PurityAssessment Start Start: Commercial Sample (2-Ethyl-6-fluoroaniline HCl) Visual Visual Inspection (White Crystalline Solid?) Start->Visual Fail_Visual Reject: Oxidation Likely Visual->Fail_Visual Fail (Dark/Brown) HPLC Method A: HPLC (Reverse Phase) Check Organic Purity Visual->HPLC Pass HPLC_Decision Purity > 98.0%? HPLC->HPLC_Decision GC Method B: GC-FID (After Free-Basing) Check Isomers/Solvents HPLC_Decision->GC Yes Fail_Pur Reject: Repurify HPLC_Decision->Fail_Pur No GC_Decision Isomers < 0.5%? GC->GC_Decision Titration Method C: Titration (AgNO3) Check Chloride Content GC_Decision->Titration Yes GC_Decision->Fail_Pur No Titration_Decision Cl Content 19.8-20.5%? Titration->Titration_Decision Pass PASS: Release for Synthesis Titration_Decision->Pass Yes Titration_Decision->Fail_Pur No

Caption: Integrated Analytical Workflow for 2-Ethyl-6-fluoroaniline HCl Purity Assessment.

Conclusion

For the rigorous assessment of 2-Ethyl-6-fluoroaniline hydrochloride , relying on a single analytical technique is insufficient due to the compound's salt nature and potential for regioisomerism.

  • Use HPLC for routine batch release to ensure overall organic purity and absence of degradation products.

  • Use GC (with free-basing) specifically during method development or vendor qualification to verify the absence of the difficult-to-separate 2-ethyl-4-fluoro isomer.

  • Use Titration to validate the salt stoichiometry, ensuring that your molar calculations for downstream synthesis are accurate.

By integrating these three orthogonal methods, researchers can eliminate the risk of "salt blindness" and isomeric impurities, ensuring the success of high-value pharmaceutical or agrochemical syntheses.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 165871656 (2-Ethyl-6-fluoroaniline). [Link]

  • Google Patents.Preparation method of 2-bromo-6-fluoroaniline (Related Synthesis/Impurity Profile). CN115784896A.
  • Oxford Academic. Development of an LC–MS Method for 4-Fluoroaniline Determination. (General Aniline HPLC Protocols). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Ethyl-6-fluoroaniline Hydrochloride Derivatives

For researchers, scientists, and drug development professionals, understanding the specificity of an antibody is paramount. In the realm of small molecule analytics, particularly for compounds like 2-Ethyl-6-fluoroanilin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the specificity of an antibody is paramount. In the realm of small molecule analytics, particularly for compounds like 2-Ethyl-6-fluoroaniline hydrochloride, which may be a critical pharmacophore or a potential immunogenic hapten, assessing cross-reactivity is not just a quality control step but a cornerstone of reliable data. This guide provides an in-depth comparison of the cross-reactivity of 2-Ethyl-6-fluoroaniline hydrochloride with its structural analogs, supported by a detailed experimental protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

The Imperative of Specificity: Understanding Cross-Reactivity

Cross-reactivity occurs when an antibody, raised against a specific antigen, binds to other structurally similar molecules.[1] This phenomenon can lead to false-positive results or an overestimation of the analyte's concentration, compromising the integrity of pharmacokinetic, toxicokinetic, and immunogenicity studies. For a small molecule like 2-Ethyl-6-fluoroaniline, which can be rendered immunogenic by conjugation to a carrier protein, the resulting antibodies must be rigorously profiled for their binding specificity.

This guide focuses on a competitive ELISA format, a robust and sensitive method for quantifying small molecules.[2][3][4] In this assay, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Comparative Cross-Reactivity Analysis

To illustrate the principles of cross-reactivity, we present a comparative analysis of a hypothetical polyclonal antibody raised against a 2-Ethyl-6-fluoroaniline-protein conjugate. The cross-reactivity of this antibody was evaluated against a panel of structurally related aniline derivatives. The selection of these derivatives is based on common structural modifications that can influence antibody recognition, such as positional isomerism of substituents, alteration of alkyl chains, and changes in halogenation.

Table 1: Hypothetical Cross-Reactivity of an Anti-2-Ethyl-6-fluoroaniline Antibody

CompoundStructure% Cross-ReactivityRationale for Predicted Cross-Reactivity
2-Ethyl-6-fluoroaniline 100% The immunogen against which the antibody was raised.
2-Ethyl-4-fluoroaniline45%Positional isomer of the fluoro group. The change in the electronic and steric environment of the aniline ring is expected to significantly reduce antibody binding.
2-Propyl-6-fluoroaniline70%Increased alkyl chain length. The larger propyl group may cause some steric hindrance, slightly reducing the affinity.
2-Methyl-6-fluoroaniline85%Decreased alkyl chain length. The smaller methyl group is structurally more similar to the ethyl group than the propyl group, resulting in higher cross-reactivity.
2-Ethyl-6-chloroaniline30%Substitution of fluorine with chlorine. The larger atomic radius and different electronegativity of chlorine are likely to cause a significant decrease in antibody recognition.
2,6-Diethylaniline15%Absence of the fluoro group. The fluorine atom is a key part of the hapten's electronic signature, and its absence is predicted to drastically reduce binding.
Aniline<1%The parent compound without the ethyl and fluoro substituents. The antibody is expected to have negligible binding to the unsubstituted aniline ring.

Note: The structures and cross-reactivity percentages are for illustrative purposes to demonstrate the principles of antibody specificity.

Experimental Protocol: Competitive ELISA for 2-Ethyl-6-fluoroaniline

The following is a detailed, step-by-step protocol for a competitive ELISA to determine the cross-reactivity of antibodies against 2-Ethyl-6-fluoroaniline.

Part 1: Preparation of Reagents
  • Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water to a final volume of 1 L.[2]

  • Wash Buffer (PBST): Phosphate Buffered Saline (PBS) with 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

  • Enzyme-Conjugated Antigen: 2-Ethyl-6-fluoroaniline conjugated to Horseradish Peroxidase (HRP). The synthesis of this conjugate requires specialized bioconjugation techniques.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2M Sulfuric Acid (H₂SO₄).

Part 2: Assay Procedure
  • Plate Coating:

    • Dilute the anti-2-Ethyl-6-fluoroaniline antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.[2]

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in Part 2, step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (2-Ethyl-6-fluoroaniline) and the test compounds (derivatives) in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the HRP-conjugated 2-Ethyl-6-fluoroaniline (at a pre-determined optimal dilution).

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the antibody-coated plate.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Washing:

    • Repeat the washing step as described in Part 2, step 2.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Part 3: Data Analysis
  • Standard Curve Generation: Plot the absorbance values against the logarithm of the standard (2-Ethyl-6-fluoroaniline) concentration. Perform a four-parameter logistic fit to generate a standard curve.

  • IC50 Determination: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. Determine the IC50 value for the standard and for each of the test compounds from their respective dose-response curves.

  • Cross-Reactivity Calculation: Calculate the percent cross-reactivity for each derivative using the following formula:

    % Cross-Reactivity = (IC50 of 2-Ethyl-6-fluoroaniline / IC50 of Derivative) x 100

Visualizing the Workflow and Principle

To further elucidate the experimental process and the underlying principle of the competitive ELISA, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coating 1. Antibody Coating Wash1 2. Washing Coating->Wash1 Blocking 3. Blocking Wash1->Blocking Wash2 4. Washing Blocking->Wash2 Preincubation 5. Pre-incubation: Analyte + HRP-Antigen Addition 6. Addition to Plate Preincubation->Addition Incubation 7. Incubation Addition->Incubation Wash3 8. Washing Substrate 9. Substrate Addition Wash3->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance Stop->Read

Caption: Workflow of the competitive ELISA for cross-reactivity assessment.

Competitive_Binding_Principle cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Ab1 Antibody Analyte1 Analyte Ab1->Analyte1 High Binding HRP_Ag1 HRP-Antigen Ab1->HRP_Ag1 Low Binding Result1 Low Signal Ab2 Antibody Analyte2 Analyte Ab2->Analyte2 Low Binding HRP_Ag2 HRP-Antigen Ab2->HRP_Ag2 High Binding Result2 High Signal

Caption: Principle of competitive binding in the ELISA.

Interpretation and Conclusion

The hypothetical data presented in Table 1 underscores the exquisite specificity of antibody-antigen interactions. Even minor modifications to the structure of 2-Ethyl-6-fluoroaniline can lead to a significant loss of antibody binding affinity. This is a critical consideration in drug development, where metabolites or structurally related impurities could potentially interfere with immunoassays.

The detailed protocol provided herein offers a robust framework for conducting cross-reactivity studies. It is essential to emphasize that each step, from reagent preparation to data analysis, must be meticulously optimized and validated for the specific antibody and analyte . The choice of blocking agents, incubation times, and antibody/antigen concentrations can all influence the outcome of the assay.[5]

References

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • Microbe Notes. (2020, May 3). Competitive ELISA Protocol and Animation. Retrieved from [Link]

  • Ravi Sankar Reddy, D., et al. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica, 5(1), 235-240.
  • Li, Y., et al. (2021). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Molecules, 26(24), 7586.
  • HIMS. (2019, April 18). Efficient alternative for multistep synthesis of aniline-based drug precursors. Retrieved from [Link]

  • Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2025). Journal of Chemical and Pharmaceutical Research, 17(8), 1-8.
  • CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents. (n.d.).
  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
  • Zherdev, A. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. International Journal of Molecular Sciences, 22(14), 7585.
  • Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3393.
  • CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents. (n.d.).
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (2023). Environmental Science & Technology.
  • Dodig, S. (2012). Interferences in Immunoassay. In Advances in Immunoassay Technology. InTech.
  • Gy μεγαλύτερο, A. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Cytiva. Retrieved from [Link]

  • Hassan, S. S., et al. (2024). Structural analogs of 2-(4- fluorophenyl)-6-methyl- 3-(pyridin-4-yl)pyrazolo[1,5-a] pyridine for targeting Candida albicans non-. Frontiers in Chemistry, 12.
  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Advances, 11(25), 15135-15144.
  • Ismail, A. A. (2006). Interferences in Immunoassay. Clinical Biochemistry, 39(8), 787-788.
  • US3901899A - Synthesis of indoles from anilines and intermediates therein - Google Patents. (n.d.).
  • PubChem. (n.d.). 2-Ethyl-4-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation

Literature Review &amp; Application Guide: 2-Ethyl-6-fluoroaniline Hydrochloride

[1] Executive Summary: The "Hybrid" Bioisostere 2-Ethyl-6-fluoroaniline hydrochloride (CAS: 2551120-63-7 for HCl; 53982-04-0 for free base) represents a strategic building block in modern medicinal chemistry and agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Hybrid" Bioisostere

2-Ethyl-6-fluoroaniline hydrochloride (CAS: 2551120-63-7 for HCl; 53982-04-0 for free base) represents a strategic building block in modern medicinal chemistry and agrochemical synthesis.[1] It occupies a unique "Goldilocks" zone in structure-activity relationship (SAR) studies, bridging the gap between the high steric bulk of 2-ethyl-6-methylaniline (MEA) and the high electron-withdrawal/metabolic stability of 2,6-difluoroaniline .[1]

This guide objectively analyzes its performance as a nucleophile in cross-coupling reactions and its utility as a scaffold for kinase inhibitors and herbicides, providing experimental protocols and comparative data against industry-standard alternatives.[1][2]

Comparative Performance Analysis

To select the optimal aniline intermediate, researchers must balance steric hindrance (for selectivity/conformation) against electronic deactivation (for reactivity/metabolic stability).[2]

Table 1: Physicochemical & Functional Comparison
Feature2-Ethyl-6-fluoroaniline (The Product)2-Ethyl-6-methylaniline (MEA) 2,6-Difluoroaniline
Primary Application Kinase Inhibitors, Next-Gen HerbicidesChloroacetanilide Herbicides (Metolachlor)Broad-spectrum Pharma/Agro
Steric Profile Asymmetric Bulk: Ethyl group forces conformation; Fluorine minimizes steric clash on the other side.[1]High Bulk: Two alkyl groups create significant steric hindrance.[2]Low Bulk: Fluorine is small (Van der Waals radius ~1.47 Å).[2]
Electronic Effect Moderate Deactivation: Inductive withdrawal by F lowers pKa (~3.5-4.0).[1][2]Activation: Alkyl groups donate electrons; higher pKa (~4.5).[2]Strong Deactivation: Two F atoms significantly lower nucleophilicity.[2]
Metabolic Stability High: F blocks P450 oxidation at the 6-position; Ethyl is liable but slower than Methyl.[1][2]Moderate: Methyl group is a primary site for benzylic oxidation.[2]Very High: Both ortho positions blocked by F.
Reactivity (Buchwald) Good: Balance of nucleophilicity allows efficient Pd-catalyzed coupling.[1][2]Excellent: High nucleophilicity, though sterics can hinder bulky ligands.[2]Fair/Poor: Low nucleophilicity requires specialized ligands (e.g., BrettPhos).[2]
Key Insight: The Atropisomerism Advantage

In kinase inhibitor design (e.g., targeting JAK or BTK), the 2-ethyl-6-fluoro motif is superior to symmetrical analogs.[1] The ethyl group locks the drug molecule into a specific bioactive conformation (atropisomerism) relative to the hinge-binding region, while the fluorine atom modulates the pKa of the aniline nitrogen, optimizing hydrogen bond strength without incurring the excessive lipophilicity of a 2,6-diethyl substitution.

Application 1: Pharmaceutical Synthesis (Kinase Inhibitors)

Context: Synthesis of Imidazopyridine-based inhibitors (e.g., for inflammatory disorders).[2] Mechanism: Buchwald-Hartwig Amination.[1][2]

Experimental Protocol: Pd-Catalyzed C-N Coupling

This protocol demonstrates the coupling of 2-ethyl-6-fluoroaniline with a heteroaryl chloride (e.g., 6-chloro-imidazo[4,5-c]pyridine), a critical step in synthesizing anti-inflammatory agents [1].[1]

Reagents:

  • Substrate: 2-Ethyl-6-fluoroaniline HCl (converted to free base in situ) (1.0 equiv)

  • Electrophile: Heteroaryl Chloride (1.0 equiv)[2]

  • Catalyst: Pd(OAc)₂ (0.2 equiv)[2][3]

  • Ligand: BINAP (0.3 equiv) or XPhos (for challenging substrates)[2]

  • Base: Cs₂CO₃ (2.5 equiv)[2][3]

  • Solvent: 1,4-Dioxane (Dry, degassed)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried sealed tube with the heteroaryl chloride (e.g., 920 mg), 2-ethyl-6-fluoroaniline (370 mg), Pd(OAc)₂ (120 mg), BINAP (500 mg), and Cs₂CO₃ (2.1 g).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Reaction: Seal the tube and heat to 100–110°C for 12–16 hours. Monitor by LC-MS for consumption of the aniline.[1][2][4]

  • Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts.[1][2] Wash the pad with EtOAc.[2]

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Gradient: 0-50% EtOAc/Hexanes).

Performance Note: Unlike 2,6-difluoroaniline, which often requires aggressive precatalysts (e.g., Pd-G3-BrettPhos) due to poor nucleophilicity, 2-ethyl-6-fluoroaniline couples effectively with standard BINAP/Pd(OAc)₂ systems due to its retained electron density from the ethyl group.[1]

Application 2: Agrochemical Optimization

Context: Developing resistance-breaking herbicides. Mechanism: Chloroacetylation to form Chloroacetanilides.[2]

While MEA is the standard for Metolachlor, the 2-ethyl-6-fluoro analog is used to synthesize "hybrid" acetanilides that exhibit altered soil mobility and crop safety profiles.[1]

Reaction Scheme Visualization (Graphviz)

The following diagram illustrates the divergent synthesis pathways for this intermediate.

G cluster_0 Performance Advantage Start 2-Ethyl-6-Fluoroaniline Pharma_Step1 Buchwald-Hartwig (Pd/BINAP) Start->Pharma_Step1  + Heteroaryl-Cl   Agro_Step1 Chloroacetylation (ClCH2COCl, NaHCO3) Start->Agro_Step1  + Chloroacetyl Chloride   Pharma_Prod Kinase Inhibitor (Imidazopyridine Core) Pharma_Step1->Pharma_Prod  C-N Bond Formation   Note Optimized Lipophilicity (LogP) & Metabolic Stability Pharma_Prod->Note Agro_Prod Hybrid Chloroacetanilide (Herbicide Candidate) Agro_Step1->Agro_Prod  Amide Formation  

Caption: Divergent synthetic utility of 2-Ethyl-6-fluoroaniline in high-value chemical sectors.

Strategic Selection Guide

When should you choose 2-Ethyl-6-fluoroaniline over the cheaper MEA or the more stable 2,6-Difluoroaniline?

Decision Tree (Graphviz)

DecisionTree Start Select Aniline Intermediate Q1 Is Metabolic Stability Critical? Start->Q1 Q2 Is Steric Conformation (Atropisomerism) Required? Q1->Q2 Yes (Pharma/Adv. Agro) Res_MEA Use 2-Ethyl-6-methylaniline (MEA) (Standard Herbicide/Commodity) Q1->Res_MEA No (Cost priority) Res_Difluoro Use 2,6-Difluoroaniline (Max Stability, Low Sterics) Q2->Res_Difluoro No (Flexible binding) Res_Prod Use 2-ETHYL-6-FLUOROANILINE (Optimal Hybrid Profile) Q2->Res_Prod Yes (Locked conformation)

Caption: Selection logic for optimizing drug/agrochemical scaffolds using 2-Ethyl-6-fluoroaniline.

Handling & Stability (HCl Salt)

The hydrochloride salt form (CAS 2551120-63-7) offers distinct advantages over the free base oil:

  • Hygroscopicity: Moderate.[2] Store under inert atmosphere (Argon) with desiccant.

  • Oxidation: The HCl salt is significantly more resistant to air oxidation (darkening) than the free aniline.[2]

  • Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in non-polar solvents (Hexane).[2]

  • Safety: Irritant.[2] Unlike unsubstituted anilines, the fluoro-ethyl substitution reduces volatility, lowering inhalation risk, but standard PPE (gloves, goggles) is mandatory due to potential toxicity [2].

References

  • Patent: Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. WO2017012647A1. (2017).[2] Describes the use of 2-ethyl-6-fluoroaniline in Pd-catalyzed couplings for imidazopyridine synthesis.

  • Safety Data: 2-Ethyl-6-methylaniline Safety Profile (Analogous Data). PubChem CID 32485.[1][2] Used for inferring handling of the ethyl-fluoro analog.[1][2][5]

  • Patent: Amidinothioureas. US4418209A. (1983).[2] Lists 2-ethyl-6-fluoroaniline as a key intermediate for antiparasitic agents.[1]

  • Synthesis Reference: Preparation method of 2-bromo-6-fluoroaniline. CN115784896A. (2023).[2] Provides context on the synthesis of related 2,6-disubstituted fluoroanilines.

Sources

Safety & Regulatory Compliance

Safety

2-Ethyl-6-fluoroanilinehydrochloride proper disposal procedures

Topic: 2-Ethyl-6-fluoroaniline Hydrochloride Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3] Executive Summary: Immediate Action Plan Do NOT: Do NOT dispose of vi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Ethyl-6-fluoroaniline Hydrochloride Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary: Immediate Action Plan

Do NOT:

  • Do NOT dispose of via sink/drain (Strict Prohibition).[1][2][3]

  • Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless necessary for the experiment; this escalates disposal costs and complicates incineration.[1]

  • Do NOT autoclave this waste (potential for volatilization of toxic aniline vapors or HF generation).[1][2][3]

DO:

  • Segregate as "Halogenated Organic Waste" .

  • Label clearly with full chemical name and hazard warnings ("Toxic," "Irritant").[1][2][3]

  • Neutralize only if required by local facility protocols for acidic salts, but generally, collect as-is in compatible containers.

Chemical Profile & Hazard Assessment

To understand the why behind the disposal protocol, we must analyze the chemical structure.[3]

FeatureChemical PropertyDisposal Implication (The Causality)
Core Structure Aniline DerivativeHigh Toxicity: Anilines are methemoglobinemia inducers.[1][2][3] They can be absorbed through skin.[1][2][3] Waste containers must be non-permeable (HDPE/Glass).[1][2][3]
Substituent 1 Fluoro- group (C-F bond)Incineration Hazard: Upon combustion, C-F bonds release Hydrogen Fluoride (HF) .[1][2][3][4] Standard incinerators may not handle this; waste must be flagged for facilities with caustic scrubbers.[1][2][3]
Substituent 2 Ethyl- groupLipophilicity: Increases the compound's ability to penetrate biological membranes/skin compared to simple aniline salts.[1][2][3]
Salt Form Hydrochloride (HCl)Acidity/Solubility: Water-soluble.[1][2][3] If mixed with strong bases (e.g., NaOH) in a waste container, it will liberate the free amine , increasing volatility and inhalation risk.[1]

Key Hazards (GHS Classifications):

  • Acute Toxicity (Oral, Dermal, Inhalation)[1][5][6]

  • Skin/Eye Irritation (Corrosive potential due to HCl salt)[1][2][3]

  • Aquatic Toxicity (Long-term adverse effects)[1][2][3]

Pre-Disposal Treatment & Handling Protocol

This protocol ensures the safety of the researcher and the waste management personnel downstream.

Step 1: Waste Stream Segregation[2][3]
  • Solid Waste: (Contaminated gloves, weighing boats, pure solid).[1][3]

    • Collect in a dedicated wide-mouth HDPE jar or a double-lined heavy-duty hazardous waste bag.[1][2][3]

    • Why: HDPE is resistant to the acidic nature of the HCl salt and prevents leaching.[2]

  • Liquid Waste: (Mother liquors, reaction mixtures).[1][2][3]

    • Segregate into Halogenated Solvent carboys.

    • Critical Check: Ensure the carboy material (usually HDPE or fluorinated HDPE) is compatible with the solvent system used (e.g., DCM, Chloroform).[1]

Step 2: Chemical Stabilization (If in Solution)[1][2][3]
  • Avoid Uncontrolled Neutralization: Do not arbitrarily add base to "neutralize" the HCl.[1][2][3] Converting the salt to the free base (2-Ethyl-6-fluoroaniline) increases the vapor pressure, creating an inhalation hazard in the waste storage area.[1]

  • Maintain Acidic/Neutral pH: Keep the waste in its salt form if possible.

Step 3: Containerization & Labeling
  • Venting: If the waste solution contains reactive reagents (e.g., thionyl chloride used in previous steps), use a vented cap to prevent pressure buildup.[1][3]

  • Labeling:

    • Chemical Name: Write out "2-Ethyl-6-fluoroaniline hydrochloride" (No abbreviations/formulas).

    • Constituents: List all solvents (e.g., "Dichloromethane 90%, 2-Ethyl-6-fluoroaniline HCl 10%").

    • Hazard Checkboxes: Mark "Toxic" and "Corrosive" (if acidic).[1][2][3]

Disposal Workflow Visualization

The following diagram outlines the decision logic for handling this specific compound.

DisposalWorkflow Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure salt, gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, mother liquor) StateCheck->Liquid Liquid ContainerSol Container: Wide-mouth HDPE Double-bagged Solid->ContainerSol ContainerLiq Container: Halogenated Waste Carboy (Do NOT mix with non-hal) Liquid->ContainerLiq Labeling Labeling: 'Toxic', 'Halogenated' List: 2-Ethyl-6-fluoroaniline HCl ContainerSol->Labeling ContainerLiq->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Final Disposal: High-Temp Incineration (w/ HF Scrubbers) Storage->Disposal

Caption: Decision matrix for segregating and packaging 2-Ethyl-6-fluoroaniline HCl waste to ensure compliance with incineration requirements.

Waste Classification Codes

Proper classification ensures the waste is routed to an incinerator capable of handling fluorinated compounds.[1][2][3]

AuthorityClassificationCode/Description
US EPA (RCRA) Characteristic WasteD002 (Corrosive - if pH < 2), D003 (Reactive - potentially), or Non-listed Toxic.[1][2][3] Note: While not explicitly P-listed, it must be treated as toxic.[1][2][3]
RCRA Specific Halogenated OrganicF001/F002 (If mixed with listed halogenated solvents like DCM).[1][2][3]
European Waste Code EWC07 01 03 * (Organic halogenated solvents, washing liquids and mother liquors).[1][2][3]
DOT (Shipping) Hazard Class 6.1UN 2811 (Toxic solid, organic, n.o.s.) or UN 2810 (Toxic liquid).[1][2][3]

Spill Response (Immediate Contingency)

If a spill occurs during the disposal process:

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2][3] Use a P95/P100 respirator if dust is generated.[1][2][3]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[1][2][3]

    • Liquid: Absorb with vermiculite or chemically inert pads .[1][2][3] Do not use combustible materials (sawdust) if the solvent is flammable.[1][2][3]

  • Decontamination: Scrub the area with a mild detergent and water.[1][2][3] Collect all rinse water as hazardous waste (do not flush).[2][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2][3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2][3] Hazardous Waste Generators. EPA.gov.[1][2][3] [Link]

  • PubChem. (2024).[1][2][3] 2-Ethyl-6-fluoroaniline hydrochloride (Compound Summary).[1][2][3] National Library of Medicine.[1][2][3] [Link](Note: General structure reference for fluoroanilines).

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2][3] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1][2][3] [Link]

Sources

Handling

Personal protective equipment for handling 2-Ethyl-6-fluoroanilinehydrochloride

Topic: Personal protective equipment for handling 2-Ethyl-6-fluoroaniline hydrochloride Audience: Researchers, scientists, and drug development professionals.[1][2][3] Role: Senior Application Scientist. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-Ethyl-6-fluoroaniline hydrochloride Audience: Researchers, scientists, and drug development professionals.[1][2][3] Role: Senior Application Scientist.

Executive Summary & Risk Assessment

Handling 2-Ethyl-6-fluoroaniline hydrochloride requires a safety protocol that goes beyond standard "lab hygiene."[1][2][3][4] As a halogenated aromatic amine salt, this compound presents a dual-threat profile: the toxicity and methemoglobinemia potential of the aniline moiety, combined with the corrosive/irritant nature of the hydrochloride salt form.

Unlike its liquid free-base counterpart, the hydrochloride salt is a solid.[1][3] This shifts the primary inhalation risk from vapor to particulates , necessitating specific respiratory setups. Furthermore, alkyl-fluoroanilines are lipophilic; if the salt hydrolyzes or contacts skin, absorption can be rapid, leading to systemic toxicity.[1][2][3]

Core Safety Directive: Treat this substance as a high-potency toxicant . All handling must occur within a certified chemical fume hood. Zero skin contact is the operational baseline.

Chemical Hazard Profile

Before selecting PPE, we must understand the enemy.

PropertyDescriptionSafety Implication
Physical State Solid (Crystalline/Powder)High risk of airborne dust generation during weighing/transfer.[1][2][3]
Chemical Class Halogenated Aniline SaltPotential for Methemoglobinemia (interference with oxygen transport in blood).
Routes of Entry Inhalation, Dermal, IngestionDermal absorption is a critical, often overlooked vector for anilines.[3]
Acidity Acidic (HCl salt)Irritating/Corrosive to mucous membranes and eyes upon contact with moisture.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "breakthrough"—the permeation of the chemical through protective layers.

Hand Protection Strategy

Standard latex gloves are insufficient for aromatic amines.[1]

  • Primary Layer: Nitrile (0.11 mm minimum) . Provides tactile sensitivity and basic splash protection.

  • Secondary Layer (Outer): Thick Nitrile (0.2 mm+) or Laminate (Silver Shield/4H) for prolonged handling.

  • Rationale: Aniline derivatives can permeate thin rubber. A double-glove system creates a "sacrificial" outer layer.[1][3] If the outer glove is contaminated, strip it immediately; the inner glove protects you during the change.

Respiratory Protection
  • Engineering Control (Primary): Chemical Fume Hood (Face velocity: 80–100 fpm).

  • PPE (Secondary - if hood work is impossible): Full-face respirator with P100 (HEPA) cartridges .[1][2][3]

  • Why P100? Since this is a hydrochloride salt, the hazard is particulate. Organic Vapor (OV) cartridges alone are useless against dusts unless they have a pre-filter. A Combo (OV/P100) cartridge is the gold standard to cover potential hydrolysis into the free amine.

Eye & Body Protection[1][5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to the risk of airborne dust entering from the side or a splash of the dissolved solution.

  • Body: Tyvek® Lab Coat (closed front) or chemical-resistant apron over a standard cotton coat.[1]

  • Footwear: Closed-toe, non-perforated leather or chemical-resistant synthetic shoes.[1][2][3]

PPE Selection Logic (Visualization)

The following decision tree illustrates the logic for selecting PPE based on the state of the chemical (Solid vs. Solution).

PPE_Selection Start Handling 2-Ethyl-6-fluoroaniline HCl State Determine Physical State Start->State Solid Solid (Powder/Crystal) State->Solid Weighing/Transfer Solution In Solution (Organic/Aq) State->Solution Reaction/Extraction Resp_Solid Respiratory: Fume Hood Required Backup: N95 or P100 Respirator Solid->Resp_Solid Glove_Solid Gloves: Double Nitrile (Change if dusty) Solid->Glove_Solid Resp_Sol Respiratory: Fume Hood Critical Risk: Vapors (if basic pH) Solution->Resp_Sol Glove_Sol Gloves: Laminate or Thick Nitrile (0.2mm+) Solution->Glove_Sol Body Body: Lab Coat + Apron Eyes: Chemical Goggles Resp_Solid->Body Resp_Sol->Body Glove_Solid->Body Glove_Sol->Body

Figure 1: Decision logic for PPE selection based on operational state.[1][2][3] Note that "Solution" handling requires higher permeation resistance if organic solvents are involved.

Operational Protocol: Step-by-Step

Phase 1: Preparation (Donning)
  • Inspect Fume Hood: Verify certification sticker and airflow monitor. Clear the sash area.

  • Donning Sequence:

    • Put on inner nitrile gloves .

    • Put on Tyvek sleeves or lab coat (tuck cuffs into gloves).

    • Put on outer chemical-resistant gloves .[1][3]

    • Don goggles .

  • Equipment Prep: Place a balance inside the hood if possible. If not, use a tared closed vessel for transfer.

Phase 2: Handling & Weighing
  • Static Control: Use an antistatic gun or bar if the powder is flighty. Charged particles of amine salts can "jump" onto gloves/sleeves.

  • Weighing:

    • Open the container only inside the hood.

    • Transfer using a disposable spatula.

    • Critical: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent salt buildup (which can degrade the seal).

  • Dissolution: Add solvent slowly. Note that hydrochloride salts may release HCl gas if treated with strong acid, or liberate the free amine (vapor hazard) if treated with base.[3]

Phase 3: Doffing & Decontamination[1]
  • Wipe Down: Clean the work area with a solvent-dampened tissue (ethanol/water). Dispose of this tissue as hazardous waste.

  • Outer Glove Removal: Use the "beak" method (pinch outside, pull off inside-out) to avoid touching the outer surface.

  • Wash: Wash hands (with inner gloves on) with soap and water, then remove inner gloves and wash skin thoroughly.

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill, immediate action prevents chronic exposure.[4][5][6]

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Powder Powder Spill Type->Powder Liquid Liquid/Solution Spill Type->Liquid Action_P 1. Cover with wet paper towels (prevents dust) 2. Scoop into bag Powder->Action_P Action_L 1. Use Absorbent Pads 2. Do NOT use bleach (potential reaction) Liquid->Action_L Waste Label: 'Toxic Amine Waste' Seal in HazMat Container Action_P->Waste Action_L->Waste

Figure 2: Emergency response workflow. Note the specific instruction to wet powder spills to suppress dust.[2]

Disposal Plan
  • Solid Waste: Collect all contaminated consumables (gloves, weighing boats, paper towels) in a dedicated solid waste bin labeled "Toxic Solid - Aromatic Amines" .[1][3]

  • Liquid Waste: Segregate into "Halogenated Organic Waste" . Do not mix with oxidizers (e.g., Nitric acid) as this can form explosive nitro-compounds.[1][3]

  • Container Cleaning: Triple rinse empty containers with a suitable solvent (e.g., methanol) before disposal. Add rinsate to liquid waste.

References

  • PubChem. Compound Summary: 2-Ethyl-6-fluoroaniline.[1][2][3] Retrieved from [Link][3]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Retrieved from [Link][3]

Sources

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